Diprotium oxide
Description
Propriétés
Formule moléculaire |
H2O |
|---|---|
Poids moléculaire |
18.015 g/mol |
InChI |
InChI=1S/H2O/h1H2/i/hH2 |
Clé InChI |
XLYOFNOQVPJJNP-YOGHCVPTSA-N |
SMILES |
O |
SMILES isomérique |
[1H]O[1H] |
SMILES canonique |
O |
Origine du produit |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Diprotium Oxide versus Deuterium Oxide for Researchers and Drug Development Professionals
Introduction:
This technical guide provides an in-depth comparison of the physical properties of diprotium (B1237481) oxide (H₂O), commonly known as light water, and deuterium (B1214612) oxide (D₂O), or heavy water. For researchers, scientists, and professionals in drug development, a thorough understanding of the nuanced differences between these two isotopic forms of water is critical. These differences, driven by the seemingly subtle substitution of protium (B1232500) with deuterium, can have profound impacts on chemical reactions, biological processes, and the stability of pharmaceutical compounds. This document outlines the key physical property distinctions, details the experimental protocols for their measurement, and explores the implications of these differences in relevant biological pathways.
Core Physical Property Comparison
The substitution of hydrogen with its heavier isotope, deuterium, results in notable alterations to the physical characteristics of water. These changes primarily arise from the increased molecular weight and the stronger hydrogen bonding observed in D₂O. A summary of these differences is presented in the table below.
| Physical Property | Diprotium Oxide (H₂O) | Deuterium Oxide (D₂O) |
| Molar Mass ( g/mol ) | 18.015 | 20.028 |
| Density at 20°C (g/mL) | 0.9982 | 1.1056 |
| Melting Point (°C) | 0.00 | 3.82[1] |
| Boiling Point (°C) | 100.00 | 101.42[2] |
| Dynamic Viscosity at 20°C (mPa·s) | 1.002 | 1.2467 |
| Specific Heat Capacity at 25°C (J/g°C) | 4.186 | 4.219 |
| Dielectric Constant at 20°C | 80.1 | 79.8 |
| Surface Tension at 25°C (mN/m) | 71.99 | 71.93 |
| Refractive Index (nD) at 20°C | 1.3330 | 1.3284 |
Experimental Protocols for Physical Property Measurement
Accurate and reproducible measurement of these physical properties is paramount for research and development. The following sections detail standard experimental protocols for determining the key physical characteristics of H₂O and D₂O.
Density Measurement
Method: A straightforward and common method for determining the density of a liquid is by measuring the mass of a known volume.
Apparatus:
-
Analytical balance (accurate to ±0.0001 g)
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Thermostatically controlled water bath
-
Pipette
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Determine and record the mass of the empty, dry pycnometer.
-
Fill the pycnometer with the liquid (H₂O or D₂O) to just above the mark, ensuring no air bubbles are present.
-
Place the pycnometer in the thermostatically controlled water bath until it reaches the desired temperature.
-
Once thermal equilibrium is reached, carefully remove the excess liquid from the capillary top using a pipette until the liquid level is exactly at the calibration mark.
-
Dry the outside of the pycnometer and weigh it.
-
The mass of the liquid is the difference between the mass of the filled and empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.
Viscosity Measurement
Method: The viscosity of H₂O and D₂O can be accurately determined using a capillary viscometer, which measures the time it takes for a known volume of liquid to flow through a capillary of a known diameter.
Apparatus:
-
Ostwald viscometer or Ubbelohde viscometer
-
Thermostatically controlled water bath
-
Stopwatch
-
Pipette
Procedure:
-
Clean and dry the viscometer thoroughly.
-
Pipette a precise volume of the liquid into the larger bulb of the viscometer.
-
Place the viscometer vertically in the thermostatically controlled water bath and allow it to reach thermal equilibrium.
-
Using a pipette bulb or by applying gentle pressure, draw the liquid up through the capillary into the smaller bulb, above the upper timing mark.
-
Release the pressure and allow the liquid to flow back down the capillary.
-
Start the stopwatch when the meniscus of the liquid passes the upper timing mark.
-
Stop the stopwatch when the meniscus passes the lower timing mark.
-
Repeat the measurement at least three times and calculate the average flow time.
-
The kinematic viscosity is calculated using the viscometer constant and the average flow time. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at that temperature.
Boiling Point Determination
Method: The boiling point can be determined using a micro-boiling point apparatus, which is suitable for small sample volumes.
Apparatus:
-
Thiele tube or a melting point apparatus with a boiling point attachment
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer (accurate to ±0.1 °C)
-
Heating mantle or oil bath
Procedure:
-
Place a small amount of the liquid into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer and place the assembly in the Thiele tube or melting point apparatus.
-
Heat the apparatus gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to enter the capillary tube upon cooling.
Melting Point Determination
Method: The melting point of the solid phase (ice) of H₂O and D₂O can be determined using the capillary melting point method.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
-
Thermometer (accurate to ±0.1 °C)
Procedure:
-
Freeze a small sample of the liquid in a separate container.
-
Grind the frozen solid into a fine powder.
-
Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block slowly, at a rate of about 1-2 °C per minute, as the melting point is approached.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting). The melting point is the range between these two temperatures.
Specific Heat Capacity Measurement
Method: Calorimetry is used to determine the specific heat capacity by measuring the heat required to raise the temperature of a known mass of the liquid by a specific amount.
Apparatus:
-
Calorimeter (an insulated container)
-
Heater of known power
-
Thermometer (accurate to ±0.1 °C)
-
Power supply
-
Ammeter and Voltmeter
-
Stopwatch
-
Analytical balance
Procedure:
-
Measure and record the mass of the empty calorimeter.
-
Add a known mass of the liquid to the calorimeter and record the total mass.
-
Place the heater and thermometer in the calorimeter.
-
Record the initial temperature of the liquid.
-
Start the heater and the stopwatch simultaneously, and record the voltage and current.
-
Stir the liquid gently to ensure uniform heating.
-
After a specific time interval (e.g., 5 minutes), switch off the heater and record the final temperature and the time.
-
The heat supplied by the heater is calculated (Power × time).
-
The specific heat capacity of the liquid is calculated using the formula: Q = mcΔT, where Q is the heat supplied, m is the mass of the liquid, c is the specific heat capacity, and ΔT is the change in temperature. Corrections for heat loss to the surroundings may be necessary for high accuracy.
Dielectric Constant Measurement
Method: The dielectric constant can be measured by determining the capacitance of a capacitor with and without the liquid as the dielectric material.
Apparatus:
-
Capacitance meter or an LCR bridge
-
A test cell consisting of two parallel plates or coaxial cylinders
-
Frequency generator
Procedure:
-
Measure the capacitance of the empty test cell (C_air).
-
Fill the test cell with the liquid (H₂O or D₂O), ensuring there are no air bubbles between the plates.
-
Measure the capacitance of the test cell filled with the liquid (C_liquid).
-
The dielectric constant (ε) of the liquid is the ratio of the capacitance of the cell with the liquid to the capacitance of the empty cell: ε = C_liquid / C_air.
Surface Tension Measurement
Method: The capillary rise method is a classic and reliable technique for measuring the surface tension of liquids.
Apparatus:
-
Capillary tube of known internal radius
-
Beaker
-
Traveling microscope or a cathetometer
-
Adjustable stand
Procedure:
-
Clean the capillary tube and the beaker thoroughly.
-
Place the liquid in the beaker.
-
Vertically immerse the capillary tube into the liquid. The liquid will rise in the capillary tube due to surface tension.
-
Allow the system to reach equilibrium.
-
Use the traveling microscope to measure the height (h) of the liquid column from the surface of the liquid in the beaker to the bottom of the meniscus in the capillary tube.
-
The surface tension (γ) is calculated using the formula: γ = (h * ρ * g * r) / 2, where ρ is the density of the liquid, g is the acceleration due to gravity, and r is the internal radius of the capillary tube.
Refractive Index Measurement
Method: An Abbe refractometer is a standard instrument for the precise measurement of the refractive index of liquids.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Light source (typically a sodium lamp, 589 nm)
-
Dropper
Procedure:
-
Turn on the light source and the water circulator to maintain a constant temperature for the prisms of the refractometer.
-
Open the prism assembly and clean the surfaces of both prisms with a soft tissue and a suitable solvent (e.g., ethanol).
-
Place a few drops of the liquid onto the surface of the lower prism.
-
Close the prism assembly.
-
Look through the eyepiece and adjust the coarse and fine adjustment knobs until the field of view is divided into a light and a dark section.
-
If a colored band is visible at the borderline, adjust the compensator knob to obtain a sharp, achromatic borderline.
-
Align the borderline precisely with the crosshairs in the eyepiece.
-
Read the refractive index value from the scale.
Impact of Deuterium Oxide on Cellular Signaling Pathways in Drug Development
The substitution of H₂O with D₂O can significantly influence biological systems, a phenomenon known as the solvent isotope effect. These effects are of particular interest in drug development as they can alter drug metabolism, protein stability, and cellular signaling pathways. Recent studies have shown that D₂O can induce a cellular stress response and impact key signaling cascades.
A notable example is the effect of D₂O on the AKT-MAPK signaling network , which is crucial for cell survival, proliferation, and differentiation. Exposure of cancer cells to D₂O has been observed to attenuate the phosphorylation of AKT, a key pro-survival kinase, while simultaneously activating stress-responsive mitogen-activated protein kinases (MAPKs) such as ERK and JNK.[3][4][5] This dual effect can shift the cellular balance towards apoptosis.
Furthermore, D₂O has been shown to induce the endoplasmic reticulum (ER) stress response . This is evidenced by the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key event in the unfolded protein response (UPR).[3] The UPR is a cellular stress response pathway that is activated by an accumulation of unfolded or misfolded proteins in the ER. Persistent ER stress can lead to apoptosis.
The D₂O-induced stress response also involves the transcriptional upregulation of several stress-related genes, including CDKN1A (p21), DDIT3 (CHOP), and GADD45A .[3][4][5] These genes are involved in cell cycle arrest, DNA damage response, and apoptosis, further highlighting the potential of D₂O to modulate cellular fate.
Experimental Workflow for Investigating D₂O Effects on Signaling Pathways
A typical experimental workflow to investigate the effects of D₂O on cellular signaling pathways in a drug development context would involve the following steps:
D₂O-Induced Stress Response Signaling Pathway
The following diagram illustrates the key signaling events initiated by D₂O-induced cellular stress:
The physical and chemical disparities between this compound and deuterium oxide, while subtle, are significant and have far-reaching implications in biological and pharmaceutical research. A precise understanding and accurate measurement of these properties are fundamental for any study involving isotopic substitution. Furthermore, the modulation of critical cellular signaling pathways by D₂O presents both a challenge and an opportunity in drug development, potentially offering novel therapeutic strategies by inducing cellular stress and promoting apoptosis in diseased cells. This guide serves as a foundational resource for professionals seeking to leverage the unique properties of deuterium in their research endeavors.
References
The Deuterium Isotope Effect: A Deep Dive into Protein Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can have subtle yet significant effects on the biophysical properties of proteins, most notably their conformational stability. This technical guide provides a comprehensive overview of the isotopic effects of deuterium on protein stability, detailing the underlying principles, experimental methodologies to quantify these effects, and a summary of key quantitative data. This document is intended to be a valuable resource for researchers in structural biology, protein engineering, and drug development who are utilizing or considering the use of deuterium in their studies.
Core Principles: The Thermodynamic Basis of Deuterium-Induced Protein Stabilization
The stability of a protein in an aqueous environment is a delicate balance of enthalpic and entropic contributions from various non-covalent interactions, including hydrogen bonds and the hydrophobic effect. The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in the solvent (D₂O) or within the protein itself can perturb this balance, generally leading to an increase in the protein's thermodynamic stability.
The primary mechanisms contributing to this stabilization are:
-
Strengthening of Hydrogen Bonds: Deuterium bonds (D-bonds) are generally considered to be slightly stronger than hydrogen bonds (H-bonds). This is attributed to the lower zero-point energy of the O-D bond compared to the O-H bond, resulting in a shorter and stronger bond. In the context of protein stability, this enhanced bond strength applies to both protein-protein hydrogen bonds within the folded structure and, more significantly, to the hydrogen bonding network of the D₂O solvent.[1][2][3]
-
Enhancement of the Hydrophobic Effect: The hydrophobic effect, a major driving force for protein folding, is also strengthened in D₂O. This is because D₂O is more structured and has stronger intermolecular hydrogen bonds than H₂O. Consequently, the energetic penalty for creating a cavity in D₂O to accommodate a nonpolar solute is greater, which in turn promotes the association of hydrophobic residues in the protein core.[4]
These effects collectively shift the unfolding equilibrium towards the native, folded state, resulting in a more stable protein. This increased stability is experimentally observed as an increase in the melting temperature (Tₘ) and a more negative Gibbs free energy of unfolding (ΔG).[5][6]
Quantitative Analysis of Deuterium's Impact on Protein Stability
Numerous studies have quantified the stabilizing effect of deuterium on a variety of proteins. The following table summarizes key thermodynamic parameters obtained from studies comparing protein stability in H₂O and D₂O. A consistent observation is an increase in the melting temperature (Tₘ) of proteins when dissolved in D₂O, typically in the range of 2-4 K.[7] The stabilization is predominantly enthalpic in nature.[5]
| Protein | Method | ΔTₘ (°C) (D₂O - H₂O) | ΔΔG (kcal/mol) (D₂O - H₂O) | ΔΔH (kcal/mol) (D₂O - H₂O) | Reference(s) |
| Ribonuclease A | DSC | 1.4 - 4.1 | - | - | [6] |
| Lysozyme | DSC | 4.2 | - | - | [7] |
| Cytochrome c | DSC | 2.0 | - | - | [7] |
| drk N-terminal SH3 domain | NMR | ~1.5 | ~-0.2 at 25°C | ~-0.9 at Tₛ | [5] |
| Bovine Serum Albumin (BSA) | DLS, Fluorescence | Increased conformational stability | - | - | [8] |
Note: The exact values can vary depending on the specific experimental conditions such as pH, ionic strength, and protein concentration.
Experimental Protocols for Assessing Deuterium Isotope Effects
A variety of biophysical techniques can be employed to measure the impact of deuterium on protein stability. This section provides detailed methodologies for the most common approaches.
Production of Deuterated Proteins
For studies investigating the effects of deuterium substitution within the protein itself (at non-exchangeable positions), recombinant protein expression in a deuterated medium is required.
Protocol for High-Yield Deuterated Protein Expression in E. coli [1][9][10]
-
Adaptation of E. coli to D₂O:
-
Start with a fresh transformation of the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Gradually adapt the cells to D₂O by sequential transfer into minimal medium (e.g., M9) with increasing concentrations of D₂O (e.g., 30%, 60%, 80%, and finally 100%). This gradual adaptation is crucial for cell viability and protein expression.
-
Use a deuterated carbon source (e.g., d-glucose (B1605176) or d-glycerol) in the M9 medium.
-
-
Pre-culture and Main Culture:
-
Inoculate a small volume of 100% D₂O M9 medium with the adapted E. coli and grow overnight.
-
Use the overnight culture to inoculate a larger volume of 100% D₂O M9 medium for the main expression culture.
-
Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).
-
-
Induction and Harvest:
-
Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) when the OD₆₀₀ reaches the mid-log phase (typically 0.6-0.8).
-
Continue to grow the culture for several hours at an optimized temperature for the specific protein.
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Purify the deuterated protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
-
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat capacity of a protein solution as a function of temperature, providing a detailed thermodynamic profile of its thermal unfolding.
DSC Protocol for Comparing Protein Stability in H₂O and D₂O [11][12]
-
Sample Preparation:
-
Prepare identical concentrations of the protein (typically 0.2 - 1.0 mg/mL) in both H₂O-based and D₂O-based buffers. Ensure the p H of the H₂O buffer and the pD of the D₂O buffer are equivalent (pD = pH + 0.4).
-
Dialyze both protein samples extensively against their respective buffers to ensure proper buffer matching.
-
Degas the samples and buffers immediately before the DSC experiment to prevent bubble formation.
-
-
DSC Measurement:
-
Load the protein sample into the sample cell and the corresponding buffer into the reference cell of the calorimeter.
-
Set the experimental parameters:
-
Temperature Range: Typically from 20 °C to 100 °C, ensuring the entire unfolding transition is captured.
-
Scan Rate: A common scan rate is 1 °C/min. Slower scan rates can improve resolution but may increase the risk of aggregation.
-
Pressure: Apply sufficient pressure (e.g., 3 atm) to prevent boiling of the aqueous solutions.
-
-
Perform a buffer-buffer baseline scan before and after the protein scans to ensure instrument stability and for accurate baseline subtraction.
-
Perform a second scan of the protein sample to assess the reversibility of the unfolding process.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the protein thermogram.
-
Fit the resulting heat capacity curve to a suitable model (e.g., a two-state model) to determine the melting temperature (Tₘ), the calorimetric enthalpy of unfolding (ΔH_cal), and the change in heat capacity upon unfolding (ΔC_p).
-
The Gibbs free energy of unfolding (ΔG) at a given temperature can then be calculated using the Gibbs-Helmholtz equation.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein as a function of temperature or chemical denaturants.
CD Spectroscopy Protocol for Thermal Denaturation Studies [13][14][15]
-
Sample Preparation:
-
Prepare protein samples in H₂O and D₂O buffers at a concentration suitable for CD measurements (typically 0.1 - 0.2 mg/mL).
-
Use a buffer that has low absorbance in the far-UV region (e.g., phosphate (B84403) buffer). Avoid buffers with high chloride concentrations.
-
-
CD Measurement:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record a baseline spectrum of the buffer at the starting temperature.
-
Monitor the CD signal at a wavelength that shows a significant change upon unfolding. For α-helical proteins, 222 nm is commonly used.
-
Increase the temperature in a controlled manner (e.g., 1 °C/min) using a Peltier temperature controller.
-
Record the CD signal at each temperature point.
-
-
Data Analysis:
-
Plot the CD signal at the chosen wavelength as a function of temperature.
-
Fit the resulting melting curve to a sigmoidal function to determine the melting temperature (Tₘ), which is the midpoint of the transition.
-
Neutron Scattering
Small-angle neutron scattering (SANS) is a technique used to study the size and shape of macromolecules in solution. The use of deuterated proteins and solvents is particularly advantageous in neutron scattering due to the different scattering lengths of hydrogen and deuterium, which allows for contrast variation experiments.[16][17]
SANS Experimental Workflow [9][10]
-
Sample Preparation:
-
Prepare deuterated protein as described in section 3.1.
-
Dissolve the protein in a D₂O-based buffer to a suitable concentration (typically 1-10 mg/mL). The use of a 100% D₂O buffer maximizes the contrast between the protein and the solvent.
-
-
SANS Data Collection:
-
Place the protein solution in a quartz sample cell.
-
Collect scattering data at a neutron scattering facility. The scattering vector (q) range is chosen based on the expected size of the protein.
-
Collect scattering data for the buffer alone for background subtraction.
-
-
Data Analysis:
-
Subtract the buffer scattering from the sample scattering.
-
Analyze the resulting scattering curve to determine structural parameters such as the radius of gyration (R_g) and the forward scattering intensity (I(0)), which is proportional to the molecular weight.
-
Visualizing Workflows and Concepts
The following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflows and the theoretical underpinnings of the deuterium isotope effect on protein stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolving Escherichia coli Host Strains for Efficient Deuterium Labeling of Recombinant Proteins Using Sodium Pyruvate-d3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D2O as an Imperfect Replacement for H2O: Problem or Opportunity for Protein Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enthalpic stabilization of an SH3 domain by D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent isotope effect and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuteration Aiming for Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 12. Using CD Spectroscopy to Evaluate Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]
- 13. diva-portal.org [diva-portal.org]
- 14. CHEM 245 - CD spectroscopy [guweb2.gonzaga.edu]
- 15. genscript.com [genscript.com]
- 16. Preparation of a Deuterated Membrane Protein for Small-Angle Neutron Scattering | Springer Nature Experiments [experiments.springernature.com]
- 17. Preparation of a Deuterated Membrane Protein for Small-Angle Neutron Scattering | ORNL [ornl.gov]
The Discovery and History of Heavy Water: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and production of heavy water (deuterium oxide, D₂O). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the foundational experiments, key scientific figures, and the evolution of production technologies. The guide presents quantitative data in structured tables for comparative analysis, details the methodologies of pivotal experiments, and utilizes visualizations to illustrate critical pathways and workflows.
Discovery and Key Pioneers
The journey to understanding heavy water began with the discovery of isotopes. In 1913, Frederick Soddy first proposed the concept of isotopes, for which he received the Nobel Prize in Chemistry in 1921. This laid the theoretical groundwork for the existence of a heavier form of hydrogen.
Harold Urey's Discovery of Deuterium (B1214612) (1931):
The definitive discovery of deuterium, the heavy isotope of hydrogen, was made in 1931 by Harold Clayton Urey, a professor of chemistry at Columbia University.[1][2] Urey, along with his assistant George M. Murphy and Ferdinand G. Brickwedde from the National Bureau of Standards, successfully detected deuterium through spectroscopic analysis of the residue from the fractional distillation of liquid hydrogen.[3][4] For this groundbreaking discovery, Urey was awarded the Nobel Prize in Chemistry in 1934.[5]
Gilbert N. Lewis's Isolation of Pure Heavy Water (1933):
Following the discovery of deuterium, the next crucial step was to isolate it in a pure form as heavy water. This was achieved in 1933 by Gilbert Newton Lewis, Urey's former mentor and a renowned chemist at the University of California, Berkeley.[1][6] Lewis and his student Ronald T. MacDonald employed a multi-stage electrolysis process to concentrate and ultimately isolate the first samples of pure heavy water.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and historical production of heavy water.
Table 1: Physical Properties of Light Water (H₂O) vs. Heavy Water (D₂O)
| Property | Light Water (H₂O) | Heavy Water (D₂O) |
| Molar Mass ( g/mol ) | 18.015 | 20.028 |
| Density at 20°C (g/mL) | 0.998 | 1.105 |
| Melting Point (°C) | 0.00 | 3.82 |
| Boiling Point (°C) | 100.00 | 101.42 |
| Temperature of Maximum Density (°C) | 3.98 | 11.6 |
| Viscosity at 20°C (mPa·s) | 1.002 | 1.247 |
| Surface Tension at 25°C (mN/m) | 71.98 | 71.93 |
| pH at 25°C | 7.00 | 7.44 (pD) |
Table 2: Timeline of Key Discoveries and Production Milestones
| Year | Event | Key Figure(s) / Institution | Significance |
| 1913 | Proposal of Isotopes | Frederick Soddy | Provided the theoretical basis for the existence of heavy hydrogen. |
| 1931 | Discovery of Deuterium | Harold Urey, George Murphy, Ferdinand Brickwedde | First experimental detection of the heavy isotope of hydrogen.[13] |
| 1933 | Isolation of Pure Heavy Water | Gilbert N. Lewis, Ronald T. MacDonald | First successful isolation of D₂O using electrolysis.[1][6] |
| 1934 | First Industrial Production | Norsk Hydro (Vemork, Norway) | Began the first large-scale production of heavy water as a byproduct of fertilizer production.[14][15] |
| 1943 | Development of Girdler Sulfide (B99878) Process | Karl-Hermann Geib, Jerome S. Spevack | Patented a more cost-effective method for heavy water production.[16][17] |
Experimental Protocols
This section details the methodologies for the key experiments in the discovery and production of heavy water.
Urey's Discovery of Deuterium: Fractional Distillation of Liquid Hydrogen
Objective: To concentrate the heavier isotope of hydrogen (deuterium) for spectroscopic detection.
Methodology:
-
Liquefaction of Hydrogen: Gaseous hydrogen was liquefied to produce a volume of approximately 5-6 liters.[3][4]
-
Fractional Distillation: The liquid hydrogen was subjected to slow fractional distillation at its boiling point (approximately -253 °C). Urey theorized that the heavier isotope, having a slightly higher boiling point, would be concentrated in the final residue.[3][4]
-
Sample Collection: The distillation was carried out until only a small fraction of the original volume (approximately 1 mL) remained.[3][4]
-
Spectroscopic Analysis: The gaseous form of this residue was then analyzed using a high-resolution spectrograph. The analysis revealed faint spectral lines at wavelengths predicted for a hydrogen isotope of mass 2, confirming the existence of deuterium.[3][4]
Quantitative Results:
-
Initial natural abundance of deuterium: ~1 part in 6500[13]
-
Concentration factor: The final sample was enriched in deuterium by a factor of approximately 100 to 200 times the natural abundance.[18]
Lewis's Isolation of Heavy Water: Multi-Stage Electrolysis
Objective: To produce a sample of pure heavy water (D₂O).
Methodology:
-
Initial Electrolysis: Large volumes of ordinary water, containing a small amount of sodium hydroxide (B78521) as an electrolyte, were subjected to electrolysis. Light water (H₂O) is decomposed into hydrogen and oxygen gas at a faster rate than heavy water (D₂O).[19]
-
Staged Concentration: The residual water from the first stage, now enriched in D₂O, was used as the feedstock for a subsequent electrolysis stage. This process was repeated through multiple stages.
-
Cell Design: The electrolytic cells typically used a steel cathode and a nickel anode.[20]
-
Final Purification: After several stages of concentration, the highly enriched water was distilled to remove the electrolyte and any other impurities, yielding nearly pure heavy water.
Quantitative Aspects of Early Industrial Production (Norsk Hydro):
-
The Norsk Hydro plant utilized a cascade of electrolytic cells.[21]
-
The process was energy-intensive, relying on the abundant hydroelectric power available at the Vemork plant.[14][22]
-
By 1934, the plant was capable of producing approximately 12 tonnes of heavy water per year.[14][21]
Industrial Production: The Girdler Sulfide (GS) Process
Objective: To produce heavy water on a large industrial scale more economically than electrolysis.
Principle: The GS process is a dual-temperature isotopic exchange process that utilizes the equilibrium reaction between hydrogen sulfide (H₂S) and water. The equilibrium constant for the transfer of deuterium from H₂S to water is temperature-dependent.
Methodology:
-
Dual-Tower System: The process involves two main towers: a cold tower operating at approximately 30°C and a hot tower at around 130°C.[17][23]
-
Cold Tower Exchange: In the cold tower, natural water flows down while hydrogen sulfide gas flows up. At this lower temperature, the equilibrium favors the transfer of deuterium from the H₂S to the water, thus enriching the water in deuterium.[17][23]
-
Hot Tower Exchange: The now deuterium-depleted H₂S is heated and sent to the hot tower. The deuterium-enriched water from the cold tower is also fed to the top of the hot tower. At the higher temperature, the equilibrium shifts, and deuterium transfers from the water back to the H₂S gas.[17][23]
-
Cascading Enrichment: The enriched H₂S from the hot tower is then cooled and recirculated to the cold tower to enrich a new stream of incoming water. The water, progressively enriched in deuterium, is passed through a series of such stages.
-
Final Purification: The water from the GS process, typically enriched to 15-20% D₂O, is then further concentrated to reactor-grade (99.75%) by vacuum distillation or electrolysis.[16]
Visualizations
The following diagrams illustrate key aspects of the discovery and production of heavy water.
Applications in Research and Drug Development
Heavy water has numerous applications in scientific research and is of particular interest to the pharmaceutical industry.
-
Isotopic Tracer: Due to its non-radioactive nature, D₂O is an ideal tracer for studying metabolic pathways and water turnover in biological systems.[24]
-
Neutron Moderator: In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are used to avoid interference from proton signals. Heavy water is also a highly effective neutron moderator in certain types of nuclear reactors.[25]
-
Drug Development: The "kinetic isotope effect" describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Replacing hydrogen with deuterium in a drug molecule can slow down its metabolism, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to a longer drug half-life, potentially allowing for lower or less frequent dosing and reduced side effects.[25][26] This principle is a key area of research in modern pharmacology.[27]
This guide provides a foundational understanding of the discovery and history of heavy water, offering valuable context for its contemporary applications in science and medicine. The detailed experimental overviews and quantitative data serve as a starting point for further investigation and application in research and development.
References
- 1. Heavy water - Wikipedia [en.wikipedia.org]
- 2. Timeline of United States discoveries - Wikipedia [en.wikipedia.org]
- 3. Harold Clayton Urey [columbia.edu]
- 4. Chemistry Group Directory [columbia.edu]
- 5. chm.bris.ac.uk [chm.bris.ac.uk]
- 6. Gilbert N. Lewis - Wikipedia [en.wikipedia.org]
- 7. Heavy Water - Molecule of the Month February 2010 - HTML-only version [chm.bris.ac.uk]
- 8. psiberg.com [psiberg.com]
- 9. Quantum Differences between Heavy and Light Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aps.anl.gov [aps.anl.gov]
- 11. jonra.nstri.ir [jonra.nstri.ir]
- 12. ISIS Quantum effects explain similar melting points of light and heavy water [isis.stfc.ac.uk]
- 13. Harold C. Urey, Ferdinand G. Brickwedde, and the Discovery of Deuterium | NIST [nist.gov]
- 14. ags.recollect.co.nz [ags.recollect.co.nz]
- 15. ww2days.com [ww2days.com]
- 16. grokipedia.com [grokipedia.com]
- 17. Girdler sulfide process - Wikipedia [en.wikipedia.org]
- 18. Harold Urey - Wikipedia [en.wikipedia.org]
- 19. quora.com [quora.com]
- 20. US3514382A - Electrolytic process for heavy water production - Google Patents [patents.google.com]
- 21. Norwegian heavy water sabotage - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. scribd.com [scribd.com]
- 24. Research Progress in the Medical Application of Heavy Water, Especially in the Field of D2O-Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdnsciencepub.com [cdnsciencepub.com]
- 26. Pharmacological uses and perspectives of heavy water and deuterated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pharmacological uses and perspectives of heavy water and deuterated compounds. | Semantic Scholar [semanticscholar.org]
quantum effects in diprotium oxide at low temperatures
An In-depth Technical Guide to Quantum Effects in Diprotium (B1237481) Oxide at Low Temperatures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diprotium oxide (D₂O), or heavy water, serves as a fascinating subject for the study of quantum mechanical phenomena, particularly at low temperatures where these effects become more pronounced. The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) introduces a significant mass change that, while chemically subtle, has profound impacts on the physical and quantum behavior of water. This technical guide explores the core quantum effects observed in D₂O at cryogenic temperatures, including nuclear quantum effects on bond structures, quantum tunneling, and altered vibrational dynamics. We present a synthesis of experimental data, detailed protocols for key analytical techniques, and visual representations of the underlying principles and workflows to provide a comprehensive resource for professionals in research and development.
Introduction to Quantum Effects in Heavy Water
At macroscopic scales and ambient temperatures, the behavior of water is well-described by classical physics. However, as the temperature is lowered, the thermal energy of molecules decreases, and quantum mechanical effects, which are always present, begin to dominate. In water, these phenomena are primarily associated with the light hydrogen nuclei. By studying this compound, where the protons are replaced by deuterons (a proton and a neutron), we can probe the influence of nuclear mass on these quantum behaviors.
The heavier deuterium nucleus behaves more like a classical particle than a proton; its quantum uncertainty in position is smaller, and its tunneling probability is lower.[1] This leads to significant isotopic differences in the properties of liquid and solid D₂O compared to H₂O, including variations in bond lengths, freezing points, dielectric properties, and reaction kinetics at low temperatures.[1][2] Understanding these differences is crucial for fields ranging from condensed matter physics to structural biology and pharmacology, where D₂O is used as a solvent to probe molecular interactions and dynamics.
Core Quantum Phenomena in D₂O at Low Temperatures
Nuclear Quantum Effects (NQEs) on Molecular Structure
The primary quantum distinction between H₂O and D₂O arises from differences in zero-point energy (ZPE) and nuclear wave function delocalization. The heavier deuteron (B1233211) has a lower ZPE and is more localized than the proton. This directly impacts both the intramolecular covalent bonds and the intermolecular hydrogen bonds.
-
Covalent Bonds: In the liquid state, the O-D covalent bond is approximately 3% shorter than the O-H bond in H₂O.[2] This is a direct consequence of the lower ZPE of the O-D stretching mode, which leads to a slightly stronger, shorter bond.
-
Hydrogen Bonds: Conversely, the intermolecular hydrogen bonds (or deuterium bonds) are about 4% longer in liquid D₂O than in H₂O.[1][2] The more localized deuteron is less able to delocalize towards a neighboring oxygen atom, resulting in a weaker and longer deuterium bond. This increased bond length affects nearly all of D₂O's bulk properties.[1]
These structural changes persist into the solid phase (ice), where they have been confirmed by neutron diffraction studies.[3]
Quantum Tunneling
At very low temperatures, particles can pass through energy barriers that they classically could not surmount, a phenomenon known as quantum tunneling. In ice, this is particularly relevant for the reorientation of water molecules, which is necessary to relax the dielectric polarization of the crystal. This reorientation is mediated by the movement of orientational defects (Bjerrum defects).
Studies of the dielectric relaxation time in D₂O ice show a deviation from the classical Arrhenius law at temperatures below approximately 220 K.[4] This departure is a signature of quantum tunneling, where deuterons tunnel through the potential barrier for reorientation rather than hopping over it via thermal activation.[4] As expected from its greater mass, the tunneling efficiency for deuterium is lower than for hydrogen, and these quantum effects become prominent at a lower temperature in D₂O compared to H₂O (where deviations begin below 240 K).[4][5][6]
Vibrational and Rotational Dynamics
The increased mass of deuterium significantly lowers the frequencies of the vibrational and rotational modes of the water molecule. This is readily observed using spectroscopic techniques like Fourier-Transform Infrared (FTIR), Raman, and Inelastic Neutron Scattering (INS). For instance, the O-D stretching band in D₂O appears at a much lower frequency (around 2400-2500 cm⁻¹) compared to the O-H stretch in H₂O (around 3200-3400 cm⁻¹). These shifts are fundamental to using isotopic substitution in vibrational spectroscopy to identify and analyze molecular structures and dynamics.
Quantitative Data Presentation
The following tables summarize key quantitative data comparing D₂O and H₂O, highlighting the consequences of the underlying quantum effects.
Table 1: Comparative Physical Properties of H₂O and D₂O
| Property | H₂O (Light Water) | D₂O (Heavy Water) | Reference(s) |
| Molar Mass ( g/mol ) | 18.015 | 20.028 | [7] |
| Freezing Point (°C) | 0.0 | 3.82 | [1] |
| Boiling Point (°C) | 100.0 | 101.4 | [7] |
| Density at 20°C (g/mL) | 0.9982 | 1.1056 | [8][9] |
| Temperature of Max. Density (°C) | 3.98 | 11.6 | [9] |
Table 2: Structural Parameters of H₂O and D₂O (Liquid vs. Solid)
| Parameter | H₂O | D₂O | State | Reference(s) |
| Intramolecular Bond Length (O-H/O-D) | ~1.01 Å | ~0.98 Å (~3% shorter) | Liquid | [2] |
| Intermolecular H/D-Bond Length | Shorter | Longer (~4% longer) | Liquid | [1][2] |
| Ice Ih Lattice Parameter 'a' at 250 K | - | 4.522 Å | Solid | [10] |
| Ice Ih Lattice Parameter 'c' at 250 K | - | 7.363 Å | Solid | [10] |
Table 3: Dielectric Relaxation Parameters for Ice Ih
| Parameter | H₂O Ice | D₂O Ice | Reference(s) |
| Pre-exponential Factor, A (s) | 5.3 x 10⁻¹⁶ | 7.7 x 10⁻¹⁶ | [11] |
| Activation Energy, B (kcal/mol) | 13.2 | 13.4 | [11] |
| Quantum Tunneling Crossover Temp. (K) | ~240 K | ~220 K | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study quantum effects in D₂O ice.
Neutron Diffraction of D₂O Ice
Objective: To determine the crystal structure and precise locations of deuterium atoms in the ice lattice.
Methodology:
-
Sample Preparation: High-purity (>99.8%) liquid D₂O is degassed to remove dissolved air. The D₂O is then placed in a sample holder (e.g., a vanadium can, which is nearly transparent to neutrons) and flash-frozen in liquid nitrogen to form a powdered, polycrystalline sample.
-
Cryogenic Environment: The sample holder is mounted in a cryostat on the diffractometer. The temperature is lowered to the target value (e.g., 90 K) and maintained with high stability.[3]
-
Data Collection: A beam of monochromatic neutrons of a known wavelength (e.g., 1.06 Å) is directed at the sample.[3] The scattered neutrons are detected at various angles (2θ) using a position-sensitive detector. The intensity of scattered neutrons versus the scattering angle is recorded.
-
Data Analysis: The resulting diffraction pattern is analyzed using Rietveld refinement. The positions of the oxygen atoms are typically fixed based on X-ray diffraction data. The positions of the deuterium atoms are then refined by fitting the experimental neutron diffraction pattern to theoretical patterns calculated from structural models (e.g., the Pauling ice model).[3] The relative intensities of the diffraction peaks are highly sensitive to the D-atom positions due to deuterium's large coherent scattering cross-section.[3]
Dielectric Spectroscopy of D₂O Ice
Objective: To measure the dielectric relaxation time as a function of temperature to probe molecular reorientation dynamics and quantum tunneling.
Methodology:
-
Sample Preparation: A parallel-plate capacitor is constructed with electrodes (e.g., gold-plated copper). High-purity liquid D₂O is introduced between the plates, and the assembly is carefully cooled to form a polycrystalline ice sample, ensuring no voids form.
-
Measurement Setup: The sample capacitor is placed in a cryostat with precise temperature control. It is connected to a high-precision capacitance bridge or impedance analyzer.
-
Data Acquisition: The complex dielectric permittivity (ε* = ε' - iε'') is measured over a wide frequency range (e.g., 0.1 Hz to 1 MHz) at various fixed temperatures, for instance, from 270 K down to 200 K.[4]
-
Data Analysis: For each temperature, the frequency of maximum dielectric loss (ε'') gives the dielectric relaxation time (τ = 1 / (2πf_max)). A plot of ln(τ) versus inverse temperature (1/T) is created (Arrhenius plot). A linear relationship indicates a thermally activated process. Deviations from linearity at low temperatures are analyzed using models of dissipative quantum tunneling.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy of D₂O Ice
Objective: To study the vibrational modes of D₂O molecules in the solid state.
Methodology:
-
Sample Preparation: A thin film of D₂O ice is prepared by vapor deposition onto a cold substrate (e.g., a silicon or CsI window) held at cryogenic temperatures (e.g., 12 K) inside a high-vacuum chamber.[12] This method allows for the formation of amorphous or crystalline ice depending on the deposition temperature and subsequent annealing.
-
Spectrometer Setup: The vacuum chamber is placed in the sample compartment of an FTIR spectrometer. The infrared beam passes through the substrate and the ice film.
-
Data Collection: The FTIR spectrum (transmittance or absorbance) is recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the bare cold substrate is collected first and subtracted from the sample spectrum.
-
Data Analysis: The positions, shapes, and intensities of the absorption bands are analyzed. Key bands for D₂O ice include the O-D stretching modes (ν₁ and ν₃) around 2472 cm⁻¹ (for amorphous ice) and the D-O-D bending mode (ν₂) around 1195 cm⁻¹.[12] Temperature-dependent changes in these bands provide information on the structure and hydrogen-bonding environment.
Mandatory Visualizations
Logical Pathway of Quantum Effects in D₂O
Caption: Logical flow from the fundamental properties of the deuteron to macroscopic effects in D₂O.
Experimental Workflow for Neutron Scattering
Caption: A typical experimental workflow for a neutron diffraction study of D₂O ice.
References
- 1. sciencenews.org [sciencenews.org]
- 2. aps.anl.gov [aps.anl.gov]
- 3. iiif.library.cmu.edu [iiif.library.cmu.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. [1608.08877] Quantum Tunneling Enhancement of the C + H2O and C + D2O Reactions at Low Temperature [arxiv.org]
- 6. [PDF] Quantum Tunneling Enhancement of the C + H2O and C + D2O Reactions at Low Temperature. | Semantic Scholar [semanticscholar.org]
- 7. Heavy water - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Freezing and Thawing of D2O/Sand Mixtures Investigated by Neutron Diffraction [mdpi.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
Unveiling the Isotope Effect: A Technical Guide to Hydrogen Bonding Differences in H₂O and D₂O
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental differences in hydrogen bonding between normal water (H₂O) and heavy water (D₂O). Understanding these subtle yet significant distinctions is crucial for researchers in various fields, including structural biology, pharmacology, and materials science, as the choice of isotopic solvent can profoundly impact experimental outcomes and the stability of biological and chemical systems.
Core Principles: The Isotope Effect on Hydrogen Bonds
The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) in water molecules leads to notable changes in the properties of the hydrogen bond, a phenomenon known as the solvent isotope effect. The primary origin of these differences lies in the greater mass of the deuterium nucleus, which results in a lower zero-point energy for the O-D covalent bond compared to the O-H bond. This seemingly small difference has a cascading effect on the intermolecular hydrogen bond network.
In D₂O, the hydrogen bond network is more structured and tetrahedral compared to that in H₂O.[1] This increased order arises from stronger hydrogen bonds in heavy water.[1] Ab initio calculations have shown that the hydrogen-bond strength is approximately 0.2–0.3 kcal/mol greater in D₂O than in H₂O.[1] This is also reflected in the macroscopic thermodynamic properties of D₂O, such as its higher melting and boiling points.[1]
A key structural difference is the length of the covalent and hydrogen bonds. The O-H covalent bond is about 3% longer than the O-D bond.[1] Conversely, the average hydrogen bond distance (the O···O distance) is about 4% longer in D₂O.[1]
Quantitative Comparison of H₂O and D₂O Hydrogen Bond Parameters
The following tables summarize the key quantitative differences in the physicochemical and hydrogen bonding properties of H₂O and D₂O.
| Property | H₂O | D₂O | Reference(s) |
| Molar Mass ( g/mol ) | 18.015 | 20.028 | [1] |
| Melting Point (°C) | 0.00 | 3.82 | [1] |
| Boiling Point (°C) | 100.00 | 101.42 | [1] |
| Density at 20°C (g/mL) | 0.998 | 1.105 | [1] |
| Temperature of Maximum Density (°C) | 3.98 | 11.23 | [2] |
Table 1: Comparison of Macroscopic Physical Properties.
| Parameter | H₂O | D₂O | Difference | Reference(s) |
| Hydrogen Bond Energy (kcal/mol) | ~4.5-5.0 | ~4.7-5.3 | D₂O is ~0.2-0.3 kcal/mol stronger | [1] |
| O-H / O-D Covalent Bond Length (Å) | ~0.96-1.00 | ~0.93-0.97 | O-H is ~3% longer | [1][3][4] |
| O···O Hydrogen Bond Distance (Å) | ~2.8 | ~2.9 | D₂O is ~4% longer | [1][3] |
| Average Number of Hydrogen Bonds per Molecule | ~3.62 | ~3.76 | D₂O has a higher coordination number | [3] |
Table 2: Comparison of Hydrogen Bond Parameters.
| Vibrational Mode | H₂O (cm⁻¹) | D₂O (cm⁻¹) | Reference(s) |
| Symmetric Stretch (ν₁) | ~3250 - 3400 | ~2390 - 2480 | [5][6] |
| Asymmetric Stretch (ν₃) | ~3400 - 3657 | ~2480 - 2721 | [5][7] |
| Bending (ν₂) | ~1645 | ~1210 | [8] |
| Libration | ~330, 425, 565 | Red-shifted by a factor of ≈√2 | [8] |
Table 3: Comparison of Vibrational Frequencies.
Experimental Protocols for Characterizing Hydrogen Bonding Differences
Several experimental techniques are employed to probe the structural and dynamic differences between H₂O and D₂O. Below are overviews of the methodologies for key experiments.
Neutron Diffraction
Neutron diffraction is a powerful technique for determining the positions of hydrogen and deuterium atoms, as neutrons scatter from atomic nuclei.[9]
Methodology Overview:
-
Sample Preparation: High-purity H₂O, D₂O, and various H₂O/D₂O mixtures are used to exploit the different neutron scattering lengths of H and D. Samples are typically held in a temperature- and pressure-controlled sample holder.
-
Instrumentation: A neutron diffractometer, such as a time-of-flight or constant wavelength instrument, is used. The instrument directs a beam of neutrons at the sample.
-
Data Collection: Detectors measure the angles and intensities of the scattered neutrons. Data is collected for each isotopic mixture.
-
Data Analysis: The diffraction patterns from the different isotopic compositions are analyzed to extract the partial structure factors and then the site-site radial distribution functions (g(r)) for O-O, O-H/D, and H/D-H/D pairs. This provides detailed information on bond lengths and coordination numbers.[10][11]
Caption: Workflow of a neutron diffraction experiment to study water structure.
Raman Spectroscopy
Raman spectroscopy probes the vibrational modes of molecules, which are sensitive to isotopic substitution and the strength of hydrogen bonding.[7]
Methodology Overview:
-
Sample Preparation: Samples of H₂O, D₂O, and HDO in D₂O are prepared. The use of HDO in D₂O helps to decouple the vibrational modes of individual O-H oscillators.
-
Instrumentation: A Raman spectrometer equipped with a laser source, sample compartment, and a sensitive detector is used.
-
Data Collection: The sample is illuminated with the laser, and the inelastically scattered light (Raman scattering) is collected. Spectra are recorded for the different isotopic compositions.
-
Data Analysis: The Raman spectra reveal shifts in the vibrational frequencies of the O-H and O-D stretching and bending modes.[5] These shifts provide information about the relative strengths of the hydrogen bonds.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide information about the chemical environment of atomic nuclei. Comparing the NMR spectra of H₂O and D₂O can reveal differences in electronic structure and dynamics.
Methodology Overview:
-
Sample Preparation: High-purity H₂O and D₂O samples are used. For studying solutes, the compound of interest is dissolved in either H₂O or D₂O.
-
Instrumentation: A high-field NMR spectrometer is used.
-
Data Collection: ¹H and ²H NMR spectra are acquired. For solutes, other nuclei such as ¹³C or ¹⁵N can also be observed.
-
Data Analysis: Isotope effects on chemical shifts can be measured.[12][13] These effects are related to the differences in the vibrational states of the O-H and O-D bonds and can provide insights into the structure of the hydrogen bond potential.[12]
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique for studying protein conformation and dynamics by monitoring the exchange of backbone amide protons with deuterium from a D₂O solvent.
Methodology Overview:
-
Protein Preparation: The protein of interest is prepared in an H₂O-based buffer.
-
Deuterium Labeling: The protein solution is rapidly diluted into a D₂O-based buffer to initiate the hydrogen-deuterium exchange. The exchange is allowed to proceed for various time points.[14]
-
Quenching: The exchange reaction is quenched by lowering the pH to ~2.5 and the temperature to 0°C.[14]
-
Proteolysis: The quenched protein is digested into peptides using an acid-stable protease, such as pepsin.[15]
-
LC-MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by mass spectrometry to measure the mass increase due to deuterium incorporation.[15]
-
Data Analysis: The rate and extent of deuterium uptake in different regions of the protein provide information on solvent accessibility and hydrogen bonding, revealing details about protein structure, flexibility, and ligand binding.[16]
Caption: Experimental workflow for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).
Implications for Drug Development and Protein Science
The differences in hydrogen bonding between H₂O and D₂O have significant implications for drug development and protein science.
-
Protein Stability: The stronger hydrogen bond network in D₂O generally leads to an increase in the conformational stability of proteins.[17] This can manifest as an increased melting temperature (Tm).[17] The enhanced hydrophobic effect in D₂O also contributes to protein stabilization by favoring more compact folded states.[17] However, the effect can be complex and protein-dependent.
-
Enzyme Kinetics: The rates of enzyme-catalyzed reactions can be altered in D₂O. This "kinetic solvent isotope effect" can arise from changes in the stability of the enzyme, the substrate, or the transition state, as well as from differences in the proton/deuteron transfer steps in the reaction mechanism.
-
Drug Deuteration: The "deuterium advantage" in drug development involves selectively replacing hydrogen atoms with deuterium at specific positions in a drug molecule. This can slow down metabolic processes that involve C-H bond cleavage, leading to improved pharmacokinetic properties such as a longer half-life. The underlying principle is the greater strength of the C-D bond compared to the C-H bond.
-
Protein Aggregation: The solvent can influence protein aggregation pathways. In some cases, D₂O has been shown to promote the formation of certain types of protein aggregates.[1]
Caption: Logical flow of the consequences of the hydrogen isotope effect in water.
Conclusion
The substitution of protium with deuterium in water results in a cascade of effects originating from the increased nuclear mass. These effects manifest as stronger and more structured hydrogen bonding in D₂O, leading to altered physicochemical properties and significant consequences for biological systems. For researchers in the life sciences and drug development, a thorough understanding of these differences is paramount for the accurate interpretation of experimental data and the rational design of therapeutic agents. The choice between H₂O and D₂O as a solvent is not a trivial one and should be made with careful consideration of the potential isotopic effects on the system under investigation.
References
- 1. D2O as an Imperfect Replacement for H2O: Problem or Opportunity for Protein Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. phys.org [phys.org]
- 4. researchgate.net [researchgate.net]
- 5. physicsopenlab.org [physicsopenlab.org]
- 6. arxiv.org [arxiv.org]
- 7. Understanding water structure from Raman spectra of isotopic substitution H2O/D2O up to 573 K - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Combinational Vibration Modes in H2O/HDO/D2O Mixtures Detected Thanks to the Superior Sensitivity of Femtosecond Stimulated Raman Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen Atomic Positions of O–H···O Hydrogen Bonds in Solution and in the Solid State: The Synergy of Quantum Chemical Calculations with 1H-NMR Chemical Shifts and X-ray Diffraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 13. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 14. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]
- 17. Stability of globular proteins in H2O and D2O - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermodynamic Properties of Diprotium Oxide
For Researchers, Scientists, and Drug Development Professionals
Date: 2025-12-16
Authored By: Gemini
Abstract
This technical guide provides an in-depth exploration of the thermodynamic properties of diprotium (B1237481) oxide, the most common isotopic variant of water (H₂O). Recognizing the critical role of this substance across numerous scientific and industrial domains—particularly in pharmaceutical development where its properties can influence everything from formulation to final product stability—this document collates essential data, outlines experimental methodologies for its characterization, and discusses its broader implications. For comparative purposes, and acknowledging its significance in specialized applications, thermodynamic data for deuterium (B1214612) oxide (D₂O) is also presented. This guide is intended to be a core reference for professionals requiring precise and comprehensive data on the thermodynamic behavior of water.
Introduction: Defining "Diprotium Oxide"
"this compound" is the technical term for water in which both hydrogen atoms are the most common isotope, protium (B1232500) (¹H). Its chemical formula is H₂O. In common parlance, it is simply known as water or light water. While the term "this compound" is not frequently used, it serves to distinguish it from other isotopic variants, or isotopologues, such as "heavy water" (deuterium oxide, D₂O), where the hydrogen atoms are the deuterium isotope (²H or D).
Water is a fundamental component in countless biological and chemical processes.[1][2] Its unique thermodynamic properties are a direct consequence of its molecular structure and the extensive hydrogen bonding between molecules.[3] In the context of drug development, water is a ubiquitous solvent, a key player in determining the stability and efficacy of pharmaceutical products, and a critical component in manufacturing processes.[4][5][6] The concept of "water activity" is particularly important in predicting the stability of drug formulations.[7]
Thermodynamic Properties of this compound (H₂O)
The thermodynamic properties of this compound have been extensively studied and are well-characterized. The following tables summarize key quantitative data.
Table 1: Fundamental Thermodynamic Properties of this compound (H₂O)
| Property | Value | Conditions |
| Molar Mass | 18.015 g/mol | |
| Triple Point | 273.16 K (0.01 °C), 611.73 Pa | [8] |
| Critical Point | 647 K (374 °C), 22.1 MPa | [8] |
| Standard Enthalpy of Formation (liquid) | -285.83 kJ/mol | 298.15 K |
| Standard Molar Entropy (liquid) | 69.91 J/(mol·K) | 298.15 K |
| Enthalpy of Fusion | 6.01 kJ/mol | 273.15 K |
| Enthalpy of Vaporization | 40.68 kJ/mol | 373.15 K |
Table 2: Isobaric Heat Capacity (Cₚ) of this compound (H₂O) at 0.1 MPa
| Temperature (K) | Isobaric Heat Capacity (kJ/(kg·K)) |
| 273.15 | 4.2176 |
| 298.15 | 4.1818 |
| 323.15 | 4.1784 |
| 348.15 | 4.1896 |
| 373.15 | 4.2159 |
Table 3: Density (ρ) of Saturated Liquid this compound (H₂O)
| Temperature (K) | Density ( kg/m ³) |
| 273.16 | 999.79 |
| 298.15 | 997.05 |
| 323.15 | 988.04 |
| 348.15 | 977.75 |
| 373.15 | 958.37 |
Note: The data presented in the tables are based on internationally accepted formulations, such as those from the International Association for the Properties of Water and Steam (IAPWS).
Comparative Data: Thermodynamic Properties of Deuterium Oxide (D₂O)
Deuterium oxide, or heavy water, exhibits notable differences in its thermodynamic properties compared to this compound due to the increased mass of the deuterium isotope.[9] These differences are critical in applications such as nuclear moderation and isotopic labeling.
Table 4: Fundamental Thermodynamic Properties of Deuterium Oxide (D₂O)
| Property | Value | Conditions |
| Molar Mass | 20.028 g/mol | [10] |
| Triple Point | 276.97 K (3.82 °C) | [10] |
| Critical Point | 643.89 K (370.74 °C), 21.66 MPa | |
| Enthalpy of Fusion | 6.34 kJ/mol | 276.97 K |
| Enthalpy of Vaporization | 41.52 kJ/mol | 374.57 K (Boiling Point) |
Table 5: Density (ρ) of Saturated Liquid Deuterium Oxide (D₂O)
| Temperature (K) | Density ( kg/m ³) |
| 276.97 | 1105.3 |
| 298.15 | 1104.4 |
| 323.15 | 1098.3 |
| 348.15 | 1089.4 |
| 373.15 | 1073.3 |
Experimental Protocols for Determination of Thermodynamic Properties
The precise measurement of the thermodynamic properties of water requires sophisticated experimental techniques. Below are summaries of key methodologies.
Adiabatic Vacuum Calorimetry for Heat Capacity Measurement
This method is used to determine the heat capacity of a substance in its solid and liquid states.[11]
-
Apparatus: An adiabatic calorimeter is used, which consists of a sample container surrounded by adiabatic shields. The shields are maintained at the same temperature as the sample to prevent heat exchange with the surroundings.
-
Procedure:
-
A known mass of the sample (e.g., this compound) is placed in the calorimeter.
-
The system is cooled to the starting temperature.
-
A measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.
-
The temperature change is precisely measured.
-
-
Calculation: The heat capacity (Cₚ) is calculated using the formula: Cₚ = (ΔQ / ΔT) / m where ΔQ is the heat supplied, ΔT is the temperature change, and m is the mass of the sample.
-
Data Analysis: The measurements are repeated over a range of temperatures to determine the temperature dependence of the heat capacity.[11]
Determination of Thermodynamic Properties from Speed of Sound Measurements
Thermodynamic properties such as density and isobaric heat capacity can be derived from measurements of the speed of sound.[12]
-
Apparatus: A pulse-echo or resonant acoustic interferometer is used to measure the speed of sound in the fluid at various temperatures and pressures.
-
Procedure:
-
The fluid is contained in a measurement cell with a known path length.
-
An acoustic signal is transmitted through the fluid, and the time of flight is measured.
-
The speed of sound is calculated from the time of flight and the path length.
-
-
Thermodynamic Integration: The measured speed of sound data is used in thermodynamic integration along with initial values of density and isobaric specific heat capacity at a single low-pressure isobar to derive other thermodynamic properties over a wide range of temperatures and pressures.[12]
Visualizations: Workflows and Relationships
Experimental Workflow for Calorimetry
The following diagram illustrates the workflow for determining the heat capacity of this compound using adiabatic vacuum calorimetry.
References
- 1. quora.com [quora.com]
- 2. The role of water in the structure and function of biological macromolecules | Société Française d'Exobiologie [exobiologie.fr]
- 3. fiveable.me [fiveable.me]
- 4. clinicallab.com [clinicallab.com]
- 5. greyb.com [greyb.com]
- 6. Pharmaceutical Water | Pharmaguideline [pharmaguideline.com]
- 7. aqualab.com [aqualab.com]
- 8. Water (data page) - Wikipedia [en.wikipedia.org]
- 9. Heavy water - Wikipedia [en.wikipedia.org]
- 10. DeuteriumOxide [fchartsoftware.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of the Thermodynamic Properties of Water from the Speed of Sound | NIST [nist.gov]
Biological Effects of Heavy Water (Deuterium Oxide) on Cell Cultures: A Technical Guide
Executive Summary: Heavy water (D₂O), a stable isotope of water where hydrogen is replaced by deuterium (B1214612), exerts significant and multifaceted biological effects on eukaryotic cells. Primarily through the kinetic isotope effect, D₂O slows down essential enzymatic reactions, leading to a cascade of cellular consequences. This guide provides an in-depth analysis of these effects, focusing on cytotoxicity, cell cycle arrest, apoptosis, and the underlying molecular mechanisms. Quantitative data from various studies are summarized, key experimental protocols are detailed, and critical signaling pathways are visualized to offer a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of D₂O, particularly in oncology.
Core Biological Effects on Cell Cultures
The substitution of protium (B1232500) (¹H) with deuterium (²H) in cellular water strengthens hydrogen bonds, which in turn alters the rates of biochemical reactions. This "solvent isotope effect" is the foundation of D₂O's biological activity.[1][2] The primary consequences observed in cell culture studies are cytostatic (inhibition of cell growth) and cytotoxic (induction of cell death).[3]
Cytotoxicity and Cytostatic Effects
Heavy water demonstrates dose- and time-dependent inhibition of cell proliferation across a wide range of cell lines, with a pronounced effect on cancer cells.[3][4] This anti-proliferative effect is attributed to the slowing of cellular metabolism and the disruption of mitotic processes.[1][4] Morphological changes associated with D₂O treatment include cell enlargement, vacuolization, and nuclear pyknosis (condensation of chromatin).[3][5]
Induction of Apoptosis
A primary mechanism of D₂O-induced cytotoxicity is the induction of programmed cell death, or apoptosis.[6][7] Studies have shown that D₂O treatment leads to DNA fragmentation, the activation of key apoptotic proteins like caspases and PARP-1, and the externalization of phosphatidylserine (B164497) on the cell membrane.[3][8][9] In some cell lines, this apoptotic response is dependent on the generation of reactive oxygen species (ROS).[8][10]
Cell Cycle Arrest
D₂O disrupts the normal progression of the cell cycle, a critical process for cell proliferation.[11] The most commonly observed effects are an accumulation of cells in the S-phase (DNA synthesis) or the G2/M-phase (pre-mitotic and mitotic).[6] This arrest is primarily caused by D₂O's interference with the mitotic spindle, a microtubule-based structure essential for chromosome segregation.[1][11][12] The initial effect can be a block in metaphase, which, after prolonged exposure, prevents cells from entering mitosis altogether.[11][12]
Inhibition of Cell Migration and Invasion
Beyond inhibiting growth at the primary site, heavy water has been shown to significantly reduce the invasive potential of tumor cells. In Matrigel invasion assays, D₂O concentrations as low as 10% can inhibit the ability of cancer cells to migrate through a basement membrane matrix, suggesting a potential role in limiting metastasis.[3][9]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on the effects of D₂O on various cell lines.
Table 1: IC₅₀ Values of D₂O in Various Cancer Cell Lines (IC₅₀ is the concentration of D₂O that inhibits 50% of cell growth or viability)
| Cell Line | Cancer Type | Assay | Incubation Time | IC₅₀ Value (% D₂O) | Reference |
| HepG2 | Hepatic Cancer | Trypan Blue | 72 h | 20-30% | [3] |
| Panc-1 | Pancreatic Cancer | MTT | 72 h | 30-50% | [3] |
| KATO-3 | Gastric Cancer | Trypan Blue | 72 h | 20-30% | [3] |
| Colo205 | Colonic Cancer | MTT | 72 h | 30-50% | [3] |
| AsPC-1 | Pancreatic Cancer | Clonogenic | 7 days | 15% | [6] |
| PANC-1 | Pancreatic Cancer | Clonogenic | 7 days | 18% | [6] |
| BxPC-3 | Pancreatic Cancer | Clonogenic | 7 days | 27% | [6] |
| A375 | Malignant Melanoma | DNA Synthesis | 48 h | 41.5% | [7] |
Table 2: Effects of D₂O on Cell Cycle Distribution in Pancreatic Cancer Cell Lines (Cells were treated with 50% D₂O for 72 hours)
| Cell Line | Treatment | % in G₀/G₁ Phase | % in S Phase | % in G₂/M Phase | Reference |
| AsPC-1 | Control | 62.6% | 23.5% | 13.9% | [6] |
| 50% D₂O | 23.8% | 55.9% | - | [6] | |
| BxPC-3 | Control | 37.2% | 55.5% | 7.3% | [6] |
| 50% D₂O | 22.3% | - | 29.4% | [6] | |
| PANC-1 | Control | 51.1% | 38.6% | 10.3% | [6] |
| 50% D₂O | 21.7% | - | 34.5% | [6] |
Table 3: Induction of Apoptosis by D₂O in Various Cancer Cell Lines
| Cell Line | D₂O Concentration | Incubation Time | Apoptotic Population | Reference |
| A549 | 25% | 48 h | 25 ± 2.5% | [8] |
| A549 | 50% | 48 h | 34 ± 3.0% | [8] |
| AsPC-1 | 30% | 24 h | Up to 22% | [6] |
| PANC-1 | 20% | 24 h | Up to 16% | [6] |
| A375 | 40% | - | 344% of control | [7] |
| A375 | 50% | - | 355% of control | [7] |
Molecular Mechanisms of Action
The observable biological effects of D₂O stem from fundamental alterations in cellular chemistry and signaling.
The Kinetic Isotope Effect on Enzymatic Reactions
The primary mechanism is the kinetic isotope effect, where the greater mass of deuterium results in a stronger covalent bond with oxygen (D-O) compared to hydrogen (H-O).[13][14] This increased bond energy slows down reactions where the breaking of this bond is the rate-limiting step.[13] Many critical cellular processes, including ATP hydrolysis, DNA replication, and protein deacetylation, rely on hydrolytic enzymes that are directly impacted by this effect, leading to a general slowdown of cellular functions.[13][14]
Disruption of Microtubule Dynamics
Heavy water has a profound impact on the cytoskeleton, particularly on microtubules.[15] Instead of depolymerizing microtubules like some chemotherapy drugs (e.g., colchicine), D₂O over-stabilizes them.[12][15] This stabilization disrupts the delicate balance of polymerization and depolymerization required for the formation and function of the mitotic spindle, leading to mitotic arrest.[12] In non-small cell lung cancer cells, this disruption has been shown to generate ROS, which in turn triggers apoptosis.[8][10]
Inhibition of DNA Synthesis and Repair
D₂O directly inhibits DNA synthesis, contributing to its cytostatic effects.[3] More critically, recent studies have revealed that heavy water almost completely inhibits the repair of DNA double-strand breaks (DSBs) via the homologous recombination (HR) pathway.[14] While D₂O itself may only indirectly cause DSBs (e.g., through stalled replication forks), its potent inhibition of the primary repair mechanism makes any existing damage highly lethal to the cell.[14] This effect is far more pronounced than that observed with high-dose ionizing radiation, where repair mechanisms remain active.[14]
Induction of Cellular Stress Responses
Exposure to high concentrations of D₂O induces a robust cellular stress response.[16][17] Transcriptomic analyses have revealed the rapid upregulation of stress-related genes, including CDKN1A (p21), DDIT3 (CHOP), and GADD45A.[9][18] This is accompanied by the activation of stress-related signaling pathways, including the phosphorylation of kinases like ERK, JNK, and eIF2α, which collectively push the cell towards apoptosis or cell cycle arrest.[9][18]
Modulation of Key Signaling Pathways
D₂O treatment has been shown to inhibit the pro-survival PI3K/Akt/mTOR signaling pathway.[8][10] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key event in D₂O-induced autophagy-dependent apoptosis in A549 lung cancer cells.[8][10]
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the study of heavy water's biological effects.
Caption: General experimental workflow for assessing the biological effects of D₂O on cultured cells.
Caption: Key signaling pathway of D₂O-induced apoptosis via microtubule disruption and ROS.
Caption: Logical flow from the fundamental kinetic isotope effect to downstream biological outcomes.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are summarized protocols for core experiments cited in the literature.
Cell Culture and D₂O Medium Preparation
-
Cell Lines: Human cancer cell lines (e.g., A549, PANC-1, HeLa DR-GFP) are cultured in standard media such as MEM or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[6][13]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[13]
-
D₂O Medium Preparation: Experimental media are prepared by substituting a specific percentage of the H₂O component of the standard culture medium with 99.9% pure D₂O. For example, a 50% D₂O medium is made by combining powdered medium, FBS, and other supplements, and then adding a 1:1 ratio of sterile D₂O and sterile H₂O to reach the final volume. The pH is adjusted as necessary.
Cell Viability Assessment (MTT Assay)
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.[8]
-
Treatment: The medium is replaced with fresh medium containing various concentrations of D₂O (e.g., 0%, 10%, 25%, 50%, 75%).[3]
-
Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours).[3][8]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: The absorbance is read at 570 nm using a microplate reader. Viability is expressed as a percentage relative to the untreated control.
Apoptosis Detection (Annexin V/PI Staining)
-
Cell Treatment: Cells are cultured in 6-well plates and treated with the desired concentrations of D₂O for the specified time (e.g., 48 hours).[8]
-
Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
FACS Analysis: The stained cells are analyzed immediately by flow cytometry. Annexin V-positive/PI-negative cells are scored as early apoptotic, and Annexin V-positive/PI-positive cells are scored as late apoptotic/necrotic.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment & Harvesting: Cells are treated as described above and harvested by trypsinization.
-
Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol (B145695) while vortexing gently. Cells are stored at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed to remove ethanol and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Cells are incubated for 30 minutes at 37°C in the dark.
-
FACS Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle are quantified using analysis software.[6]
Immunoblotting for Protein Expression/Phosphorylation
-
Cell Lysis: After D₂O treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated with a primary antibody (e.g., anti-cleaved-caspase-3, anti-p-ERK, anti-γH2AX) overnight at 4°C.[9]
-
Secondary Antibody & Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
Heavy water exerts potent, dose-dependent anti-proliferative and pro-apoptotic effects on cultured cells, particularly those of cancerous origin. The fundamental mechanism, the kinetic isotope effect, translates into a multi-pronged attack on cellular homeostasis by slowing metabolism, disrupting the cytoskeleton, inducing cell cycle arrest, and critically, inhibiting DNA repair. These characteristics make D₂O an intriguing compound for further investigation in drug development.
Future research should focus on:
-
Combination Therapies: Exploring the synergistic effects of D₂O with conventional chemotherapeutics or radiation therapy.[8] Its ability to inhibit DNA repair makes it a prime candidate to enhance the efficacy of DNA-damaging agents.
-
Selective Toxicity: Further elucidating the molecular basis for the apparent increased sensitivity of cancer cells compared to normal cells.[3]
-
In Vivo Efficacy: Translating these in vitro findings into well-designed animal models to assess therapeutic efficacy, optimal dosing, and potential systemic toxicity.[9]
This guide provides a foundational understanding of D₂O's cellular effects, offering a robust starting point for researchers aiming to harness its unique biological properties for therapeutic innovation.
References
- 1. Heavy water - Wikipedia [en.wikipedia.org]
- 2. biocompare.com [biocompare.com]
- 3. Mechanisms of cytotoxic effects of heavy water (deuterium oxide: D2O) on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biological impact of deuterium and therapeutic potential of deuterium-depleted water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Deuterium Oxide (D2O) Induces Early Stress Response Gene Expression and Impairs Growth and Metastasis of Experimental Malignant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heavy water (D2O) induces autophagy-dependent apoptotic cell death in non-small cell lung cancer A549 cells by generating reactive oxygen species (ROS) upon microtubule disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterium oxide (heavy water) arrests the cell cycle of PtK2 cells during interphase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitosis arrested by deuterium oxide. Light microscopic, immunofluorescence and ultrastructural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heavy water inhibits DNA double-strand break repairs and disturbs cellular transcription, presumably via quantum-level mechanisms of kinetic isotope effects on hydrolytic enzyme reactions | PLOS One [journals.plos.org]
- 14. Heavy water toxicity via isotope effects: Stronger than high-dose radiation, neutralized by light water | PLOS Water [journals.plos.org]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Mutations in a Single Signaling Pathway Allow Cell Growth in Heavy Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
synthesis and production of high purity deuterium oxide
An In-depth Technical Guide to the Synthesis and Production of High-Purity Deuterium (B1214612) Oxide
For researchers, scientists, and professionals in drug development, high-purity deuterium oxide (D₂O), or heavy water, is a critical resource. Its applications range from a non-radioactive tracer in metabolic studies and a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy to a key component in the synthesis of deuterated active pharmaceutical ingredients (APIs), which can exhibit improved metabolic profiles. This guide provides a technical overview of the primary methods for synthesizing and purifying D₂O, tailored for a scientific audience.
Primary Production and Enrichment Methodologies
The natural abundance of deuterium is approximately 0.0156%, meaning that ordinary water contains about 150 parts per million (ppm) of deuterium.[1] The production of high-purity D₂O involves two main stages: initial enrichment from natural water to a concentration of 15-30%, followed by final purification to grades of 99.75% or higher.[2][3]
Girdler Sulfide (B99878) (GS) Process
The Girdler Sulfide (GS) process is the most common and cost-effective industrial method for the initial enrichment of heavy water.[2][4][5] It is a dual-temperature chemical exchange process that leverages the temperature-dependent equilibrium of deuterium between water (H₂O) and hydrogen sulfide (H₂S).[2][6][7]
Principle: The core of the process relies on the following reversible reaction: H₂O + HDS ⇌ HDO + H₂S
-
Cold Tower (30-35°C): At lower temperatures, the equilibrium shifts to the right, causing deuterium to migrate preferentially from the hydrogen sulfide gas to the liquid water.[5][6][8]
-
Hot Tower (120-140°C): At higher temperatures, the equilibrium shifts to the left, and deuterium transfers from the water back to the hydrogen sulfide gas.[3][6]
This temperature-dependent exchange is exploited in a cascade of large towers. Natural water is fed into the top of a cold tower, flowing downwards against an upward stream of H₂S gas. The water becomes enriched in deuterium, while the H₂S is depleted. This enriched water is then fed to a hot tower, where it contacts deuterium-rich H₂S gas from the subsequent stage, further increasing its deuterium concentration. This multi-stage process can enrich water to a D₂O concentration of 15-20%.[2][6]
Ammonia-Hydrogen Exchange Process
An alternative chemical exchange method is the ammonia-hydrogen exchange process. This process extracts deuterium from a synthesis gas (a mixture of hydrogen and nitrogen) by bringing it into contact with liquid ammonia (B1221849) in the presence of a catalyst.[3] Deuterium preferentially moves from the hydrogen gas to the liquid ammonia.[3] Subsequent stages and a final distillation step are required to achieve reactor-grade purity.[3] While it offers a greater enrichment factor per stage and lower energy consumption than the GS process, its large-scale implementation is often limited by the availability of a large hydrogen supply, typically from an associated ammonia synthesis plant.[9]
Water Electrolysis
Water electrolysis separates water into hydrogen and oxygen. Due to a kinetic isotope effect, the bonds in protium-containing water (H₂O) are broken more easily than in deuterium-containing water (HDO).[10] Consequently, the hydrogen gas produced is depleted in deuterium, and the remaining water becomes progressively enriched.[10][11][12]
While highly effective for achieving very high purity levels in a laboratory setting, prolonged electrolysis is extremely energy-intensive for large-scale primary production from natural water.[13][14] It is more commonly used for the final purification of already enriched water or for recycling used D₂O from industrial applications.[14][15]
Water Distillation
A slight difference exists between the boiling point of H₂O (100°C) and D₂O (approximately 101.4°C).[16] This difference allows for the separation of heavy water from light water through fractional distillation.[17] However, because the boiling points are very close, the process requires tall distillation columns and a high reflux ratio, making it energy-intensive and generally impractical for primary enrichment from natural water.[16] Distillation is the preferred method for the final purification stage, where it is used to upgrade D₂O from intermediate concentrations (e.g., 30%) to reactor grade (99.75%) or higher.[3]
Quantitative Production Data
The following tables summarize key quantitative parameters for the primary D₂O production methods.
| Method | Feedstock | Principle | Initial Enrichment Level | Key Advantage | Key Disadvantage |
| Girdler Sulfide (GS) Process | Natural Water, Hydrogen Sulfide | Dual-Temperature Chemical Exchange | 15-20% D₂O[2][6] | Most cost-effective for large-scale production[4] | High energy consumption; uses toxic and corrosive H₂S[2][6] |
| Ammonia-Hydrogen Exchange | Synthesis Gas (H₂), Liquid Ammonia | Catalytic Chemical Exchange | Varies, higher than GS per stage | High separation factor, lower energy use than GS[9] | Requires a large, dedicated hydrogen source[9] |
| Water Electrolysis | Water (Natural or Pre-enriched) | Kinetic Isotope Effect | Can reach >90% D₂O[18] | High purity achievable; simple principle | Extremely high energy consumption for primary production[13] |
| Water Distillation | Water (Pre-enriched) | Boiling Point Difference | Used for final purification >99.75%[3] | Effective for high-concentration purification | Very high energy cost for low-concentration feeds[16][19] |
| Parameter | Girdler Sulfide Process | Water Distillation (from natural water) |
| Feed Water / Product Ratio | ~340,000 : 1 | ~100 tons of water per 1 kg of D₂O[16] |
| Energy Consumption (MWh/kg D₂O) | High (specific values vary by plant design) | Extremely high (~50 million kcal per kg D₂O)[16] |
| Operating Temperature | 30°C to 140°C[6] | Boiling point (~100-101.4°C) |
Experimental Protocols
Protocol: Multi-Stage Electrolytic Enrichment of D₂O
This protocol describes a laboratory-scale method for enriching the deuterium concentration of water.
Objective: To increase the concentration of D₂O in a water sample through staged electrolysis.
Materials:
-
Starting water (e.g., 1 L of deionized water)
-
Electrolyte (e.g., NaOH or NaOD for higher purity stages)
-
Electrolysis cell with inert electrodes (e.g., nickel or platinum)
-
DC power supply
-
Ventilation system (to safely remove H₂ and O₂ gas)
-
Distillation apparatus
Methodology:
-
Stage 1 Preparation: Dissolve a suitable amount of electrolyte (e.g., 0.5 M NaOH) in the starting volume of water in the electrolysis cell.[20]
-
Stage 1 Electrolysis: Apply a direct current to the electrodes to begin electrolysis. The process should be conducted in a well-ventilated fume hood. Continue electrolysis until the initial volume is reduced significantly (e.g., to 1/10th or less of the original volume).[20] The remaining water will be enriched in deuterium.
-
Neutralization and Distillation: Carefully neutralize the concentrated electrolyte solution. For NaOH, this can be done by bubbling CO₂ gas through the solution to precipitate sodium carbonate.[20] Distill the water from the neutralized solution to separate it from the salt.
-
Subsequent Stages: Use the distilled, deuterium-enriched water as the starting material for a second stage of electrolysis. A small amount of electrolyte is added, and the process is repeated.[20]
-
Purity Assessment: After each stage, a sample can be taken for analysis using methods like density measurement or IR spectroscopy to track the enrichment progress.
-
Repetition: The process is repeated through multiple stages to achieve the desired level of deuterium enrichment.
Protocol: Final Purification by Fractional Distillation
Objective: To purify D₂O from an intermediate concentration (e.g., 20-30%) to >99.8%.
Materials:
-
Pre-enriched deuterium oxide
-
Fractional distillation column (vacuum-jacketed with high-efficiency packing)
-
Heating mantle and controller
-
Condenser
-
Collection flasks
Methodology:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the column is well-insulated to maintain the temperature gradient.
-
Charging the Still: Charge the boiling flask with the pre-enriched D₂O.
-
Distillation: Gently heat the boiling flask to bring the liquid to a slow boil. The vapor will rise through the packed column. H₂O and HDO, being slightly more volatile, will move further up the column.
-
Establishing Equilibrium: Operate the column under total reflux for a period to allow the separation equilibrium to be established.
-
Collecting Fractions: Slowly begin collecting the distillate. The initial fractions will be richer in the lighter components (H₂O and HDO). Discard these initial fractions.
-
Product Collection: As the distillation proceeds, the temperature at the top of the column will rise slightly, indicating that the vapor is now predominantly D₂O. Collect the main fraction, which is the high-purity deuterium oxide product.
-
Analysis: Analyze the collected product using a high-precision density meter, NMR, or FTIR spectroscopy to confirm its isotopic purity.[1]
Analytical Methods for Purity Assessment
Several analytical techniques are employed to determine the isotopic purity of deuterium oxide.
-
Density Measurement: High-purity D₂O is approximately 10.6% denser than H₂O.[4] High-precision digital density meters can accurately determine D₂O concentration and are a reliable method for quality control.[1]
-
Infrared (IR) Spectroscopy: H₂O, HDO, and D₂O have distinct absorption bands in the infrared spectrum. The concentration of each species can be quantified by measuring the absorbance at their characteristic frequencies.[14][21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method involves the chemical conversion of the water sample into a volatile compound, followed by separation and detection. It is a highly sensitive method capable of detecting low concentrations.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to distinguish between protium (B1232500) and deuterium nuclei, providing a precise measurement of the isotopic ratio in the sample.[23]
Visualized Workflows
The following diagrams illustrate the core production processes.
Caption: Workflow of the Girdler Sulfide (GS) process for D₂O enrichment.
Caption: General production pathway from natural water to high-purity D₂O.
Caption: Logical diagram of a multi-stage electrolysis cascade for D₂O enrichment.
References
- 1. muser-my.com [muser-my.com]
- 2. Girdler sulfide process - Wikipedia [en.wikipedia.org]
- 3. AP Declaration Helper [aphelper.doe.gov]
- 4. Heavy water - Wikipedia [en.wikipedia.org]
- 5. energyeducation.ca [energyeducation.ca]
- 6. grokipedia.com [grokipedia.com]
- 7. Girdler Sulfide Process → Area → Resource 1 [lifestyle.sustainability-directory.com]
- 8. scribd.com [scribd.com]
- 9. Heavy water production - a review of processes [apo.ansto.gov.au]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. youtube.com [youtube.com]
- 13. How to create deuterium oxide :: Deuterium oxide [deuteriumoxide.blog.ir]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. US3632316A - Process for producing heavy water - Google Patents [patents.google.com]
- 17. quora.com [quora.com]
- 18. Deuterium Isotope Enrichment – LYZERDYNE ADVANCED ENERGY LAB [lyzerdyne.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. byjus.com [byjus.com]
spectroscopic differences between protium and deuterium
An In-depth Technical Guide to the Spectroscopic Differences Between Protium (B1232500) and Deuterium (B1214612)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen, the most abundant element, exists primarily as two stable isotopes: protium (¹H) and deuterium (²H or D). Protium, with a single proton in its nucleus, is the most common isotope, while deuterium contains one proton and one neutron.[1][2][3] This seemingly minor difference in nuclear composition—deuterium being approximately twice as massive as protium—gives rise to significant and measurable differences in their physical and chemical properties.[1][3] These variations, collectively known as isotope effects, are particularly pronounced in spectroscopic analyses.
Understanding the spectroscopic distinctions between protium and deuterium is crucial for a wide range of scientific disciplines. In drug development, substituting hydrogen with deuterium in a drug molecule (deuterated drugs) can alter its metabolic profile, often leading to improved pharmacokinetic properties due to the kinetic isotope effect.[1][4] In structural biology and metabolic research, deuterium is used as a stable isotopic tracer to probe protein dynamics, reaction mechanisms, and metabolic fluxes.[5][6][7] This guide provides a detailed technical overview of the core , focusing on Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), and Mass Spectrometry, complete with quantitative data, experimental protocols, and workflow visualizations.
Core Principles of Isotopic Differentiation
The originate from their fundamental physical dissimilarities, primarily mass. This mass difference influences bond strength, vibrational energy, and nuclear properties.
-
Reduced Mass and Vibrational Energy : The vibrational frequency of a chemical bond is inversely proportional to the square root of the reduced mass (µ) of the atoms involved. Since deuterium is heavier than protium, the reduced mass of a deuterium-containing bond (e.g., C-D) is greater than its protium counterpart (C-H).[8][9][10] This results in a lower vibrational frequency and a lower zero-point energy (ZPE) for the deuterium bond.[8][10]
-
Bond Strength : A lower zero-point energy means that more energy is required to break a bond containing deuterium compared to the equivalent bond with protium.[1][8] For example, the D-D bond is stronger than the H-H bond by 7.6 kJmol⁻¹.[8] This increased strength is the basis of the kinetic isotope effect, where a reaction involving the cleavage of a C-D bond is typically slower than that of a C-H bond.
-
Nuclear Properties : Protium (¹H) has a nuclear spin (I) of ½, while deuterium (²H) has a spin of 1.[1][11] This fundamental difference in spin quantum number leads to distinct behaviors in nuclear magnetic resonance (NMR) spectroscopy. Additionally, deuterium possesses a nuclear quadrupole moment, which can influence its NMR signal.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between protium and deuterium due to their different nuclear spin properties.
Key Differences in NMR
-
Resonance Frequency : Protium and deuterium nuclei resonate at significantly different frequencies in the same magnetic field. For instance, in a spectrometer where ¹H resonates at 400 MHz, ²H resonates at only about 61 MHz.[1] This large separation prevents any signal overlap between the two isotopes.
-
Sensitivity : Deuterium is inherently much less sensitive in NMR than protium due to its smaller magnetogyric ratio. This, combined with its very low natural abundance (0.015%), means that samples must typically be isotopically enriched to obtain a useful ²H-NMR spectrum.[3][11]
-
Spin and Coupling : As a spin-1 nucleus, deuterium is quadrupolar, which often leads to broader resonance lines compared to the sharp signals from spin-½ protium.[11] When deuterium is coupled to a carbon (¹³C), it splits the carbon signal into a triplet (following the 2nI+1 rule, where n=1 and I=1), whereas a proton splits it into a doublet.[12]
-
Isotope Shifts : The substitution of protium with deuterium causes small but measurable changes in the chemical shifts (δ) of nearby nuclei, known as secondary isotope effects. These shifts can be observed in both ¹H and ¹³C NMR spectra and are valuable for confirming the site of deuteration.[12][13] One-bond isotope shifts on ¹³C (the effect on a carbon directly attached to deuterium) are typically between -0.2 and -1.5 ppm (upfield).[12] Two-bond and three-bond effects are smaller, typically around -0.1 ppm and between +0.07 and -0.02 ppm, respectively.[12]
Data Presentation: NMR Properties
| Parameter | Protium (¹H) | Deuterium (²H) | Spectroscopic Consequence |
| Nuclear Spin (I) | ½ | 1 | Different signal splitting patterns (e.g., ¹³C-H is a doublet, ¹³C-D is a triplet).[12] |
| Natural Abundance | ~99.985% | ~0.015% | ²H NMR requires isotopically enriched samples for good signal-to-noise.[11] |
| NMR Frequency (at 9.4 T) | 400 MHz | 61.4 MHz | No signal overlap; requires different instrument settings for detection.[1] |
| Relative Sensitivity | 1.00 | 0.00965 | ²H is significantly less sensitive than ¹H. |
| Quadrupole Moment (e/fm²) | 0 | +0.286 | Can lead to broader resonance lines for ²H compared to ¹H.[11] |
| ¹³C Isotope Shift (1-bond) | N/A | -0.2 to -1.5 ppm | Upfield shift of the attached carbon signal upon deuteration.[12] |
| ¹³C Isotope Shift (2-bond) | N/A | ~ -0.1 ppm | Smaller upfield shift on the carbon two bonds away.[12] |
Experimental Protocol: Determination of Deuterium Incorporation by ¹H NMR
This protocol provides a general method to quantify the percentage of deuterium incorporation at a specific site in a molecule by comparing the ¹H NMR signal of the deuterated sample to a non-deuterated standard.
-
Sample Preparation :
-
Accurately weigh and dissolve a known amount of the deuterated sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that does not have signals overlapping with the analyte.
-
Prepare a separate reference sample of the non-deuterated (protium) analogue at the exact same molar concentration.
-
Add a precise amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) or a compound with a known concentration and a single, sharp peak in a clean region of the spectrum) to both samples.
-
-
NMR Data Acquisition :
-
Acquire a quantitative ¹H NMR spectrum for both the deuterated and non-deuterated samples under identical conditions (e.g., temperature, pulse sequence, relaxation delay).
-
Ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of the protons being measured to allow for full magnetization recovery.
-
-
Data Processing and Analysis :
-
Process both spectra identically (e.g., Fourier transform, phase correction, baseline correction).
-
Integrate the peak corresponding to the internal standard and set its integral to a fixed value (e.g., 1.00) in both spectra.
-
Integrate the proton signal at the site of interest in the non-deuterated sample (I_H).
-
Integrate the residual proton signal at the same site in the deuterated sample (I_D).
-
-
Calculation of Deuterium Incorporation :
-
The percentage of deuterium incorporation (%D) is calculated using the following formula: %D = [1 - (I_D / I_H)] * 100
-
Vibrational Spectroscopy (Infrared and Raman)
The difference in mass between protium and deuterium has a very pronounced effect on molecular vibrations, making IR and Raman spectroscopy excellent techniques for their differentiation.[1]
Key Differences in Vibrational Spectra
The primary effect of deuterium substitution is a shift of vibrational bands to lower frequencies (a red shift).[14] The approximate relationship for a simple diatomic oscillator is given by:
ν ∝ 1/√(μ)
where ν is the vibrational frequency and µ is the reduced mass. For a C-H vs. C-D bond, the reduced mass of the C-D system is approximately √2 times that of the C-H system. Therefore, the C-D stretching frequency is expected to be approximately 1/√2 (or ~0.71) times the C-H stretching frequency. In practice, this ratio is typically between 1.35 and 1.41 for H/D vibrations.[9]
For example, the O-H stretching vibration in H₂O appears around 3400 cm⁻¹, while the O-D stretch in D₂O is found around 2500 cm⁻¹.[15] This large, predictable shift allows for unambiguous identification of deuteration. In addition to frequency shifts, deuteration can also lead to narrower and sharper spectral peaks.[16]
Data Presentation: Vibrational Frequencies
| Vibrational Mode | Protium Compound (¹H) | Frequency (cm⁻¹) | Deuterium Compound (²H) | Frequency (cm⁻¹) | Frequency Ratio (ν_H / ν_D) |
| O-H/O-D Stretch | H₂O | ~3400 | D₂O | ~2500 | ~1.36 |
| C-H/C-D Stretch (alkane) | R₃C-H | ~2960-2850 | R₃C-D | ~2200-2100 | ~1.3-1.4 |
| C-H/C-D Stretch (alkene) | R₂C=C(R)-H | ~3100-3000 | R₂C=C(R)-D | ~2300 | ~1.35 |
| N-H/N-D Stretch | R₂N-H | ~3500-3300 | R₂N-D | ~2600-2400 | ~1.3-1.4 |
Frequencies are approximate and can vary based on molecular structure and environment.
Experimental Protocol: General Procedure for IR Analysis
-
Sample Preparation :
-
For liquids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For solids, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory, which requires minimal sample preparation.
-
Prepare both the protiated and deuterated samples.
-
-
Background Spectrum :
-
Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to account for atmospheric CO₂ and H₂O, as well as any instrument artifacts.
-
-
Sample Spectrum Acquisition :
-
Place the sample in the IR beam path.
-
Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis :
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Compare the spectra of the protiated and deuterated compounds.
-
Identify the disappearance or reduction of bands in the X-H stretching region (e.g., 2800-3600 cm⁻¹) and the appearance of new bands in the X-D region (e.g., 2100-2700 cm⁻¹).
-
Calculate the frequency ratio (ν_H / ν_D) to confirm the assignment of the vibrational modes.
-
Mass Spectrometry (MS)
Mass spectrometry distinguishes molecules based on their mass-to-charge ratio (m/z). Since deuterium has a mass of approximately 2.014 Da compared to protium's 1.008 Da, its incorporation into a molecule is easily detected as a mass shift.[1]
Key Differences in Mass Spectra
-
Mass Shift : Each substitution of a protium atom with a deuterium atom increases the nominal mass of the molecule by 1 Da. High-resolution mass spectrometry (HRMS) can resolve the exact mass difference (1.006277 Da).[1][5] This allows for the precise determination of the number of deuterium atoms incorporated.
-
Isotopic Distribution : The incorporation of deuterium changes the isotopic pattern of a molecule. A non-deuterated molecule has a natural isotopic distribution (due to ¹³C, ¹⁵N, etc.). A deuterated sample will show a distribution of isotopologues (M+1, M+2, M+3, etc.) corresponding to the different levels of deuterium incorporation.[17]
-
Chromatographic Effects : In LC-MS, deuterated compounds may elute slightly earlier than their protiated analogs in reversed-phase chromatography. This is because the C-D bond is slightly shorter and stronger than the C-H bond, leading to a smaller molecular volume and reduced interaction with the stationary phase.[17]
Data Presentation: Isotope Masses
| Isotope | Symbol | Atomic Mass (Da) | Key Application in MS |
| Protium | ¹H | 1.007825 | Baseline mass for non-labeled compounds. |
| Deuterium | ²H or D | 2.014102 | Used as a stable isotope label for quantitative analysis and flux studies.[5][6] |
| Carbon-12 | ¹²C | 12.000000 | Reference mass. |
| Carbon-13 | ¹³C | 13.003355 | Contributes to the natural M+1 peak in mass spectra. |
Experimental Protocol: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is used to study protein conformation and dynamics. Labile amide hydrogens on the protein backbone exchange with deuterium when the protein is incubated in D₂O. The rate and extent of exchange depend on the solvent accessibility and hydrogen bonding of the amide hydrogens.
-
Protein Preparation :
-
Prepare the protein of interest in a suitable non-deuterated aqueous buffer (e.g., Tris or phosphate (B84403) buffer).
-
-
Deuterium Labeling :
-
Initiate the exchange reaction by diluting the protein solution with a large excess of D₂O buffer. This is the "on-exchange" step.
-
Allow the exchange to proceed for specific time points (e.g., 10s, 1m, 10m, 1h, 4h).
-
-
Quenching :
-
At each time point, quench the exchange reaction by rapidly lowering the pH to ~2.5 and the temperature to 0°C.[18][19] This is typically done by mixing the sample with a pre-chilled quench buffer containing acid (e.g., formic or trifluoroacetic acid). Low pH and temperature dramatically slow down the back-exchange of deuterium for protium.[18]
-
-
Proteolysis :
-
Immediately after quenching, inject the sample onto an online pepsin column (an acid-stable protease) kept at 0°C. The protein is rapidly digested into peptic peptides.[19]
-
-
LC-MS Analysis :
-
The resulting peptides are trapped and desalted, then separated by reversed-phase UPLC using a gradient, still at 0°C to minimize back-exchange.
-
The peptides are introduced into the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).[5]
-
The mass of each peptide is measured. The increase in mass compared to a non-deuterated control experiment reveals the amount of deuterium uptake for that specific region of the protein.
-
-
Data Analysis :
-
Specialized software is used to identify peptides and calculate the centroid of the isotopic distribution for each peptide at each time point.[18]
-
Deuterium uptake plots are generated for each peptide, showing the increase in deuterium incorporation over time. This data is then mapped onto the protein's structure to provide insights into its conformation and dynamics.
-
Electronic Spectroscopy
In electronic spectroscopy (UV-Vis), the differences between protium and deuterium are much less pronounced than in vibrational or NMR spectroscopy.[1] The electronic energy levels of an atom depend on the reduced mass of the electron-nucleus system. Because the reduced mass for deuterium is slightly larger than for protium, the energy levels are shifted slightly. This results in the wavelengths of all deuterium spectroscopic lines being shorter than the corresponding lines of protium by a factor of 0.0272%.[1] This corresponds to a small blue shift in the spectrum. While this effect was historically important for the discovery of deuterium, it is less commonly used for routine analysis compared to other spectroscopic methods.[2]
Conclusion
The doubling of mass from protium to deuterium creates a cascade of physical changes that are readily observable through a variety of spectroscopic techniques. NMR spectroscopy distinguishes them by their unique resonance frequencies and spin properties, while also revealing subtle isotope shifts on neighboring nuclei. Vibrational spectroscopy shows large, predictable frequency shifts due to the change in reduced mass, providing a clear fingerprint of deuteration. Mass spectrometry directly measures the mass increase upon deuterium incorporation, enabling precise quantification and powerful methods like HDX for structural biology. These distinct spectroscopic signatures make deuterium an invaluable tool for researchers, scientists, and drug development professionals, enabling detailed investigations into reaction mechanisms, molecular structure, dynamics, and metabolism.
References
- 1. Deuterium - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. pediaa.com [pediaa.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protium and deuterium [almerja.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 12. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]
- 13. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. ajchem-a.com [ajchem-a.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. pubs.acs.org [pubs.acs.org]
The Astrochemical Significance of Diprotium Oxide: A Technical Guide
An in-depth examination of the formation, evolution, and critical role of water (H₂O) in the cosmos, from interstellar clouds to the genesis of planets.
For Researchers, Scientists, and Drug Development Professionals.
Diprotium (B1237481) oxide, the most common isotopic form of water (H₂O), is a cornerstone of astrochemical processes, fundamentally influencing the physics and chemistry of environments from the coldest reaches of interstellar space to the turbulent birthplaces of stars and planets. Its presence is a key indicator of conditions favorable for the emergence of life as we know it. This technical guide provides a comprehensive overview of the multifaceted role of diprotium oxide in astrochemistry, detailing its formation pathways, isotopic fractionation, and the experimental methodologies used to investigate these cosmic phenomena.
Formation and Abundance of this compound in Astrophysical Environments
This compound is synthesized through a variety of processes that are highly dependent on the physical conditions of the surrounding environment, primarily temperature, density, and radiation fields. Its formation occurs both in the gas phase and on the surfaces of dust grains, with the latter being the dominant pathway in the cold, dense regions where stars and planets form.
1.1. Gas-Phase Formation:
In diffuse interstellar clouds, a series of ion-neutral reactions, initiated by cosmic rays, can lead to the formation of water.[1] This process, while faster than previously assumed, is less efficient than surface reactions in denser regions.[1]
1.2. Grain-Surface Chemistry:
In the frigid depths of molecular clouds, where temperatures can plummet to as low as 10 Kelvin, gas-phase species, including hydrogen and oxygen atoms, accrete onto the surfaces of dust grains, forming icy mantles.[2][3] These icy surfaces act as catalytic sites for the formation of this compound through several key reaction pathways:
-
Successive Hydrogenation of Atomic Oxygen: O + H → OH; OH + H → H₂O[4]
-
Reactions involving Molecular Oxygen: O₂ + H → HO₂; HO₂ + H → H₂O₂; H₂O₂ + H → H₂O + OH; OH + H → H₂O[1]
These reactions have been extensively studied in laboratory settings that simulate interstellar conditions.[1][5]
1.3. Abundance in Key Astrophysical Regions:
The abundance of this compound varies significantly across different astrophysical environments. In cold, pre-stellar cores, water is predominantly in its solid (ice) phase, frozen onto dust grains.[6] Observations with the Herschel Space Observatory have revealed gaseous water abundances in the inner hot cores of protostars to be high, ranging from 5 × 10⁻⁶ to a few × 10⁻⁴ relative to H₂.[6] However, protoplanetary disks, the cradles of planet formation, exhibit surprisingly weak water vapor emission, suggesting that much of the water is locked up in larger, icy bodies early in their evolution.[4][6] Recent observations with the Atacama Large Millimeter/submillimeter Array (ALMA) have successfully mapped the distribution of water vapor in a protoplanetary disk, finding significant quantities in regions where planets are thought to be forming.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the abundance and properties of this compound in various astrochemical environments.
| Parameter | Value | Region | Reference |
| Gaseous H₂O Abundance | 5 × 10⁻⁶ - a few × 10⁻⁴ (relative to H₂) | Low- and high-mass protostars (hot cores) | [6] |
| Ortho-to-Para Ratio (OPR) | 2 - 3 | Comets, Protoplanetary Disks | [7] |
| ~3 (statistical value) | Gas phase formation | [7] | |
| 1.5 - 2.6 | Translucent clouds | [8][9] | |
| D/H Ratio in Water | 1.4 - 6.5 × 10⁻⁴ | Oort cloud comets | [3] |
| 1.61 - < 2.0 × 10⁻⁴ | Jupiter-family comets | [3] | |
| (1.61 ± 0.65) × 10⁻⁴ | Comet 46P/Wirtanen | [10] | |
| (1.5576 ± 0.0001) × 10⁻⁴ | Earth's Oceans (VSMOW) | [10] | |
| 2.1 × 10⁻⁵ | Protosolar Nebula (in H₂) | [10] |
Isotopic Fractionation: A Tracer of Water's Heritage
The isotopic composition of water, particularly the ratio of deuterium (B1214612) (D) to hydrogen (H), serves as a powerful tracer of its formation history and the physical conditions of its environment. In the cold, dense interstellar medium, deuterium becomes enriched in water molecules through ion-molecule reactions that have a strong temperature dependence.[11] This leads to D/H ratios in interstellar water that are significantly higher than the primordial protosolar nebula value.[3]
The D/H ratio in comets, which are considered relics of the early solar system, has been a key area of study to understand the origin of Earth's water. While early measurements of Oort cloud comets showed D/H ratios roughly twice that of Earth's oceans, more recent observations of Jupiter-family comets have found values much closer to the terrestrial ratio, suggesting that cometary impacts could have been a significant source of Earth's water.[12][13]
Experimental Protocols in Laboratory Astrochemistry
To unravel the complex processes of this compound formation and evolution in space, researchers rely on sophisticated laboratory experiments that replicate the extreme conditions of the interstellar medium. A common and powerful technique is Temperature-Programmed Desorption (TPD) , often combined with spectroscopy.
3.1. Ultra-High Vacuum (UHV) Chambers:
Experiments are conducted in UHV chambers with base pressures as low as 1 × 10⁻¹⁰ hPa to prevent contamination and simulate the low-density environment of space.[14][15]
3.2. Cryogenic Sample Holders:
A substrate, often made of gold-plated copper or an analogue of interstellar dust like amorphous silicate (B1173343) or carbon, is mounted on a cryostat that can be cooled to temperatures as low as 10 K.[15][16]
3.3. Deposition of Ices:
Molecular beams are used to deposit thin layers of molecules, including H₂O, CO, NH₃, and CH₃OH, onto the cold substrate, forming an "interstellar ice analogue."[15] Atomic beams of hydrogen and oxygen can also be directed at the surface to study reaction dynamics.[5]
3.4. Temperature-Programmed Desorption (TPD):
After deposition and any subsequent processing (e.g., UV irradiation to simulate starlight), the sample is slowly and linearly heated. As the temperature rises, different molecular species desorb from the surface at characteristic temperatures. A Quadrupole Mass Spectrometer (QMS) is used to detect the desorbing molecules, providing information on the composition of the ice and the binding energies of the molecules to the surface.[14][15][17]
3.5. Spectroscopic Analysis:
In-situ analysis of the ice can be performed using techniques like Reflection Absorption Infrared Spectroscopy (RAIRS) to monitor changes in the ice's composition and structure as reactions occur.[16]
Key Chemical and Logical Pathways
The formation and processing of this compound in astrochemical environments can be represented by a series of interconnected pathways. The following diagrams, rendered in DOT language, illustrate these relationships.
Caption: Key formation pathways of this compound in the gas phase and on grain surfaces.
Caption: Simplified pathway for deuterium enrichment in water in the cold interstellar medium.
Caption: General experimental workflow for Temperature-Programmed Desorption (TPD) studies.
The Role of this compound in Planet Formation
This compound is not merely a passive product of interstellar chemistry; it actively participates in the formation of planets.
-
Enhanced Coagulation of Dust Grains: The presence of water ice on the surfaces of dust grains is thought to enhance their sticking efficiency, promoting the growth of larger aggregates and planetesimals, the building blocks of planets.
-
Delivery of Water to Terrestrial Planets: Comets and asteroids, enriched in water ice, are considered to be a major source of water for the inner, rocky planets of a solar system, including Earth.
-
Influence on Planetary Atmospheres and Interiors: The amount of water accreted by a forming planet can significantly influence the composition of its atmosphere and the evolution of its interior, including the potential for plate tectonics. Recent experimental work has shown that interactions between a hydrogen-rich atmosphere and a magma ocean on a young planet can generate significant amounts of water.[18][19][20]
Future Directions
The study of this compound in astrochemical processes is a vibrant and evolving field. Future research will focus on:
-
Higher-resolution observations: Telescopes like the James Webb Space Telescope and future ground-based observatories will provide unprecedented detail on the distribution and abundance of water in protoplanetary disks.
-
More sophisticated laboratory experiments: Continued refinement of experimental techniques will allow for more realistic simulations of interstellar and protostellar environments.
-
Advanced chemical modeling: The development of more comprehensive chemical models, incorporating a wider range of reactions and physical processes, will be crucial for interpreting observational and experimental data.
The continued investigation of this compound in the cosmos is essential for understanding our own origins and the potential for life elsewhere in the universe.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Water in star-forming regions: physics and chemistry from clouds to disks as probed by Herschel spectroscopy | Astronomy & Astrophysics (A&A) [aanda.org]
- 5. Experimental evidence for water formation on interstellar dust grains by hydrogen and oxygen atoms | Astronomy & Astrophysics (A&A) [aanda.org]
- 6. Water in star-forming regions: physics and chemistry from clouds to disks as probed by Herschel spectroscopy :: MPG.PuRe [pure.mpg.de]
- 7. Making sure you're not a bot! [ipag.osug.fr]
- 8. [2201.02068] The ortho-to-para ratio of water in interstellar clouds [arxiv.org]
- 9. astrobiology.com [astrobiology.com]
- 10. Terrestrial deuterium-to-hydrogen ratio in water in hyperactive comets | Astronomy & Astrophysics (A&A) [aanda.org]
- 11. innovationnewsnetwork.com [innovationnewsnetwork.com]
- 12. astrobites.org [astrobites.org]
- 13. Deuterium - Wikipedia [en.wikipedia.org]
- 14. Comprehensive laboratory constraints on thermal desorption of interstellar ice analogues [arxiv.org]
- 15. Comprehensive laboratory constraints on thermal desorption of interstellar ice analogues | Astronomy & Astrophysics (A&A) [aanda.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. astrobiology.com [astrobiology.com]
- 18. How do planets get wet? Experiments show water creation during planet formation process | Carnegie Science [carnegiescience.edu]
- 19. spacedaily.com [spacedaily.com]
- 20. astrobiology.com [astrobiology.com]
A Technical Guide to the Preliminary Investigation of Solvent Isotope Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction to Solvent Isotope Effects (SIEs)
Solvent Isotope Effects (SIEs) are changes in reaction rates or chemical equilibria observed when a solvent containing a lighter isotope is replaced by a solvent containing a heavier isotope.[1] In biochemical and pharmaceutical research, this typically involves substituting water (H₂O) with deuterium (B1214612) oxide (D₂O), also known as heavy water.[1] The primary cause of SIEs lies in the difference in zero-point vibrational energy between a protium (B1232500) (¹H) bond (e.g., O-H, N-H, C-H) and a deuterium (²H or D) bond (e.g., O-D, N-D, C-D). The C-D bond is more stable and requires more energy to break than a C-H bond, leading to what is known as the Kinetic Isotope Effect (KIE).[2][3]
This phenomenon provides a powerful, non-invasive tool for probing reaction mechanisms, understanding enzyme catalysis, and optimizing drug properties.[2][4][5] SIEs are broadly categorized into two main types:
-
Kinetic Solvent Isotope Effects (KSIEs): These relate to changes in the rate of a reaction. A "normal" KSIE (kH/kD > 1) indicates that the reaction is slower in D₂O, often implying that proton transfer is involved in the rate-determining step.[6] An "inverse" KSIE (kH/kD < 1) signifies a faster reaction in D₂O, which can arise from various factors including changes in solvation or pre-equilibrium effects.[1][6][7]
-
Equilibrium Solvent Isotope Effects (ESIEs): These refer to shifts in the position of a chemical equilibrium. For instance, D₂O can influence the pKa of ionizable groups, alter protein stability, and affect ligand-binding affinities due to its stronger hydrogen bonding network.[8][9]
In drug development, leveraging SIEs through selective deuteration of a drug molecule can significantly improve its metabolic profile, increase its half-life, and reduce the formation of toxic metabolites.[2][10][11]
Figure 1: Logical flow from isotopic substitution to observed effects.
Data Presentation: Quantitative Impact of SIEs
The quantitative impact of substituting H₂O with D₂O can be observed across various parameters, from enzymatic reaction rates to the thermodynamic stability of proteins.
Table 1: Kinetic Solvent Isotope Effects on Enzyme-Catalyzed Reactions
This table summarizes the effect of D₂O on the kinetic parameters of several enzymes. The KSIE is expressed as the ratio of the rate constant in H₂O (kH) to that in D₂O (kD).
| Enzyme | Substrate | Kinetic Parameter | KSIE (kH/kD) | Implication |
| Alcohol Dehydrogenase | p-Methoxybenzyl alcohol | kcat | 1.20 ± 0.09 | Small normal effect suggests proton transfer is not rate-limiting.[6] |
| Alcohol Dehydrogenase | p-Methoxybenzaldehyde | kcat | 0.50 ± 0.05 | Inverse effect suggests a pre-equilibrium step is influenced.[6] |
| Papain (Cysteine Protease) | N-protected amino acid amides | kcat/Km | 0.46 - 0.63 | Strong inverse effect attributed to catalytic dyad tautomerism.[6][7] |
| D-Amino Acid Oxidase | D-Serine | kcat/Km | ~1.0 | No significant SIE indicates the amino proton is not in flight during C-H cleavage.[12] |
| Saccharopine Dehydrogenase | Lysine | kcat | 2.2 | Normal effect suggests proton transfer is part of the rate-determining step.[12] |
Table 2: Equilibrium Solvent Isotope Effects on Biomolecular Properties
This table illustrates how D₂O can shift equilibria, impacting protein stability and ligand binding.
| System | Parameter Measured | Observation in D₂O vs. H₂O | ESIE Interpretation |
| Various Proteins (General) | Thermal Stability (Tm) | Increase in transition temperature (Tm).[9] | D₂O strengthens the hydrogen bond network, increasing protein stability.[9] |
| Biotin Repressor (BirA) | Gibbs Free Energy of Dimerization | ΔG decreases by -1.5 kcal/mole.[8] | Favorable shift in equilibrium towards the dimerized state.[8] |
| Carboxylic Acids (General) | Acid Dissociation Constant (Ka) | Ka is smaller in D₂O (pKa increases).[1] | Deuterium is less readily donated, making the acid weaker in D₂O.[1] |
| Human Serum Albumin (HSA) | Crystallization Kinetics | Slower kinetics but higher crystal density and larger crystals.[13] | D₂O alters protein-protein interactions and stabilizes larger clusters.[13] |
Experimental Protocols
A preliminary investigation into SIEs typically involves comparative studies in H₂O and D₂O. Below are generalized protocols for key experiments.
Protocol: Measurement of Kinetic Solvent Isotope Effect (KSIE)
This protocol outlines a general method for determining the KSIE on an enzyme-catalyzed reaction using UV-Vis spectrophotometry.
Objective: To determine the effect of D₂O on the rate of an enzymatic reaction.
Materials:
-
Enzyme of interest
-
Substrate
-
Buffer solution in H₂O (e.g., 50 mM Phosphate, pH 7.4)
-
Buffer solution in D₂O (pD 7.4). Note: pD is typically adjusted from a pH meter reading using the formula pD = pH_reading + 0.4.
-
High-purity D₂O (>99.8%)
-
UV-Vis Spectrophotometer with temperature control
Methodology:
-
Buffer Preparation: Prepare identical buffer concentrations in both H₂O and D₂O. Adjust the pH of the H₂O buffer to the desired value. For the D₂O buffer, adjust the pD by setting the pH meter to the target pH value minus 0.4.
-
Reagent Preparation: Prepare stock solutions of the enzyme and substrate in their respective H₂O or D₂O buffers. Allow all solutions to equilibrate at the desired reaction temperature (e.g., 25°C).
-
Kinetic Assay in H₂O: a. Add the H₂O buffer and substrate solution to a quartz cuvette. b. Place the cuvette in the spectrophotometer and allow it to equilibrate. c. Initiate the reaction by adding a small, known volume of the enzyme stock solution. Mix quickly but gently. d. Immediately begin monitoring the change in absorbance at a predetermined wavelength corresponding to the consumption of substrate or formation of a product. Record data for a sufficient duration to establish the initial rate.
-
Kinetic Assay in D₂O: a. Thoroughly rinse and dry the cuvette. b. Repeat the exact procedure as in step 3, but using the D₂O buffer, D₂O-based substrate solution, and D₂O-based enzyme solution.
-
Data Analysis: a. Calculate the initial reaction rates (v₀) from the linear portion of the absorbance vs. time plots for both H₂O and D₂O reactions. b. If determining kinetic parameters like kcat or Km, repeat the assays at varying substrate concentrations. c. The KSIE is calculated as the ratio of the rate constant in H₂O to the rate constant in D₂O (KSIE = kH₂O / kD₂O).
Proton Inventory: For a more detailed analysis, the experiment can be repeated in a series of H₂O/D₂O mixtures of varying deuterium atom fractions (n).[14][15][16] Plotting the reaction rate as a function of 'n' can reveal the number of protons involved in the rate-determining transition state.[14][16]
Figure 2: Generalized workflow for a KSIE experiment.
Protocol: NMR Spectroscopy for H/D Exchange and Structural Effects
NMR spectroscopy is a powerful tool to directly observe the effects of D₂O on a molecule's structure and dynamics.[17][18]
Objective: To assess solvent-exposed sites in a protein and observe structural perturbations upon D₂O exchange.
Materials:
-
Purified protein of interest
-
H₂O-based NMR buffer (e.g., Phosphate buffer in 90% H₂O / 10% D₂O for lock)
-
D₂O-based NMR buffer (99.9% D₂O)
-
NMR spectrometer equipped with a cryoprobe
Methodology:
-
Initial Spectrum in H₂O: a. Dissolve the lyophilized protein in the H₂O-based NMR buffer. b. Acquire a 1D ¹H NMR spectrum. This spectrum will show signals from all protons, including those of exchangeable amide (N-H) and hydroxyl (O-H) groups. c. If assignments are known, acquire a 2D ¹H-¹⁵N HSQC spectrum (for ¹⁵N-labeled protein) to serve as a baseline fingerprint.
-
Solvent Exchange: a. Lyophilize the protein sample from the H₂O buffer to remove the water. b. Re-dissolve the protein in the D₂O-based NMR buffer. This step exchanges all solvent-accessible protons for deuterons.
-
Spectrum Acquisition in D₂O: a. Immediately acquire a new 1D ¹H spectrum. Compare it to the initial spectrum. Protons that have exchanged with deuterium (e.g., surface amide protons) will disappear from the spectrum. Protons in the hydrophobic core or involved in strong hydrogen bonds will exchange more slowly or not at all. b. Acquire a new 2D ¹H-¹⁵N HSQC spectrum. The disappearance of cross-peaks corresponds to residues with rapidly exchanging amide protons, typically located on the protein surface.
-
Data Analysis: a. Identify Exchangeable Protons: By comparing spectra before and after D₂O exchange, map the residues with solvent-accessible amide protons. b. Analyze Chemical Shift Perturbations: Small changes in the chemical shifts of non-exchangeable protons (e.g., Cα-H) between the H₂O and D₂O spectra can indicate subtle conformational changes induced by the solvent.[19][20] These are known as secondary isotope shifts.[19]
Applications in Drug Development
The principles of SIEs are directly applied in drug design and development to enhance pharmacokinetic properties.[2][21][]
The Deuterium Switch Strategy: This strategy involves replacing specific hydrogen atoms on a drug molecule with deuterium, a process known as "precision deuteration."[2] The primary goal is to slow down the rate of metabolic breakdown, particularly by Cytochrome P450 (CYP) enzymes, which often involves the cleavage of a C-H bond in the rate-determining step.[2][]
-
Benefit 1: Improved Metabolic Stability: By strengthening the C-H bond at a site of metabolism (a "soft spot"), the rate of metabolic clearance is reduced.[2] This leads to a longer drug half-life, increased overall exposure (AUC), and potentially allows for lower or less frequent dosing.[10][11]
-
Benefit 2: Reduced Toxic Metabolites: If a drug's toxicity is caused by a specific metabolite, deuteration can alter the metabolic pathway, reducing the formation of the harmful species and improving the drug's safety profile.[10][11]
-
Benefit 3: Increased Efficacy: By maintaining therapeutic concentrations for longer, the efficacy of the drug can be improved.
Approved Deuterated Drugs:
-
Deutetrabenazine (Austedo®): The first FDA-approved deuterated drug.[3][10] It is a version of tetrabenazine (B1681281) where deuterium atoms replace hydrogens in two methoxy (B1213986) groups. This deuteration significantly slows its metabolism, leading to a smoother pharmacokinetic profile and reduced dosing frequency for patients with Huntington's disease.[3]
-
Deucravacitinib (Sotyktu™): A novel, deuterated TYK2 inhibitor approved for psoriasis.[2][3] Deuteration was used during the initial discovery process to optimize its properties, representing a shift from modifying existing drugs to designing new deuterated entities from the start.[2]
Figure 3: Impact of deuteration on a drug's metabolic pathway.
References
- 1. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 14. The proton inventory technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 19. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]
- 20. Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for Deuterium Oxide as an NMR Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium (B1214612) oxide (D₂O), or heavy water, is a crucial solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for the analysis of water-soluble molecules such as proteins, nucleic acids, carbohydrates, and various small molecules. Its unique properties allow for the simplification of ¹H NMR spectra and provide valuable insights into molecular structure, dynamics, and interactions. These notes provide detailed protocols and data for the effective use of D₂O as an NMR solvent.
The primary reasons for using deuterated solvents like D₂O in NMR are twofold. Firstly, to avoid the overwhelming signal from the solvent's protons (¹H), which would otherwise obscure the signals from the analyte. In D₂O, the hydrogen atoms are replaced with deuterium (²H), an isotope that resonates at a different frequency and is therefore "invisible" in a standard ¹H NMR experiment. Secondly, the deuterium signal provides a lock for the NMR spectrometer, which is essential for stabilizing the magnetic field and ensuring high-resolution spectra.[1][2][3]
Data Presentation
Table 1: Physical and NMR Properties of Deuterium Oxide
This table summarizes key physical and NMR-related properties of deuterium oxide.
| Property | Value | Reference(s) |
| Chemical Formula | D₂O or ²H₂O | [4] |
| Molar Mass | 20.028 g/mol | [5] |
| Melting Point | 3.82 °C (38.88 °F) | [4][6][7] |
| Boiling Point | 101.4 °C (214.5 °F) | [4][6][7] |
| Density at 25 °C | 1.107 g/cm³ | [4] |
| Viscosity at 20 °C | 1.25 mPa·s | [6] |
| Typical Isotopic Purity for NMR | ≥99.9 atom % D | [8][9] |
| Residual ¹H Signal (HDO) | ~4.79 ppm (can vary with temperature and pH) | [10] |
Table 2: Common Internal Standards for ¹H NMR in D₂O
The selection of an appropriate internal standard is critical for accurate chemical shift referencing and quantification. The ideal standard should be soluble in D₂O, chemically inert, and have a simple spectrum with a signal that does not overlap with analyte signals.
| Internal Standard | Chemical Formula | Molar Mass ( g/mol ) | ¹H Chemical Shift (ppm) in D₂O | Key Characteristics | Reference(s) |
| DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) | C₆H₁₅NaO₃SSi | 218.32 | 0.00 (by definition for the trimethylsilyl (B98337) group) | Widely used for protein NMR; can interact with some samples. | [2][11][12] |
| TSP (Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄) | C₆H₉D₄NaO₂Si | 172.27 | 0.00 (by definition for the trimethylsilyl group) | Commonly used for metabolomics; deuterated to simplify the spectrum. | [13][14] |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | ~1.90 | Simple singlet signal in the aliphatic region. | [10][15][16] |
| Maleic Acid | C₄H₄O₄ | 116.07 | ~6.0-6.3 (pH dependent) | Sharp singlet in a relatively clear region of the spectrum. | [17][18][19] |
Note: Chemical shifts can be influenced by temperature, pH (pD), and ionic strength. The values provided are approximate and should be used as a guide.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key experimental workflows when using D₂O as an NMR solvent.
Experimental Protocols
Protocol 1: Preparation of a Small Molecule Sample for ¹H NMR
This protocol is suitable for routine qualitative and quantitative analysis of water-soluble small molecules.
Materials:
-
Deuterium oxide (D₂O, ≥99.9% D)
-
Internal standard (e.g., DSS, TSP, or sodium acetate)
-
High-quality 5 mm NMR tube and cap
-
Vial and vortex mixer
-
Pipette
Procedure:
-
Weighing: Accurately weigh 5-25 mg of the analyte into a clean, dry vial.[20][21] For quantitative NMR (qNMR), also weigh an appropriate amount of the internal standard into the same vial.[22]
-
Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial.[20] If using an internal standard, ensure it is also fully dissolved.
-
Mixing: Cap the vial and vortex thoroughly to ensure the sample is completely dissolved. Visually inspect for any particulate matter.
-
Filtration (if necessary): If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2] This is crucial for achieving good spectral resolution.
-
Transfer: Carefully transfer the solution into the NMR tube. The final sample height should be approximately 4-5 cm.[2]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity.
-
Data Acquisition: The sample is now ready for shimming and NMR data acquisition.
Protocol 2: Preparation of a Protein Sample for NMR
This protocol is designed for the preparation of protein samples for structural and interaction studies. It often involves buffer exchange to ensure the final sample is in a deuterated buffer system.
Materials:
-
Purified protein sample
-
Deuterated buffer components (e.g., deuterated Tris, phosphate (B84403) salts)
-
Deuterium oxide (D₂O, ≥99.96% D)
-
Deuterated acid/base for pD adjustment (e.g., DCl, NaOD)
-
Centrifugal ultrafiltration device or dialysis cassette
-
Lyophilizer (optional)
-
High-quality 5 mm NMR tube (e.g., Shigemi tube for low concentration samples)
Procedure:
-
Prepare Deuterated Buffer:
-
Buffer Exchange:
-
Option A (Ultrafiltration): Concentrate the protein solution using a centrifugal filter device. Dilute the concentrated protein with the prepared deuterated buffer and repeat this process 3-5 times to ensure complete buffer exchange.[25]
-
Option B (Dialysis): Dialyze the protein sample against the deuterated buffer. Perform several changes of the buffer over a 24-48 hour period.
-
Option C (Lyophilization): For robust proteins, lyophilize (freeze-dry) the H₂O-based sample to a powder.[26]
-
-
Reconstitution:
-
Final pD Adjustment: Check the pD of the final sample and adjust if necessary using microliter amounts of DCl or NaOD.[24]
-
Transfer to NMR Tube: Centrifuge the sample to remove any aggregates and carefully transfer the supernatant to a clean NMR tube.
Protocol 3: D₂O Exchange Experiment for Identifying Labile Protons
This experiment is used to identify signals from exchangeable protons (e.g., -OH, -NH₂, -COOH), as these signals will disappear from the ¹H NMR spectrum upon exchange with deuterium.[26][28]
Procedure:
-
Initial Spectrum: Prepare the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or a 90% H₂O/10% D₂O mixture) and acquire a standard ¹H NMR spectrum.[29]
-
D₂O Addition: Add one to two drops of D₂O to the NMR tube.[28]
-
Mixing: Cap the tube and shake it vigorously for about 30 seconds to facilitate the hydrogen-deuterium exchange.
-
Final Spectrum: Re-acquire the ¹H NMR spectrum using the same parameters as the initial scan.
-
Analysis: Compare the two spectra. The peaks that have disappeared or significantly decreased in intensity in the second spectrum correspond to the exchangeable protons.[26][28]
Protocol 4: pD Adjustment of an NMR Sample
The pH of a D₂O solution, termed pD, is an important parameter to control, as it can affect the chemical shifts of many signals. A standard pH meter can be used, but a correction factor must be applied.
Procedure:
-
Calibrate pH Meter: Calibrate a standard pH meter using aqueous (H₂O) buffers (e.g., pH 4, 7, and 10).
-
Measure pH of D₂O Sample: Place the calibrated electrode into the D₂O NMR sample and record the pH reading. This uncorrected reading is often referred to as pH*.
-
Calculate pD: A commonly used empirical correction is to add 0.4 to the pH meter reading to obtain the pD.[23][24] pD = pH_reading + 0.4
-
Adjust pD:
-
Mix and Re-measure: Mix the sample thoroughly after each addition and re-measure the pH reading, repeating the process until the desired pD is reached.
Conclusion
Deuterium oxide is an indispensable solvent for a wide range of NMR spectroscopic applications. Its ability to eliminate the solvent proton signal while providing a stable lock signal is fundamental to high-resolution NMR. Furthermore, its use in H/D exchange experiments offers a powerful tool for probing molecular structure and solvent accessibility. By following the detailed protocols outlined in these notes and utilizing the provided quantitative data, researchers can effectively employ D₂O to obtain high-quality NMR data for advancing their scientific and drug development objectives. Careful sample preparation, including the choice of an appropriate internal standard and precise pD control, is paramount for achieving accurate and reproducible results.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. researchgate.net [researchgate.net]
- 3. bearworks.missouristate.edu [bearworks.missouristate.edu]
- 4. isowater.com [isowater.com]
- 5. Deuterium Oxide | H2O | CID 24602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Heavy water - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. 氧化氘 deuteration degree min. 99.9% for NMR spectroscopy MagniSolv™ | Sigma-Aldrich [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. researchgate.net [researchgate.net]
- 12. cdn.dal.ca [cdn.dal.ca]
- 13. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]
- 14. Spectra processing |NMRProcFLow [nmrprocflow.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. researchgate.net [researchgate.net]
- 17. bmse000212 Maleic Acid at BMRB [bmrb.io]
- 18. electronicsandbooks.com [electronicsandbooks.com]
- 19. Maleic acid(110-16-7) 1H NMR [m.chemicalbook.com]
- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 21. scribd.com [scribd.com]
- 22. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nmr-bio.com [nmr-bio.com]
- 28. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 29. rsc.org [rsc.org]
Application Notes and Protocols for Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) experiments. HDX-MS is a powerful biophysical technique used to study protein conformation, dynamics, and interactions in solution.[1][2][3][4][5] By monitoring the exchange of backbone amide hydrogens with deuterium from a deuterated solvent, researchers can gain insights into solvent accessibility and hydrogen bonding, which are directly related to protein structure and function.[1][2][4] This technique is particularly valuable in drug discovery for applications such as epitope mapping, characterization of protein-ligand interactions, and assessment of allosteric effects.[2][6][7][]
Principle of HDX-MS
The fundamental principle of HDX-MS lies in the exchange of labile hydrogen atoms in a protein with deuterium atoms when the protein is placed in a deuterated solvent (e.g., D₂O).[2] The rate of this exchange is dependent on the local structural environment of each amide hydrogen.[2] Amide hydrogens in flexible, solvent-exposed regions of the protein will exchange rapidly, while those involved in stable hydrogen bonds within secondary structures (α-helices and β-sheets) or buried in the protein core will exchange much more slowly.[1][2]
By measuring the increase in mass of the protein or its peptic peptides over time using mass spectrometry, a picture of the protein's conformational dynamics and solvent accessibility can be constructed.[2][4]
Key Applications in Research and Drug Development
-
Protein Conformational Analysis: Studying changes in protein structure and dynamics upon mutation, post-translational modification, or changes in environmental conditions.[1][5]
-
Protein-Ligand Interactions: Identifying binding sites of small molecules, peptides, or other proteins and characterizing the conformational changes induced upon binding.[2][6][9] This is a cornerstone of drug discovery for target validation and lead optimization.[2][7]
-
Epitope Mapping: Determining the binding site of an antibody on its antigen by identifying regions of the antigen that are protected from deuterium exchange upon antibody binding.[2][6] This is critical for the development of therapeutic antibodies and vaccines.[2]
-
Biopharmaceutical Comparability: Assessing the higher-order structure of biosimilars and biotherapeutics to ensure consistency and quality.[3]
-
Protein Folding and Unfolding: Investigating the pathways and intermediates of protein folding and unfolding processes.[7][10]
Experimental Workflow
A typical bottom-up HDX-MS experiment follows a series of precisely controlled steps to ensure accurate and reproducible data.[11] The general workflow involves deuterium labeling, quenching the exchange reaction, proteolytic digestion, and analysis by liquid chromatography-mass spectrometry (LC-MS).[1][11]
Caption: A typical bottom-up HDX-MS experimental workflow.
Protocol 1: General HDX-MS for Protein Conformational Analysis
This protocol outlines the fundamental steps for analyzing the conformational dynamics of a protein in its native state.
1. Materials and Reagents
-
Protein of Interest: Purified to ≥95%, at a concentration of 0.5–2 mg/mL.[12]
-
Equilibration Buffer (H₂O-based): Buffer composition should be optimized for protein stability (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4).
-
Labeling Buffer (D₂O-based): Identical composition to the Equilibration Buffer, but prepared with 99.9% D₂O. The pD should be adjusted to the desired pH value (pD = pH_read + 0.4).
-
Quench Buffer: Typically 0.1% formic acid with 3 M guanidine-HCl or 8 M urea, pH 2.5.[13][14] Stored at -20°C or -80°C.
-
LC Solvents:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
2. Instrumentation
-
An automated HDX-MS system (e.g., LEAP H/D-X PAL) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is highly recommended for reproducibility.[15]
-
The system should include a cooled autosampler (0-4°C), an immobilized pepsin column, a peptide trap, and a C18 analytical column.
3. Experimental Procedure
| Step | Procedure | Key Parameters |
| 1. System Equilibration | Equilibrate the LC-MS system at low temperature (0-2°C) to minimize back-exchange.[16] | Temperature: 0-2°C |
| 2. Undeuterated Control | Inject the protein sample directly into the quench buffer, followed by online digestion and LC-MS/MS analysis to generate a peptide map. | This step identifies the peptides that will be tracked for deuterium uptake. |
| 3. Deuterium Labeling | Dilute the protein sample into the D₂O Labeling Buffer (typically a 1:10 to 1:20 dilution) and incubate for various time points.[17][18] | Incubation times: e.g., 10s, 30s, 1min, 5min, 30min, 1hr. |
| 4. Quenching | At each time point, rapidly mix the labeling reaction with an equal volume of ice-cold Quench Buffer.[2][17] | pH: ~2.5, Temperature: 0°C. |
| 5. Digestion & Separation | Immediately inject the quenched sample onto the immobilized pepsin column for online digestion. The resulting peptides are trapped, desalted, and then separated on the analytical column. | Digestion time: ~3 minutes. |
| 6. Mass Spectrometry | Analyze the eluting peptides by MS to measure the mass increase due to deuterium incorporation. | High-resolution MS is crucial for resolving isotopic envelopes. |
| 7. Fully Deuterated Control | Incubate the protein in D₂O Labeling Buffer containing a denaturant (e.g., 6M deuterated guanidine-HCl) for 24-48 hours to achieve maximum deuteration.[17] This is used to normalize the data and calculate the percentage of deuterium uptake. |
4. Data Analysis
Specialized software (e.g., DynamX, HDX Workbench) is used to:
-
Identify peptides from the undeuterated control.
-
Calculate the centroid mass of the isotopic distribution for each peptide at each time point.[19]
-
Generate deuterium uptake plots for each peptide, showing the increase in deuterium incorporation over time.[20]
-
Visualize the differential deuterium uptake on a 3D structure of the protein if available.[21]
Protocol 2: Differential HDX-MS for Protein-Ligand Interaction
This protocol is designed to compare the conformational dynamics of a protein in its free (apo) state versus its ligand-bound (holo) state.
1. Additional Materials
-
Ligand: Small molecule, peptide, or other binding partner of interest.
2. Experimental Design
The core procedure is similar to Protocol 1, but two sets of experiments are run in parallel: one for the apo-protein and one for the protein pre-incubated with the ligand.
Caption: Workflow for differential HDX-MS analysis of protein-ligand interactions.
3. Key Procedural Modifications
-
Sample Preparation:
-
Apo State: Prepare the protein in the Equilibration Buffer.
-
Holo State: Prepare the protein in the Equilibration Buffer and add the ligand at a sufficient molar excess to ensure high binding occupancy. Incubate for a period to allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).[17]
-
-
Labeling and Analysis: Perform the HDX-MS experiment (steps 3-6 from Protocol 1) for both the apo and holo samples. It is crucial to run the samples in an alternating manner (e.g., Apo-10s, Holo-10s, Apo-30s, Holo-30s) to minimize systematic error.[17]
4. Data Presentation and Interpretation
The quantitative data is summarized by comparing the deuterium uptake between the two states.
| Peptide Sequence | Start-End | Apo Deuterium Uptake (Da) at 5 min | Holo Deuterium Uptake (Da) at 5 min | Difference (Da) | Interpretation |
| LVKVSS... | 25-38 | 4.2 ± 0.1 | 1.5 ± 0.1 | -2.7 | Protection (Binding Site) |
| AETFYV... | 92-105 | 3.1 ± 0.2 | 3.0 ± 0.2 | -0.1 | No Change |
| GDEPLM... | 154-168 | 2.8 ± 0.1 | 4.5 ± 0.1 | +1.7 | Deprotection (Allosteric Change) |
-
Protection: A significant decrease in deuterium uptake in the holo state compared to the apo state indicates that this region has become less solvent-accessible, likely due to direct ligand binding or a conformational change that buries the region.
-
Deprotection: An increase in deuterium uptake suggests that the region has become more flexible or solvent-exposed upon ligand binding, often indicative of an allosteric effect.
-
No Change: Regions with no significant change in deuterium uptake are likely not directly involved in the interaction or affected by conformational changes.
By mapping these differences onto the protein's structure, a detailed picture of the binding interface and any associated allosteric changes can be generated.
Concluding Remarks
HDX-MS is a versatile and sensitive technique that provides invaluable information on protein structure and dynamics in solution.[3] The protocols provided here serve as a starting point for researchers. Optimization of buffer conditions, protease digestion, and LC-MS parameters is often necessary for each specific protein system to achieve the best results.[22][23] Careful experimental design and data analysis are paramount to obtaining high-quality, interpretable data that can drive research and drug discovery projects forward.[3][21]
References
- 1. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): Principles and Applications in Biomedicine - Creative Proteomics [iaanalysis.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Bottom-up hydrogen deuterium exchange mass spectrometry: data analysis and interpretation - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Wasserstoff-Deuterium-Austausch-Massenspektrometrie (HDX-MS) | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDX-MS Guided Drug Discovery: Small Molecules and Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of hydrogen deuterium exchange mass spectrometry (HDX-MS) in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rapidnovor.com [rapidnovor.com]
- 12. HDX-MS Workflow from Sample Preparation to Data Interpretation - Creative Proteomics [iaanalysis.com]
- 13. support.waters.com [support.waters.com]
- 14. Using hydrogen-deuterium exchange mass spectrometry to characterize Mtr4 interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sample Preparation and HDX-MS Analysis [bio-protocol.org]
- 16. Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hdxms.net [hdxms.net]
- 18. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]
- 19. glennmasson.com [glennmasson.com]
- 20. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Enhanced Digestion Efficiency, Peptide Ionization Efficiency, and Sequence Resolution for Protein Hydrogen/Deuterium Exchange Monitored by FT-ICR Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Harnessing Heavy Water in Neutron Scattering Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutron scattering is a powerful technique for elucidating the structure and dynamics of materials at the atomic and molecular level. A key advantage of this method, particularly in the study of biological macromolecules and complex assemblies, is the ability to manipulate the scattering contrast through the use of heavy water (Deuterium Oxide, D₂O). This document provides detailed application notes and experimental protocols for leveraging heavy water in Small-Angle Neutron Scattering (SANS) and Neutron Crystallography experiments, with a focus on applications relevant to biological and pharmaceutical research.
The unique neutron scattering properties of hydrogen (¹H) and its isotope deuterium (B1214612) (²H or D) form the basis of contrast variation techniques. The neutron scattering length of hydrogen is negative (-3.74 fm), while that of deuterium is positive (6.67 fm). This significant difference allows researchers to selectively "highlight" or "hide" different components within a sample by varying the H₂O/D₂O ratio of the solvent.[1][2] This capability is invaluable for studying the structure of proteins, nucleic acids, lipids, and their complexes, providing insights that are often unattainable with other structural biology techniques.[1][2]
Key Applications of Heavy Water in Neutron Scattering
-
Contrast Variation in Small-Angle Neutron Scattering (SANS): SANS is used to study the shape and size of macromolecules and their complexes in solution. By systematically varying the D₂O concentration in the solvent, different components of a complex can be "contrast matched" to the solvent, effectively making them invisible to neutrons. This allows for the individual visualization of each component within the larger assembly. For instance, in a protein-DNA complex, the protein can be studied by matching out the DNA, and vice versa.[3]
-
Deuterium Labeling for Complex Systems: In multi-protein complexes where the components have similar scattering length densities, deuterium labeling of one or more components is essential to create contrast.[4] This involves expressing a protein in a deuterated medium, leading to the incorporation of deuterium atoms into its structure. This "labeled" protein can then be studied in complex with its unlabeled partners.[4]
-
Neutron Crystallography: This technique provides high-resolution structural information, including the precise locations of hydrogen atoms, which are crucial for understanding enzyme mechanisms, drug binding, and hydrogen-bonding networks.[5] Exchanging H₂O with D₂O in the crystal solvent (a process known as H/D exchange) significantly improves the signal-to-noise ratio of the diffraction data because deuterium has a much smaller incoherent scattering cross-section than hydrogen.[6] This allows for the use of smaller crystals and shorter data collection times.[7]
Quantitative Data: Neutron Scattering Length Densities
The ability to perform contrast variation experiments relies on the different neutron scattering length densities (SLDs) of biomolecules and the solvent. The SLD of the solvent can be tuned by mixing H₂O and D₂O. The following table summarizes the SLDs of key biological molecules in varying D₂O concentrations.
| Molecule | SLD at 0% D₂O (10¹⁰ cm⁻²) | SLD at 40% D₂O (10¹⁰ cm⁻²) | SLD at 70% D₂O (10¹⁰ cm⁻²) | SLD at 100% D₂O (10¹⁰ cm⁻²) | Contrast Match Point (% D₂O) |
| H₂O | -0.56 | 2.22 | 4.24 | 6.35 | N/A |
| Protein (Hydrogenated) | ~2.2 | ~2.2 | ~2.3 | ~2.4 | ~42% |
| RNA | ~4.3 | ~4.3 | ~4.4 | ~4.5 | ~70% |
| DNA | ~3.5 | ~3.6 | ~3.7 | ~3.8 | ~65% |
| Lipids (Ester) | ~0.3 | ~0.4 | ~0.5 | ~0.6 | ~10% |
| Protein (Perdeuterated) | > 7.0 | > 7.0 | > 7.0 | > 7.0 | >100% |
Note: The exact SLD of proteins and nucleic acids can vary slightly depending on their specific sequence and the extent of H/D exchange of labile protons. The contrast match point is the %D₂O at which the molecule's SLD is equal to the solvent's SLD, rendering it "invisible" to neutrons.[3][8]
Experimental Protocols
Protocol 1: Small-Angle Neutron Scattering (SANS) with D₂O Contrast Variation
This protocol outlines the general steps for conducting a SANS experiment on a biological complex using D₂O to vary the solvent contrast.
1. Sample Preparation and Deuteration (if required):
- Expression and Purification: Express and purify the components of the biological complex. For multi-protein complexes, consider deuterium labeling of one component by growing the expression host (e.g., E. coli) in a minimal medium containing D₂O and a deuterated carbon source.[9]
- Buffer Exchange: Thoroughly exchange all components into the desired experimental buffer prepared with 100% H₂O.
- Preparation of D₂O Buffers: Prepare a series of identical buffers with varying H₂O/D₂O ratios (e.g., 0%, 20%, 42%, 70%, 100% D₂O). The specific percentages should be chosen to bracket the contrast match points of the components of interest.
2. Sample Preparation for SANS Measurement:
- Complex Formation: Form the biological complex by mixing the components in the desired stoichiometry.
- Concentration Series: Prepare a dilution series of the complex in each of the H₂O/D₂O buffers to assess and correct for inter-particle interactions.[10]
- Matching Buffers: For each sample, prepare a corresponding "matching" buffer with the exact same H₂O/D₂O ratio for background subtraction.
- Sample Loading: Load the samples and their matching buffers into quartz sample cells (cuvettes). The optimal sample thickness depends on the sample's scattering and absorption cross-sections, with a general aim for a transmission of 30-70%.[11]
3. SANS Data Collection:
- Instrument Setup: Configure the SANS instrument to cover the desired range of scattering vectors (q). This typically involves multiple detector distances.
- Measurements:
- Measure the scattering from the empty sample cell (empty beam).
- Measure the scattering from each matching buffer.
- Measure the scattering from each sample.
- Measure the scattering from a standard sample (e.g., water) for absolute intensity calibration.
4. Data Reduction and Analysis:
- Background Subtraction: Subtract the scattering of the matching buffer from the corresponding sample scattering.
- Absolute Calibration: Scale the data to absolute units (cm⁻¹) using the standard sample measurement.
- Data Analysis: Analyze the scattering curves at each contrast to determine structural parameters such as the radius of gyration (Rg) and the forward scattering intensity (I(0)). Use specialized software (e.g., ATSAS, SasView) for modeling the shape and arrangement of the components within the complex.[12]
Protocol 2: Neutron Crystallography with H/D Exchange
This protocol describes the preparation of protein crystals for neutron diffraction analysis, focusing on the crucial step of hydrogen-deuterium exchange.
1. Crystal Growth:
- Large Crystal Requirement: Neutron crystallography requires significantly larger crystals (typically >0.1 mm³) than X-ray crystallography due to the lower flux of neutron sources.[6] Optimize crystallization conditions to grow large, high-quality single crystals.
2. Hydrogen-Deuterium (H/D) Exchange:
- Crystal Soaking: Transfer the grown crystals into a "mother liquor" solution where H₂O has been replaced with D₂O. This solution should contain all the same components (precipitant, buffer, salts) as the original crystallization condition, but prepared in 99.9% D₂O.
- Equilibration: Allow the crystals to soak in the deuterated mother liquor for several weeks to months to ensure maximum exchange of labile hydrogen atoms with deuterium.[6] The soaking can be done in sealed capillaries or by vapor diffusion against a reservoir of the deuterated solution.
- Monitoring Exchange: The extent of H/D exchange can be monitored using techniques like infrared (IR) spectroscopy to check the O-H and O-D stretching frequencies in the solvent.[13]
3. Crystal Mounting and Data Collection:
- Mounting: Carefully mount the deuterated crystal in a quartz capillary containing a small amount of the deuterated mother liquor to prevent dehydration.[14]
- Data Collection: Collect neutron diffraction data at a suitable neutron crystallography beamline. Data collection is typically performed at room temperature, as neutrons are a non-destructive probe.[14]
4. Structure Determination and Refinement:
- Phasing: The phase problem is typically solved using a previously determined X-ray structure of the same molecule as a starting model.[14]
- Map Calculation: Calculate the neutron scattering length density (SLD) map.
- Model Refinement: Refine the atomic model, including the positions of deuterium atoms, against the neutron diffraction data. This will reveal the protonation states of amino acid residues and the detailed hydrogen-bonding network.[5]
Visualizations
References
- 1. Matchout deuterium labelling of proteins for small-angle neutron scattering studies using prokaryotic and eukaryotic expression systems and high cell-density cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomembrane Structure and Material Properties Studied With Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium labeling for neutron structure-function-dynamics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2025 Symposia | Pacifichem 2025 [pacifichem.org]
- 6. Current status of neutron crystallography in structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apo.ansto.gov.au [apo.ansto.gov.au]
- 8. Deuterium Labeling Together with Contrast Variation Small-angle Neutron Scattering Suggests How Skp Captures and Releases Unfolded Outer Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nist.gov [nist.gov]
- 11. ncnr.nist.gov [ncnr.nist.gov]
- 12. youtube.com [youtube.com]
- 13. Back-exchange of deuterium in neutron crystallography: characterization by IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
Diprotium Oxide (D₂O) as a Control in Metabolic Labeling Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with stable isotopes is a powerful technique for investigating the dynamics of biological systems. Diprotium oxide (D₂O), or heavy water, has emerged as a cost-effective and versatile tracer for these studies.[1][2] It allows for the in vivo labeling of a wide range of biomolecules, including proteins, lipids, and nucleic acids, by incorporating deuterium (B1214612) into stable carbon-hydrogen bonds during biosynthesis.[1][2][3] This enables the measurement of metabolic flux, biomolecule turnover rates, and relative quantification of newly synthesized molecules.[1][3]
While D₂O is an excellent labeling agent, it is crucial to recognize that it is not a perfect biological mimic of protium (B1232500) oxide (H₂O). At high concentrations, D₂O can exert cytotoxic and cytostatic effects, including the inhibition of DNA synthesis and the induction of apoptosis. Therefore, when designing metabolic labeling experiments with D₂O, a meticulously planned control group using normal water (H₂O) is essential to differentiate between the metabolic effects of the experimental conditions and any potential artifacts introduced by the D₂O itself.
These application notes provide detailed protocols for using D₂O in metabolic labeling studies, with a strong emphasis on the proper use of H₂O controls to ensure data integrity and accurate interpretation.
Key Principles and Considerations
The fundamental principle of D₂O metabolic labeling is the replacement of hydrogen (¹H) with deuterium (²H or D) in newly synthesized biomolecules. This mass change can be detected and quantified using mass spectrometry (MS). Typically, a low enrichment of D₂O (1-10%) in the cell culture medium or drinking water is sufficient for robust labeling without inducing significant toxicity.[1][2][3]
Critical Considerations:
-
D₂O Concentration: The concentration of D₂O should be kept as low as possible to achieve detectable labeling while minimizing biological perturbations. The optimal concentration will depend on the biological system, the turnover rate of the molecule of interest, and the sensitivity of the mass spectrometer.
-
H₂O Control Group: A parallel experiment with an identical setup, but using normal water (H₂O) instead of D₂O-enriched water, is mandatory. This control group serves as the baseline for normal metabolism and allows for the identification of any D₂O-induced metabolic alterations.
-
Kinetic Isotope Effect: The heavier mass of deuterium can lead to a kinetic isotope effect, potentially slowing down enzymatic reactions that involve the cleavage of C-H bonds. This effect is generally minimal at the low D₂O concentrations used for labeling but should be considered when interpreting results.
-
Duration of Labeling: The labeling period should be optimized to allow for sufficient incorporation of deuterium into the biomolecules of interest. This will vary depending on the turnover rate of the specific molecules being studied.
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for metabolic labeling of adherent cells in culture.
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Deuterium oxide (D₂O, 99.9%)
-
Normal water (H₂O, cell culture grade)
-
Sterile tissue culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Mass spectrometer
Procedure:
-
Cell Seeding: Seed cells in parallel cultures at a density that will allow for logarithmic growth throughout the experiment. One set of cultures will be the "D₂O-labeled" group, and the other will be the "H₂O control" group.
-
Preparation of Labeling Media:
-
H₂O Control Medium: Prepare the complete culture medium as usual.
-
D₂O Labeling Medium: Prepare the complete culture medium, replacing a specific percentage of the H₂O with D₂O to achieve the desired final enrichment (e.g., 2-5%). For example, to make 100 mL of medium with 5% D₂O, use 5 mL of D₂O and 95 mL of H₂O-based components.
-
-
Labeling:
-
Once cells have adhered and are in the logarithmic growth phase, replace the standard medium with either the D₂O labeling medium or the H₂O control medium.
-
Incubate the cells for the desired labeling period. This can range from a few hours to several days, depending on the experimental goals.
-
-
Cell Harvest and Lysis:
-
At the end of the labeling period, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and determine the protein concentration.
-
-
Sample Preparation for Mass Spectrometry:
-
Process the protein lysates for proteomic analysis (e.g., digestion with trypsin).
-
For metabolomic analysis, extract metabolites using appropriate methods (e.g., methanol-chloroform extraction).
-
-
Mass Spectrometry Analysis:
-
Analyze the prepared samples by LC-MS/MS.
-
The incorporation of deuterium will result in a mass shift in the peptides or metabolites, which can be quantified.
-
-
Data Analysis:
-
Compare the isotopic enrichment in the D₂O-labeled samples to the natural isotopic abundance in the H₂O control samples.
-
Calculate turnover rates or relative synthesis of biomolecules based on the degree of deuterium incorporation over time.
-
Protocol 2: Deuterium Oxide Labeling for Global Omics Relative Quantification (DOLGOReQ)
DOLGOReQ is a quantitative omics strategy that utilizes partial metabolic D₂O labeling for the relative quantification of biomolecules.
Principle:
Two populations of cells are cultured, one in normal medium (unlabeled) and one in D₂O-enriched medium (labeled). After the desired treatment or perturbation is applied to one or both populations, the cells are mixed in a 1:1 ratio based on cell number. The mass isotopologue distributions of the biomolecules from the mixed sample are then analyzed by mass spectrometry. The relative abundance of the labeled and unlabeled forms of each molecule provides a precise measure of their relative quantity between the two original populations.
Procedure:
-
Cell Culture and Labeling:
-
Culture two separate populations of cells.
-
Culture one population in standard medium (unlabeled control).
-
Culture the second population in a medium containing a low percentage of D₂O (e.g., 2-5%) for a sufficient duration to achieve steady-state labeling of the biomolecules of interest.
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug administration) to one of the cell populations. The other population serves as the vehicle control.
-
-
Cell Harvesting and Mixing:
-
Harvest both the labeled and unlabeled cell populations.
-
Accurately count the cells from each population.
-
Mix the two cell populations in a precise 1:1 ratio based on cell count.
-
-
Sample Preparation and MS Analysis:
-
Lyse the mixed cell population and prepare the sample for either proteomic or metabolomic analysis as described in Protocol 1.
-
Analyze the sample by high-resolution mass spectrometry.
-
-
Data Analysis:
-
The mass spectra will show overlapping isotopic envelopes for the unlabeled and D-labeled biomolecules.
-
Specialized software is used to deconvolute these spectra and determine the relative abundance of the labeled and unlabeled species.
-
This ratio directly reflects the relative change in the abundance of the biomolecule in response to the experimental treatment.
-
Data Presentation
Quantitative data from metabolic labeling experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Protein Turnover Rates in HeLa Cells
| Protein | Function | Half-life (hours) - H₂O Control | Half-life (hours) - 5% D₂O | Fold Change |
| HSP90B1 | Chaperone | 24.5 ± 2.1 | 25.1 ± 2.5 | 1.02 |
| ACTB | Cytoskeleton | 42.1 ± 3.5 | 43.0 ± 3.8 | 1.02 |
| GAPDH | Glycolysis | 35.8 ± 3.0 | 36.5 ± 3.2 | 1.02 |
| PCNA | DNA Replication | 18.2 ± 1.5 | 20.1 ± 1.8 | 1.10 |
| CCT2 | Chaperone | 28.9 ± 2.4 | 29.5 ± 2.6 | 1.02 |
Table 2: Relative Abundance of Key Glycolytic Metabolites in HeLa Cells (DOLGOReQ)
| Metabolite | Condition | Relative Abundance (Treated/Control) | p-value |
| Glucose-6-phosphate | Drug A | 1.52 ± 0.12 | <0.05 |
| Fructose-6-phosphate | Drug A | 1.48 ± 0.11 | <0.05 |
| Pyruvate | Drug A | 0.85 ± 0.07 | <0.05 |
| Lactate | Drug A | 0.79 ± 0.06 | <0.05 |
Visualizations
Visual representations of experimental workflows and affected metabolic pathways are crucial for understanding the experimental design and interpreting the results.
References
Application Notes and Protocols: Use of D₂O to Probe Enzyme Catalytic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction to D₂O in Enzyme Mechanism Studies
Deuterium (B1214612) oxide (D₂O), or heavy water, is a powerful and versatile tool for elucidating enzyme catalytic mechanisms. By replacing protium (B1232500) (¹H) with deuterium (²H) in the solvent, researchers can probe the involvement of protons in the reaction mechanism. This is primarily achieved by measuring the Solvent Isotope Effect (SIE) , which is the change in the reaction rate when H₂O is replaced by D₂O. The SIE can manifest as a Solvent Kinetic Isotope Effect (SKIE) on rate constants such as kcat and kcat/Km.
The use of D₂O can help to:
-
Identify proton transfer steps in the catalytic cycle.
-
Determine if proton transfer is part of the rate-determining step.
-
Elucidate the number of protons involved in catalysis through proton inventory studies.
-
Distinguish between different catalytic mechanisms (e.g., general acid, general base, or nucleophilic catalysis).
Principles of Solvent Isotope Effects (SIEs)
The observed SIE is a result of the differences in the zero-point energies of O-H and O-D bonds. The O-D bond is stronger and has a lower zero-point energy than the O-H bond, making it more difficult to break.
-
Normal SIE: The reaction is slower in D₂O (kH₂O/kD₂O > 1). This is typically observed when a proton transfer is involved in the rate-determining step of the reaction. The bond to the proton is weaker in the transition state than in the ground state.
-
Inverse SIE: The reaction is faster in D₂O (kH₂O/kD₂O < 1). This can occur for several reasons, including:
-
An inverse solvent equilibrium isotope effect on a rapid equilibrium preceding the rate-limiting step.[1]
-
Changes in the hydrogen bond network of the solvent that affect the enzyme's conformation or flexibility.
-
A transition state that is more constrained than the ground state, leading to an increase in the vibrational frequencies of non-transferred protons.
-
The magnitude of the SIE can provide valuable information about the transition state of the reaction.
The Proton Inventory Technique
The proton inventory technique is a powerful extension of SIE studies that can be used to determine the number of protons that contribute to the catalytic rate.[2][3] In this method, the reaction rate is measured in mixtures of H₂O and D₂O of varying mole fractions of D₂O (n). The dependence of the rate constant on n is then analyzed using the Gross-Butler equation:
kn = k₀ * ΠTS(1 - n + nφiTS) / ΠGS(1 - n + nφjGS)
where:
-
kn is the rate constant at a given mole fraction of D₂O, n.
-
k₀ is the rate constant in pure H₂O.
-
φiTS and φjGS are the fractionation factors for the protons in the transition state and ground state, respectively.
The fractionation factor (φ) is a measure of the preference of a given site for deuterium over protium relative to water. A value of φ < 1 indicates that the site is enriched in deuterium relative to the solvent, while a value of φ > 1 indicates that it is depleted.
The shape of the proton inventory plot (kn/k₀ vs. n) can reveal the number of protons involved in the rate-determining step. A linear relationship suggests the involvement of a single proton, while a curved relationship indicates the involvement of multiple protons.
II. Data Presentation
Table 1: Solvent Kinetic Isotope Effects (SKIEs) on Enzyme-Catalyzed Reactions
| Enzyme | Substrate | Kinetic Parameter | D₂Ok (kH₂O/kD₂O) | Mechanistic Implication | Reference |
| Papain | N-protected amino acid amides | kcat/Km | 0.46–0.63 | Inverse SIE suggests a pre-equilibrium step involving the catalytic cysteine-histidine dyad.[1] | [1] |
| Yeast Alcohol Dehydrogenase (YADH) | p-methoxybenzyl alcohol | kcat | 1.20 ± 0.09 | Small normal SIE rules out concerted hydride transfer and alcohol deprotonation.[1] | [1] |
| Yeast Alcohol Dehydrogenase (YADH) | p-methoxybenzaldehyde | kcat | 0.50 ± 0.05 (with NADH) | Inverse SIE in the reverse reaction.[1] | [1] |
| Adenosine Deaminase | Adenosine | kcat/KAdo | 0.77 ± 0.06 | Inverse SIE. | [1] |
| Stromelysin | kcat/Km | 0.80 ± 0.02 | Inverse SIE consistent with rapid-equilibrium reaction of a Zn²⁺-bound water.[1] | [1] | |
| Stromelysin | kcat | 1.58 ± 0.05 | Normal SIE on kcat indicates different rate-limiting steps for kcat and kcat/Km.[1] | [1] | |
| Factor Xa | Prothrombin (at >5 Km) | kcat | 1.6 ± 0.3 | Normal SIE suggesting the chemical step is not rate-limiting under these conditions.[4] | [4] |
| Factor Xa | Prothrombin (at 0.2 Km) | kcat | 0.82–0.93 | Inverse SIE consistent with rate-determining association of the enzyme-prothrombin assembly.[4] | [4] |
Table 2: Proton Inventory Data and Fractionation Factors for Selected Enzymes
| Enzyme | Substrate | Number of Protons | Transition State Fractionation Factors (φTS) | Mechanistic Implication | Reference |
| Trypsin | Bz-Arg-OEt | 1 | - | Linear proton inventory indicates a single proton transfer in the rate-determining deacylation step. | |
| α-Thrombin | Z-Pro-Arg-7-AMC | 1 | φTS = 0.39 ± 0.05 | Single-proton bridge at the transition state.[5] | [5] |
| α-Thrombin | N-t-Boc-Val-Pro-Arg-7-AMC | 2 | φTS₁ = φTS₂ = 0.57 ± 0.01 | Two-proton bridge at the transition state.[5] | [5] |
| Factor Xa | S-2288 | 2 | φ₁ = φ₂ = 0.674 ± 0.001 | Two equal proton bridges forming at the transition state.[4] | [4] |
| Factor Xa | S-2765 | 2 | φ₁ = φ₂ = 0.57 ± 0.07 | Two equal proton bridges forming at the transition state with solvent restructuring.[4] | [4] |
III. Experimental Protocols
Protocol 1: Preparation of D₂O/H₂O Mixtures and pL Adjustment
Objective: To prepare a series of buffers with varying mole fractions of D₂O and accurately adjust their pL.
Materials:
-
D₂O (99.9% atom % D)
-
High-purity H₂O (Milli-Q or equivalent)
-
Buffer components (e.g., Tris, HEPES, phosphate (B84403) salts)
-
Calibrated pH meter with a glass electrode
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of the desired buffer in pure H₂O.
-
Prepare an identical concentrated stock solution of the same buffer in pure D₂O.
-
-
Prepare D₂O/H₂O Mixtures:
-
To prepare a buffer with a specific mole fraction of D₂O (n), mix the H₂O and D₂O stock solutions in the appropriate volumetric ratios. For example, to prepare a solution with n = 0.5, mix equal volumes of the H₂O and D₂O stock solutions.
-
Prepare a series of mixtures with n ranging from 0 to 1.0 (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0).
-
-
pL Adjustment:
-
The pL is the negative logarithm of the deuterium ion activity in D₂O-containing solutions.
-
For accurate pL determination, it is important to note that the reading from a standard pH meter (pH_read) in a D₂O solution does not directly equal the pL.
-
A common approximation for pL is: pL = pH_read + 0.4 .[6]
-
Calibrate the pH meter using standard aqueous (H₂O) buffers.
-
For each D₂O/H₂O mixture, measure the pH_read and calculate the pL.
-
Adjust the pL of each solution to the desired value by adding small amounts of a concentrated acid (e.g., HCl in H₂O or DCl in D₂O) or base (e.g., NaOH in H₂O or NaOD in D₂O). It is crucial to use the deuterated acid/base for adjustments in high D₂O concentrations to avoid altering the isotopic composition.
-
Protocol 2: Enzyme Kinetic Assays in D₂O/H₂O Mixtures
Objective: To measure the initial rates of an enzyme-catalyzed reaction in buffers with varying D₂O content.
Materials:
-
Enzyme stock solution
-
Substrate stock solution
-
D₂O/H₂O buffer series (from Protocol 1)
-
Spectrophotometer or other appropriate detection instrument
-
Temperature-controlled cuvette holder or water bath
-
Pipettes and cuvettes
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the enzyme in the appropriate H₂O buffer. To exchange labile protons on the enzyme with deuterium, the enzyme can be lyophilized and redissolved in D₂O buffer, or passed through a desalting column pre-equilibrated with the D₂O buffer.
-
Prepare a concentrated stock solution of the substrate in either H₂O or D₂O, depending on its stability and the experimental design. If the substrate has exchangeable protons, pre-dissolving it in D₂O is necessary.
-
-
Kinetic Assay:
-
Set the spectrophotometer to the appropriate wavelength and the desired temperature.
-
For each D₂O/H₂O mixture, prepare a reaction mixture in a cuvette containing the buffer and the substrate at the desired final concentration.
-
Equilibrate the reaction mixture to the assay temperature.
-
Initiate the reaction by adding a small volume of the enzyme stock solution.
-
Immediately start monitoring the change in absorbance (or other signal) over time.
-
Record the data for a sufficient period to determine the initial linear rate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the progress curve.
-
Repeat the assay for each D₂O/H₂O mixture.
-
If determining Michaelis-Menten parameters, perform the assays at varying substrate concentrations for each D₂O/H₂O mixture.
-
Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km in each solvent mixture. From these, calculate kcat and kcat/Km.
-
Protocol 3: Proton Inventory Data Analysis
Objective: To analyze the dependence of the kinetic parameters on the mole fraction of D₂O to determine the number of protons involved in the rate-determining step.
Procedure:
-
Normalize the Data:
-
For each kinetic parameter (k), normalize the value obtained in each D₂O/H₂O mixture (kn) to the value obtained in pure H₂O (k₀).
-
-
Plot the Proton Inventory:
-
Plot the normalized rate constant (kn/k₀) against the mole fraction of D₂O (n).
-
-
Fit the Data to the Gross-Butler Equation:
-
Fit the data to the appropriate form of the Gross-Butler equation using a non-linear least-squares fitting program (e.g., GraFit, Origin, or custom scripts in Python/R).
-
For a single proton transfer: The equation simplifies to kn/k₀ = (1 - n + nφTS). The plot should be linear.
-
For multiple proton transfers: The full Gross-Butler equation with multiple fractionation factors should be used. The shape of the curve will indicate the number of contributing protons. A "bowl-shaped" curve suggests multiple normal isotope effects, while a "dome-shaped" curve can indicate a combination of normal and inverse effects.[7]
-
-
Interpret the Results:
-
The number of fractionation factors required to obtain a good fit to the data corresponds to the number of protons involved in the transition state of the rate-determining step.
-
The values of the fitted fractionation factors can provide insight into the nature of the proton transfer (e.g., a typical value for a proton in flight is ~0.3-0.4).
-
IV. Mandatory Visualization
Caption: Workflow for investigating enzyme mechanisms using D₂O.
Caption: Representative proton inventory plots.
Caption: Logic diagram for interpreting Solvent Isotope Effects.
References
- 1. Beyond the Plateau: pL Dependence of Proton Inventories as a Tool for Studying Ribozyme and Ribonuclease Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thermodynamics - Kinetics of converting a water + heavy water mixture to HDO - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. civil.northwestern.edu [civil.northwestern.edu]
- 5. The proton inventory technique. | Semantic Scholar [semanticscholar.org]
- 6. acid base - exchanging H2O in buffer for D2O - pH vs pD? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Deuterium Solvent Isotope Effect and Proton Inventory Studies of Factor Xa-catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Small-Angle Neutron Scattering (SANS) with D₂O
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Small-Angle Neutron Scattering (SANS) experiments utilizing Deuterium (B1214612) Oxide (D₂O) for contrast variation. This powerful technique is invaluable for elucidating the structure and interactions of biological macromolecules and drug delivery systems in solution.
Introduction to SANS and the Role of D₂O
Small-Angle Neutron Scattering (SANS) is a non-destructive analytical technique that provides structural information on the nanoscale, typically in the range of 1 to 100 nanometers.[1] It is particularly well-suited for studying the size, shape, and conformation of macromolecules, as well as their complexes and interactions in solution. A key advantage of SANS in biological and pharmaceutical research is its ability to distinguish between different components in a complex system through contrast variation .[1][2]
This is achieved by exploiting the significant difference in the neutron scattering length of hydrogen ('H) and its isotope, deuterium (²H or D). By preparing samples in mixtures of light water (H₂O) and heavy water (D₂O), the scattering contribution of specific components can be selectively enhanced or even "matched out" (rendered invisible to neutrons).[1][2] This unique capability allows for the focused study of a single component within a multi-component system, such as a protein within a protein-drug complex or a therapeutic payload within a nanoparticle carrier.
Key Applications in Research and Drug Development
-
Characterization of Protein and Biologic Therapeutics: Determination of size, shape, and oligomeric state of proteins, antibodies, and nucleic acids in solution.
-
Analysis of Drug-Target Interactions: Studying conformational changes in a protein upon binding to a small molecule drug or another biologic.
-
Structural Elucidation of Drug Delivery Systems: Characterizing the morphology of nanoparticles, liposomes, micelles, and other drug carriers, including the location and state of the encapsulated drug.
-
Membrane Protein Structural Analysis: Investigating the structure of membrane proteins solubilized in detergents or nanodiscs.[3]
-
Understanding Protein-Polymer Interactions: Probing the interactions between proteins and polymers, which is crucial for formulations and understanding biocompatibility.[4]
Quantitative Data for SANS Experiments
A critical aspect of designing a SANS experiment is understanding the neutron scattering length densities (SLDs) of the components in your system. The SLD is a measure of the scattering power of a material. By adjusting the D₂O concentration of the solvent, its SLD can be tuned to match the SLD of a particular component, effectively making it transparent to the neutron beam.
| Component | Scattering Length Density (SLD) (10⁻⁶ Å⁻²) | Contrast Match Point (% D₂O) |
| H₂O | -0.56 | N/A |
| D₂O | 6.34 | N/A |
| Typical Protein (Hydrogenated) | ~2.4 | ~42% |
| Typical Protein (Perdeuterated) | >6.4 | >100% (cannot be matched) |
| DNA/RNA | ~3.5 | ~65-70% |
| Lipids (Hydrocarbon Chains) | ~ -0.3 | ~12% |
| Lipids (Headgroups) | Variable | Variable |
| Dodecylphosphocholine (DPC) Micelles | ~0.45 | ~20% |
Note: These are approximate values and the exact match point should be determined experimentally for each specific system.
| Typical Experimental Parameters | Value | Relevance |
| Sample Volume | 200 - 300 µL | Per measurement |
| Sample Concentration | 1 - 10 mg/mL | Dependent on the scattering power of the molecule of interest |
| q-range | 0.001 - 1 Å⁻¹ | Corresponds to real-space distances of ~6 - 6000 Å |
| Neutron Wavelength (λ) | 5 - 15 Å | Selected based on the desired q-range |
| Sample-to-Detector Distance | 1 - 20 m | Adjusted to cover the desired q-range |
Experimental Protocols
Protocol 1: Sample Preparation for a Protein in D₂O Buffer
This protocol outlines the steps for preparing a protein sample for SANS analysis with the goal of studying its solution structure.
Materials:
-
Purified protein of interest
-
H₂O-based buffer (e.g., Tris-HCl, PBS)
-
D₂O-based buffer (identical composition to the H₂O-based buffer, but prepared with 100% D₂O)
-
Dialysis tubing or centrifugal concentrators with appropriate molecular weight cutoff
-
Low-volume quartz sample cells (cuvettes)
Procedure:
-
Initial Sample Characterization: Ensure the protein sample is pure and monodisperse using techniques like SDS-PAGE and size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS).
-
Buffer Exchange:
-
To prepare a sample in a specific %D₂O, mix the H₂O- and D₂O-based buffers in the desired volumetric ratio. For example, for a 42% D₂O buffer, mix 58 parts H₂O-buffer with 42 parts D₂O-buffer.
-
Dialyze the protein sample against the final H₂O/D₂O buffer mixture for at least 4 hours at 4°C. Perform at least two changes of buffer to ensure complete exchange. The final dialysis buffer will be used for the background measurement.
-
-
Concentration Determination: After dialysis, determine the final protein concentration using a method that is not affected by D₂O (e.g., UV-Vis absorbance with a calculated extinction coefficient).
-
Sample Loading:
-
Carefully load the protein sample into a quartz SANS cuvette, ensuring there are no air bubbles. Typical sample volumes are in the range of 200-300 µL.
-
Prepare a matching background sample by loading the final dialysis buffer into an identical cuvette.
-
-
Data Collection:
-
Collect SANS data for the protein sample and the corresponding buffer background.
-
Also, measure the scattering from an empty cuvette (for empty cell correction) and a blocked beam (for dark current correction).
-
Protocol 2: Contrast Variation Experiment for a Protein-Ligand Complex
This protocol describes how to perform a contrast variation experiment to study the conformation of a protein when bound to a ligand. In this example, we aim to match out the protein to highlight the scattering from the ligand.
Materials:
-
Purified protein
-
Ligand of interest
-
H₂O- and D₂O-based buffers
-
Dialysis equipment
-
SANS cuvettes
Procedure:
-
Determine the Protein Match Point: The match point for a typical hydrogenated protein is around 42% D₂O.[2] Prepare a series of buffers with varying D₂O concentrations around this value (e.g., 35%, 40%, 42%, 45%, 50% D₂O).
-
Prepare Protein-Ligand Complex Samples:
-
Prepare the protein-ligand complex at the desired stoichiometry in the H₂O-based buffer.
-
For each D₂O concentration, perform a buffer exchange as described in Protocol 1.
-
-
Prepare Background Samples: For each D₂O concentration, use the final dialysis buffer as the background sample.
-
Data Collection:
-
Collect SANS data for each protein-ligand complex sample and its corresponding background at the different D₂O concentrations.
-
-
Data Analysis:
-
Subtract the respective background scattering from each sample's scattering data.
-
Plot the scattered intensity at zero angle, I(0), as a function of the %D₂O. The minimum of this plot corresponds to the contrast match point of the protein.
-
At the protein's match point, the remaining scattering signal will be dominated by the ligand, allowing for the determination of its structure within the complex.
-
Visualizations
Logical Diagram of a SANS Instrument
Caption: Logical components of a Small-Angle Neutron Scattering (SANS) instrument.
Experimental Workflow for a SANS Contrast Variation Experiment
Caption: Step-by-step workflow for a SANS contrast variation experiment.
Investigating a Protein-Drug Interaction using SANS
Caption: Using SANS to probe conformational changes in a protein upon drug binding.
References
- 1. berstructuralbioportal.org [berstructuralbioportal.org]
- 2. Deuterium Labeling Together with Contrast Variation Small-angle Neutron Scattering Suggests How Skp Captures and Releases Unfolded Outer Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SANS partial structure factor analysis for determining protein–polymer interactions in semidilute solution - Soft Matter (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Protein Structure Determination Using Heavy Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for leveraging heavy water (D₂O) in key techniques for protein structure determination. The use of heavy water offers unique advantages in Nuclear Magnetic Resonance (NMR) spectroscopy, Neutron Crystallography, and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), enabling deeper insights into protein structure, dynamics, and interactions.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique for studying protein conformation, dynamics, and interactions in solution.[1][2] It monitors the rate of exchange of backbone amide hydrogens with deuterium (B1214612) from a D₂O-enriched buffer.[2][3] The exchange rate is highly dependent on the solvent accessibility and hydrogen bonding of the amide protons, thus providing information about the protein's secondary and tertiary structure.[3]
Applications in Drug Development
-
Epitope Mapping: Identifying the binding site of an antibody on its target protein.
-
Conformational Changes: Characterizing structural changes upon ligand binding, protein-protein interaction, or post-translational modifications.[1]
-
Allosteric Effects: Detecting long-range conformational changes induced by binding at a distal site.[1]
-
Drug Candidate Screening: Comparing the effects of different small molecules on a protein's conformation and dynamics.[3]
Quantitative Data Summary
| Parameter | Typical Values | Technique Significance |
| Protein Amount | 10-20 pmol per injection | High sensitivity allows for analysis of small sample quantities. |
| Deuterium Labeling Time | Seconds to hours | A wide range of time points allows for the study of a broad spectrum of protein dynamics.[2] |
| Back-Exchange Rate | 25-45% | This is the loss of incorporated deuterium during the analysis. It needs to be minimized and accounted for in data analysis.[4] |
| Sequence Coverage | >85% | High sequence coverage is crucial for a comprehensive analysis of the protein's structure. |
| Dissociation Constant (K D) | nM to µM range | HDX-MS can be used to rank the binding affinities of ligands. |
Experimental Workflow: HDX-MS
Caption: Workflow for a typical bottom-up HDX-MS experiment.
Detailed Protocol: Continuous-Labeling, Bottom-Up HDX-MS
This protocol is adapted for studying protein-ligand interactions.[3]
1. Reagent and Sample Preparation:
-
Protein Stock Solution: Prepare the protein of interest in a suitable H₂O-based buffer.
-
Ligand Stock Solution: Prepare a concentrated stock of the ligand.
-
D₂O Labeling Buffer: Prepare a buffer identical to the protein buffer, but using 99.9% D₂O. The pD should be adjusted to be equivalent to the desired pH of the H₂O buffer (pD = pH_read + 0.4).[4]
-
Quench Buffer: Prepare a buffer that will lower the pH of the reaction mixture to ~2.5. This typically contains a final concentration of 0.5 M Guanidine-HCl and 0.5% formic acid. The quenching efficiency should be tested to minimize back-exchange.[4]
-
Digestion: Use an acid-stable protease like pepsin, immobilized on a column for online digestion.
2. Deuterium Labeling:
-
For the "unbound" state, dilute the protein solution 1:10 to 1:20 with the D₂O labeling buffer.[4][5]
-
For the "bound" state, pre-incubate the protein with an excess of the ligand before diluting with the D₂O labeling buffer containing the same concentration of the ligand.
-
Incubate the reactions at a controlled temperature (e.g., 25 °C) for various time points (e.g., 10s, 1min, 10min, 1hr).[5]
3. Quenching:
-
At each time point, terminate the exchange reaction by mixing the labeled sample 1:1 with the ice-cold quench buffer.[4] This rapidly drops the pH to ~2.5 and the temperature to ~0 °C, which significantly slows down the hydrogen exchange.[2][5]
4. Digestion and Mass Spectrometry:
-
Immediately inject the quenched sample into an LC-MS system equipped with an online protease column.
-
The protein is digested into peptides, which are then separated by reverse-phase chromatography and analyzed by the mass spectrometer.
5. Data Analysis:
-
The mass of each peptide is measured to determine the amount of deuterium incorporated.
-
The deuterium uptake for each peptide is plotted as a function of time for both the bound and unbound states.
-
Differences in deuterium uptake between the two states indicate regions of the protein where the conformation has been altered by ligand binding.
Neutron Crystallography
Neutron crystallography is a powerful technique for directly visualizing hydrogen (or deuterium) atoms in protein structures.[6] Unlike X-rays, which are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutrons particularly sensitive to the light atoms, including hydrogen and its isotope deuterium. By soaking protein crystals in D₂O or by expressing the protein in a deuterated medium, exchangeable hydrogens are replaced by deuterium, which has a larger and positive scattering length compared to the negative scattering length of hydrogen. This significantly improves the signal-to-noise ratio and allows for the unambiguous determination of hydrogen-bonding networks and the protonation states of catalytic residues.[6]
Applications in Drug Development
-
Enzyme Mechanism Studies: Elucidating the roles of protons in catalysis.
-
Drug Design: Understanding the precise hydrogen-bonding interactions between a drug and its target protein.
-
Water-Mediated Interactions: Visualizing the orientation and role of water molecules in ligand binding.
Quantitative Data Summary
| Parameter | Typical Values | Technique Significance |
| Crystal Size | > 0.1 mm³ | The low flux of neutron sources necessitates the use of large, high-quality crystals.[6][7] |
| Resolution | 1.5 - 2.5 Å | While typically lower than X-ray crystallography, this resolution is sufficient to visualize deuterium atoms.[8] |
| Data Collection Time | Days to weeks | The weak interaction of neutrons with matter requires long exposure times.[7] |
| Signal-to-Noise Improvement | Up to 10-fold with perdeuteration | Deuteration significantly reduces the incoherent scattering from hydrogen, leading to clearer data. |
Experimental Workflow: Protein Neutron Crystallography
Caption: Workflow for protein structure determination by neutron crystallography.
Detailed Protocol: Neutron Crystallography of a Protein
1. Protein Expression and Purification:
-
For perdeuterated protein, express the protein in E. coli grown in a minimal medium where H₂O is replaced with D₂O and a deuterated carbon source is used.
-
For a hydrogenated protein, express it in standard H₂O-based media.
-
Purify the protein to homogeneity.
2. Crystallization:
-
Screen for crystallization conditions that yield large, well-ordered crystals (ideally > 0.1 mm³).[7] Vapor diffusion (sitting or hanging drop) and microbatch methods are commonly used.
3. Hydrogen/Deuterium Exchange:
-
If the protein was expressed in H₂O, the crystals need to be soaked in a deuterated mother liquor to exchange labile protons for deuterons.
-
This can be achieved by transferring the crystal to a series of solutions with increasing D₂O concentrations or by vapor diffusion against a D₂O-containing reservoir.[7] This process can take several days to weeks.[6]
4. Data Collection:
-
Mount the crystal in a quartz capillary for room temperature data collection or flash-cool it for cryogenic measurements.
-
Collect neutron diffraction data at a dedicated neutron source. This typically takes several days to weeks.
-
Optionally, collect a high-resolution X-ray diffraction dataset from the same or an isomorphous crystal.
5. Structure Determination and Refinement:
-
Process the neutron diffraction data to obtain the structure factor amplitudes.
-
If an X-ray structure is available, it can be used as a starting model for refinement against the neutron data.
-
Perform joint X-ray/neutron (XN) refinement to leverage the strengths of both techniques. The X-ray data provides the positions of the heavy atoms, while the neutron data reveals the positions of the deuterium and hydrogen atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In protein NMR, heavy water and deuterium labeling are primarily used to simplify complex spectra and to study larger proteins that would otherwise be intractable.[9] Replacing non-exchangeable protons with deuterons reduces the number of proton signals and, more importantly, mitigates the effects of dipolar coupling and relaxation, which lead to broad lines in the spectra of large molecules.[9]
Applications in Drug Development
-
Structure Determination of Large Proteins: Enabling the study of proteins and protein complexes that are too large for conventional NMR.
-
Dynamics Studies: Probing side-chain and backbone dynamics through deuterium relaxation measurements.
-
Ligand Binding Studies: Using selectively protonated methyl groups in a deuterated protein to monitor chemical shift perturbations upon ligand binding.
Quantitative Data Summary
| Parameter | Typical Values | Technique Significance |
| Deuteration Level | 70-95% | High levels of deuteration are required to significantly improve spectral quality for large proteins.[9][10] |
| Improvement in Relaxation | ~2-fold decrease in amide proton transverse relaxation rates | This leads to sharper lines and improved sensitivity in the NMR spectra.[1] |
| Protein Size Limit | Extended to > 30 kDa | Deuteration, often in combination with other isotopic labeling schemes, pushes the size limit of proteins amenable to NMR analysis. |
Experimental Workflow: Deuterium Labeling for Protein NMR
Caption: Workflow for preparing a deuterated protein sample for NMR analysis.
Detailed Protocol: Uniform Deuteration for Protein NMR
1. Bacterial Culture Preparation:
-
Adapt the E. coli expression strain to grow in D₂O-based minimal medium. This is typically done by gradually increasing the percentage of D₂O in the growth medium over several generations.
-
Prepare a minimal medium using D₂O as the solvent, a deuterated carbon source (e.g., ¹³C, ²H-glucose for higher deuteration levels), and ¹⁵NH₄Cl as the nitrogen source.[9]
2. Protein Expression:
-
Inoculate the D₂O-based minimal medium with the adapted E. coli strain.
-
Grow the culture to the desired optical density and induce protein expression.
3. Protein Purification:
-
Harvest the cells and purify the protein using standard chromatographic techniques.
-
Crucially, perform the purification in H₂O-based buffers. This allows the exchangeable amide protons to back-exchange to protons, making them visible in standard ¹H-¹⁵N correlation spectra.[9]
4. NMR Sample Preparation and Spectroscopy:
-
Exchange the purified protein into a suitable NMR buffer.
-
Acquire a suite of multidimensional NMR experiments (e.g., HNCA, HNCACB, HNCO, HN(CO)CA, NOESY) to assign the backbone and side-chain resonances and to obtain distance restraints for structure calculation.
-
Calculate and refine the three-dimensional structure of the protein using the experimental restraints.
References
- 1. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 2. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hdxms.net [hdxms.net]
- 5. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]
- 6. Current status of neutron crystallography in structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutron Crystallography Data Collection and Processing for Modelling Hydrogen Atoms in Protein Structures [jove.com]
- 8. portlandpress.com [portlandpress.com]
- 9. protein-nmr.org.uk [protein-nmr.org.uk]
- 10. researchgate.net [researchgate.net]
Application of Deuterium Labeling in Pharmaceutical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium (B1214612) labeling, the strategic replacement of hydrogen atoms with their stable, heavier isotope deuterium, has emerged as a powerful tool in pharmaceutical research. This subtle modification can significantly alter a drug's metabolic fate and pharmacokinetic profile, offering a viable strategy to enhance therapeutic efficacy and safety. The primary mechanism underlying these benefits is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic reactions that involve C-H bond cleavage, often the rate-limiting step in drug metabolism.[1][2] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging deuterium labeling for drug discovery and development.
Core Applications of Deuterium Labeling
-
Improved Pharmacokinetic Profile: By retarding metabolism, deuterium labeling can lead to a longer drug half-life (t½), increased plasma exposure (AUC), and potentially lower peak plasma concentrations (Cmax).[3][4] This can translate to less frequent dosing, improved patient compliance, and a more favorable safety profile.[5]
-
Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, sometimes reducing the formation of toxic or reactive metabolites.[3][6]
-
Mechanistic Studies: Deuterium-labeled compounds are invaluable tools for elucidating drug metabolism pathways and reaction mechanisms. By tracking the fate of the deuterium label, researchers can identify sites of metabolic attack and understand the enzymes involved.[7][8]
-
Internal Standards in Bioanalysis: Deuterated compounds are the gold standard as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), ensuring accurate and precise quantification of drug candidates in biological matrices.[9][10][11]
Data Presentation: Pharmacokinetic Parameters of Approved Deuterated Drugs
The following tables summarize the impact of deuterium labeling on the pharmacokinetic profiles of two FDA-approved drugs, Deutetrabenazine and Deucravacitinib, compared to their non-deuterated counterparts or as characterized in clinical studies.
Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine
| Parameter | Deutetrabenazine (SD-809) | Tetrabenazine (TBZ) | Fold Change | Reference(s) |
| Active Metabolites (α+β)-HTBZ | ||||
| Half-life (t½) | ~8.6 - 9.4 hours | ~4.5 - 4.8 hours | ~1.9 - 2.1 | [8][12] |
| AUCinf (ng·hr/mL) | ~542 | ~261 | ~2.1 | [12] |
| Cmax (ng/mL) | ~74.6 | ~61.6 | ~1.2 | [12] |
AUCinf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. (α+β)-HTBZ: Active metabolites alpha- and beta-dihydrotetrabenazine.
Table 2: Pharmacokinetic Parameters of Deucravacitinib in Healthy Subjects
| Parameter | Value | Reference(s) |
| Deucravacitinib | ||
| Time to Cmax (Tmax) | ~1.5 - 2.3 hours | [13][14] |
| Half-life (t½) | ~10 hours | [15] |
| Absolute Bioavailability | ~99% | [15] |
| Steady-State Parameters (6 mg once daily) | ||
| Cmax | ~45 ng/mL | [15] |
| AUC | ~473 ng·hr/mL | [15] |
Deucravacitinib is a de novo deuterated drug, meaning it was designed with deuterium from the outset. Therefore, a direct comparison to a non-deuterated counterpart in the same manner as deutetrabenazine is not applicable.
Mandatory Visualization
Signaling Pathway
Caption: Deucravacitinib allosterically inhibits TYK2, blocking downstream STAT signaling.
Experimental Workflow
Caption: A typical workflow for the development of a deuterated drug candidate.
Logical Relationship
Caption: Decision logic for selecting drug candidates for deuteration.
Experimental Protocols
Protocol 1: General Procedure for Deuterium Labeling of a Drug Candidate
This protocol describes a common method for introducing deuterium into a drug candidate at a specific position, often a metabolic "soft spot," using a deuterated reagent.
Materials:
-
Non-deuterated drug candidate (substrate)
-
Deuterated reagent (e.g., deuterated methyl iodide (CD₃I) for methylation, sodium borodeuteride (NaBD₄) for reduction)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), dimethylformamide (DMF))
-
Inert gas atmosphere (e.g., argon or nitrogen)
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, recrystallization solvents)
-
Analytical instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the non-deuterated drug candidate in the appropriate anhydrous solvent.
-
Reagent Addition: Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath. Slowly add the deuterated reagent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution).
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure deuterated compound.
-
Characterization: Confirm the structure and determine the extent of deuterium incorporation using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol is designed to compare the metabolic stability of a deuterated drug candidate to its non-deuterated counterpart.
Materials:
-
Deuterated and non-deuterated test compounds
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN) for quenching
-
Internal standard (preferably a deuterated analog of a stable compound)
-
96-well plates
-
Incubator (37 °C)
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO). Prepare the incubation mixture containing phosphate buffer and the NADPH regenerating system.
-
Incubation: In a 96-well plate, add the HLM suspension and the test compound solution. Pre-incubate the plate at 37 °C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. Determine the in vitro half-life (t½) and intrinsic clearance (CLint) for both the deuterated and non-deuterated compounds.
Protocol 3: Analysis of Deuterium Incorporation by Mass Spectrometry
This protocol outlines a general procedure for determining the percentage of deuterium incorporation in a synthesized compound.
Materials:
-
Deuterated compound
-
Non-deuterated reference standard
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
LC system
-
Appropriate solvents for mobile phase
Procedure:
-
Sample Preparation: Prepare solutions of the deuterated compound and the non-deuterated reference standard at a suitable concentration in a solvent compatible with the LC-MS system.
-
LC-MS Analysis: Inject the samples onto the LC-MS system. Use a chromatographic method that provides a sharp peak for the analyte.
-
Mass Spectrometry: Acquire full-scan mass spectra of the analyte peak for both the deuterated and non-deuterated samples in high-resolution mode.
-
Data Analysis:
-
For the non-deuterated standard, determine the monoisotopic mass and the natural isotopic distribution.
-
For the deuterated sample, observe the mass shift corresponding to the number of incorporated deuterium atoms.
-
Calculate the percentage of deuterium incorporation by comparing the peak intensities of the deuterated and any remaining non-deuterated species in the mass spectrum of the deuterated sample.
-
Conclusion
Deuterium labeling is a valuable and increasingly utilized strategy in modern pharmaceutical research. By leveraging the kinetic isotope effect, researchers can rationally design drug candidates with improved pharmacokinetic properties, potentially leading to safer and more effective medicines. The successful development and approval of deuterated drugs have validated this approach. The protocols and information provided herein offer a foundational guide for scientists and drug development professionals to explore and apply deuterium labeling in their research endeavors.
References
- 1. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 4. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. neurology.org [neurology.org]
- 13. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Growing Algae in D₂O-Enriched Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cultivation of algae in media enriched with deuterium (B1214612) oxide (D₂O), also known as heavy water. The production of deuterated biomolecules from algae is a cost-effective and versatile alternative to complex chemical synthesis.[1][2] These labeled compounds are invaluable for a range of applications, including metabolic tracing, proteomics, metabolomics, and the development of deuterated drugs with potentially improved pharmacokinetic profiles.[2]
This document outlines the necessary materials, media preparation, sterilization techniques, and detailed protocols for adapting and growing various algal species in D₂O-enriched environments. It also includes a summary of reported quantitative data for deuterium incorporation and growth characteristics.
Overview of Algal Cultivation in D₂O
The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in the growth medium induces a kinetic isotope effect (KIE) that can present a physiological challenge to algae.[1][3] This effect typically manifests as a slowdown in growth and cell division rates.[1][3] However, many microalgal species can be adapted to tolerate and thrive in high concentrations of D₂O, some in up to 99.7% D₂O.[4] Successful cultivation hinges on the selection of a suitable algal strain and a gradual adaptation process to mitigate the initial stress caused by the heavy water.
Different species of algae exhibit varying tolerance levels to D₂O. For instance, Parachlorella kesslerii has been shown to grow in 99% D₂O, whereas Chlamydomonas reinhardtii has a tolerance limit of around 70% D₂O.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on growing algae in D₂O-enriched media.
Table 1: Deuterium Incorporation in Biomolecules
| Algal Species | D₂O Concentration in Medium | Biomolecule | Deuterium Incorporation (%) | Reference |
| Haematococcus pluvialis | 25% (v/v) | Astaxanthin | 20 | |
| Haematococcus pluvialis | 25% (v/v) | β-Carotene | 25 | |
| Haematococcus pluvialis | 25% (v/v) | Lutein | 23 | |
| Haematococcus pluvialis | 25% (v/v) | Chlorophyll-a | 24 | |
| Phaeodactylum tricornutum | 25% (v/v) | Eicosapentaenoic acid (EPA) | 27 | |
| Chlorella protothecoides | Not specified | Lutein | 58 | [1][3] |
| Halomicronema hongdechloris | Not specified | Chlorophyll-a | 50 | [1][3] |
Table 2: Growth and Biomass Data
| Algal Species | D₂O Concentration in Medium | Growth Condition | Key Observation | Reference |
| Chlorella vulgaris | Not specified | Mixotrophic | Max. dry weight of 2.62 g/L | [5] |
| Chlorella vulgaris | Not specified | Autotrophic | Lower biomass compared to mixotrophic | [5] |
| Chlorella vulgaris | Not specified | Heterotrophic | Lower biomass compared to autotrophic | [5] |
| Cyclotella cryptica | Not specified | Autotrophic | Dry biomass of 584 ± 39 mg/L after 14 days | [6] |
| Cyclotella cryptica | Not specified | Heterotrophic | Dry biomass of 584 ± 39 mg/L after 14 days | [6] |
| Chlamydomonas reinhardtii | Increasing D₂O | Autotrophic | Slowdown in growth and cell division | [1][3] |
| Desmodesmus quadricauda | Increasing D₂O | Autotrophic | Slowdown in growth and cell division | [1][3] |
Experimental Protocols
Media Preparation
Standard algal growth media can be adapted for D₂O enrichment. The choice of medium depends on the specific algal species being cultivated. Common media include Bold's Basal Medium (BBM) for freshwater algae and Guillard's f/2 medium for marine species.
Materials:
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Standard algal medium components (e.g., BBM or f/2 salts and vitamins)
-
High-purity protium water (H₂O)
-
Sterile culture flasks or photobioreactors
-
Autoclave or sterile filtration apparatus (0.22 µm filter)
Protocol for Preparing D₂O-Enriched Medium:
-
Calculate Volumes: Determine the desired final concentration of D₂O in the medium (e.g., 25%, 50%, 75%, 99%). Calculate the required volumes of D₂O and H₂O.
-
Prepare Concentrated Stock Solutions: Prepare concentrated stock solutions of the nutrient salts and vitamins in H₂O as per the standard protocol for the chosen medium. This minimizes the volume of H₂O added to the final D₂O-enriched medium.
-
Combine D₂O and H₂O: In a sterile container, combine the calculated volumes of D₂O and H₂O to achieve the target D₂O concentration.
-
Add Nutrients: Aseptically add the concentrated stock solutions of nutrients and vitamins to the D₂O/H₂O mixture.
-
Adjust pH: Check and adjust the pD (the equivalent of pH in D₂O) of the final medium. Note that the pD is typically 0.4 units higher than the pH reading from a standard pH meter (pD = pH reading + 0.4).
-
Sterilization:
-
Autoclaving: Autoclave the prepared medium at 121°C for 20 minutes. Be aware that autoclaving can cause precipitation of some components. To minimize this, the phosphate (B84403) and silicate (B1173343) (for diatoms) solutions can be autoclaved separately and added to the cooled, sterile medium.
-
Sterile Filtration: For heat-sensitive components or to avoid any potential isotopic exchange with atmospheric moisture during autoclaving, sterile filter the complete medium through a 0.22 µm filter into a sterile container. This is the preferred method for maintaining the precise isotopic enrichment.
-
Protocol for Adaptation of Algae to High D₂O Concentrations
A gradual adaptation of the algal culture to increasing concentrations of D₂O is crucial for successful cultivation.
Materials:
-
Actively growing algal culture in standard H₂O medium
-
Prepared sterile D₂O-enriched media at various concentrations (e.g., 25%, 50%, 75%, 90-99%)
-
Culture vessels (flasks or tubes)
-
Incubator with appropriate lighting and temperature control
Protocol:
-
Initial Inoculation: Inoculate a small volume of the actively growing algal culture from the H₂O medium into a medium containing a low concentration of D₂O (e.g., 25%). The inoculation volume should be minimal to reduce the dilution of the D₂O concentration.
-
Incubation and Monitoring: Incubate the culture under optimal growth conditions (light, temperature). Monitor the growth of the culture by measuring cell density (e.g., using a spectrophotometer for optical density or a hemocytometer for cell counting).
-
Subculturing to Higher D₂O Concentrations: Once the culture has reached the mid-to-late exponential growth phase in the 25% D₂O medium, use this adapted culture to inoculate the medium with the next higher D₂O concentration (e.g., 50%).
-
Stepwise Increase: Repeat the process of incubation, monitoring, and subculturing, gradually increasing the D₂O concentration in a stepwise manner (e.g., 25% → 50% → 75% → 90-99%). The duration of each step will depend on the growth rate of the specific alga, typically ranging from a few days to a week or more per step.
-
Maintenance of Adapted Cultures: Once the culture is successfully growing in the desired high concentration of D₂O, it can be maintained by regular subculturing into a fresh medium of the same D₂O concentration.
Cultivation Conditions
-
Autotrophic Growth: For photosynthetic algae, provide a suitable light source (e.g., cool white fluorescent lamps) with a defined photoperiod (e.g., 16:8 hour light:dark cycle). Light intensity should be optimized for the specific species, as high light can be more stressful in deuterated cultures.[1]
-
Heterotrophic Growth: Some algae can be grown in the dark on a deuterated carbon source (e.g., deuterated glucose or acetate). This method can achieve high cell densities but requires sterile conditions to prevent bacterial contamination.[7]
-
Mixotrophic Growth: This involves providing both light and an organic carbon source, which can enhance biomass productivity for some species.[5]
-
Temperature: Maintain the optimal growth temperature for the selected algal species.
-
Aeration/Mixing: Provide gentle aeration with sterile, filtered air (or a CO₂-enriched air mixture for autotrophs) to ensure adequate mixing and gas exchange.
Harvesting and Analysis
-
Harvesting: Harvest the algal biomass by centrifugation or filtration.
-
Washing: Wash the harvested biomass with D₂O of the same concentration as the final growth medium to remove residual media components.
-
Lyophilization: Freeze-dry (lyophilize) the washed biomass to obtain a dry powder for downstream analysis.
-
Quantification of Deuterium Incorporation: The level of deuterium incorporation into the biomass and specific biomolecules can be determined using techniques such as:
-
Mass Spectrometry (MS): Analysis of the mass shift in intact molecules or their fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR can provide detailed information on the sites and extent of deuteration.
-
Visualized Workflows and Pathways
References
Unveiling Molecular Dynamics: Diprotium Oxide in Vibrational Spectroscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diprotium oxide (D₂O), or heavy water, serves as a powerful yet often underutilized tool in vibrational spectroscopy for elucidating the structure, dynamics, and interactions of biomolecules. Its subtle isotopic effects, primarily the increased mass of deuterium (B1214612) compared to protium (B1232500), lead to significant and informative shifts in vibrational frequencies. These shifts provide a unique window into molecular behavior, making D₂O an invaluable solvent and reagent in Fourier-transform infrared (FTIR) and Raman spectroscopy studies.
This document provides detailed application notes and experimental protocols for leveraging D₂O in vibrational spectroscopy, with a focus on protein analysis relevant to academic research and pharmaceutical development.
Key Applications of this compound in Vibrational Spectroscopy
The primary advantages of using D₂O in vibrational spectroscopy stem from two key phenomena: the simplification of spectra by shifting interfering water bands and the ability to probe solvent accessibility and hydrogen bonding through hydrogen-deuterium exchange (HDX).
-
Eliminating Water Interference in Infrared Spectroscopy: A significant challenge in mid-IR spectroscopy of proteins in aqueous solution is the strong absorbance of H₂O, particularly its bending mode around 1645 cm⁻¹, which overlaps with the protein's amide I band (1600-1700 cm⁻¹).[1] The amide I band is highly sensitive to the protein's secondary structure. By replacing H₂O with D₂O, the solvent bending mode shifts to approximately 1200 cm⁻¹, providing a clear spectral window to analyze the amide I band and extract detailed structural information.[2]
-
Probing Protein Structure and Dynamics with Hydrogen-Deuterium Exchange (HDX): Amide protons in the protein backbone can exchange with deuterium from the D₂O solvent. The rate of this exchange is highly dependent on the local environment of the amide proton. Protons involved in stable hydrogen bonds, such as those in the core of α-helices and β-sheets, or those buried within the protein structure, exchange slowly. In contrast, protons in flexible loops or on the protein surface exchange rapidly.[3] By monitoring the exchange kinetics using vibrational spectroscopy, one can map the solvent accessibility and dynamics of different regions of the protein.
-
Investigating Protein-Ligand and Protein-Drug Interactions: Changes in a protein's conformational dynamics upon binding to a small molecule, drug candidate, or another protein can be effectively monitored using D₂O-based vibrational spectroscopy.[4][5] Binding events can alter the hydrogen-bonding network and solvent accessibility of the protein, leading to measurable changes in the vibrational spectrum and HDX rates. This provides valuable insights into the binding site and the allosteric effects of ligand binding.
-
Analyzing Post-Translational Modifications: Vibrational spectroscopy in the presence of D₂O can be employed to study post-translational modifications like glycosylation.[3][6] Specific vibrational modes associated with the glycan moieties can be identified and quantified, providing information on the extent and nature of glycosylation.
Quantitative Data Presentation
The substitution of protium with deuterium in the protein backbone and in the solvent leads to predictable shifts in the vibrational frequencies of key functional groups. The following table summarizes the typical amide I band frequencies for various protein secondary structures in H₂O and D₂O.
| Secondary Structure | Amide I Band Position in H₂O (cm⁻¹) | Amide I Band Position in D₂O (cm⁻¹) | Typical Shift (cm⁻¹) |
| α-Helix | 1650 - 1658 | 1648 - 1657 | ~ -2 to -1 |
| β-Sheet (antiparallel) | 1620 - 1640 & 1680 - 1700 | 1623 - 1641 & 1674 - 1695 | ~ +3 to -5 |
| Turns | 1660 - 1680 | 1662 - 1686 | ~ +2 to +6 |
| Random Coil/Disordered | 1640 - 1650 | 1642 - 1657 | ~ +2 to +7 |
Note: The exact band positions and shifts can vary depending on the specific protein and its environment. Data compiled from multiple sources.[1][2][7]
Experimental Protocols
Protocol 1: Preparation of Protein Samples for FTIR Spectroscopy in D₂O
This protocol outlines the steps for preparing a protein sample for FTIR analysis in a D₂O buffer to minimize H₂O interference.
Materials:
-
Protein of interest
-
D₂O (99.9% atom D)
-
Appropriate buffer components (in solid form)
-
Lyophilizer
-
FTIR spectrometer with a suitable sample cell (e.g., CaF₂ windows)
-
Microcentrifuge
Procedure:
-
Initial Protein Solution: Prepare a concentrated solution of the protein in a volatile H₂O-based buffer (e.g., ammonium (B1175870) bicarbonate).
-
Lyophilization (First Round): Freeze-dry the protein solution to remove all H₂O and volatile buffer salts. This results in a fluffy protein powder.
-
Reconstitution in D₂O: Resuspend the lyophilized protein powder in an appropriate volume of D₂O.
-
Lyophilization (Second Round): Freeze-dry the D₂O-reconstituted protein solution again. This step is crucial to exchange any remaining labile protons on the protein with deuterium.
-
Final Sample Preparation: Dissolve the doubly lyophilized protein powder in the final D₂O-based buffer to the desired concentration. The buffer should be prepared by dissolving the solid buffer components directly into D₂O to avoid introducing H₂O.
-
Sample Loading: Carefully load the protein solution into the FTIR sample cell, ensuring no air bubbles are present.
-
Data Acquisition: Collect the FTIR spectrum according to the instrument's operating procedures. A background spectrum of the D₂O buffer should also be collected for subtraction.[8]
Protocol 2: Hydrogen-Deuterium Exchange Monitored by Vibrational Spectroscopy
This protocol describes a typical workflow for an HDX experiment using either FTIR or Raman spectroscopy to monitor changes in protein conformation and dynamics.
Materials:
-
Protein of interest in H₂O-based buffer
-
D₂O-based buffer (identical composition to the H₂O buffer)
-
Quenching buffer (low pH and low temperature, e.g., 0.1 M glycine-HCl, pH 2.5, at 2°C)
-
Vibrational spectrometer (FTIR or Raman)
-
Thermostatted sample holder
Procedure:
-
Initial Spectrum (t=0): Acquire a spectrum of the protein in the H₂O-based buffer. This serves as the reference for 0% deuterium exchange.
-
Initiation of Exchange: Rapidly mix the protein solution with a 10 to 20-fold excess of the D₂O-based buffer to initiate the hydrogen-deuterium exchange.[9]
-
Time-Course Monitoring: Acquire spectra at various time points (e.g., 10s, 1 min, 10 min, 1 hr, 4 hr, 24 hr) to monitor the progress of the exchange.[9] The sample should be maintained at a constant temperature throughout the experiment.
-
Quenching the Reaction (for offline analysis, e.g., with mass spectrometry): At each desired time point, an aliquot of the reaction mixture is mixed with a pre-chilled quenching buffer.[9] This significantly slows down the exchange rate, effectively "freezing" the deuterium labeling pattern for subsequent analysis.
-
Data Analysis: Analyze the spectral changes over time. For FTIR, this often involves monitoring the decrease in the amide II band intensity (~1550 cm⁻¹) and the corresponding increase in the amide II' band (~1450 cm⁻¹).[2] For Raman, changes in the amide III region can also be informative. The rate of these changes provides information about the solvent accessibility of different parts of the protein.
Protocol 3: Investigating Drug-Protein Binding using D₂O and Vibrational Spectroscopy
This protocol details how to use vibrational spectroscopy with D₂O to probe the conformational changes in a protein upon binding to a drug molecule.
Materials:
-
Protein of interest
-
Drug molecule of interest
-
D₂O-based buffer
-
Vibrational spectrometer
Procedure:
-
Prepare Protein and Drug Solutions: Prepare separate stock solutions of the protein and the drug in the same D₂O-based buffer. The protein should be prepared as described in Protocol 1 to ensure it is fully deuterated.
-
Acquire Reference Spectra: Obtain the spectrum of the protein alone and the drug alone in the D₂O buffer.
-
Prepare Protein-Drug Complex: Mix the protein and drug solutions to achieve the desired molar ratio for complex formation. Allow the mixture to incubate to reach binding equilibrium.
-
Acquire Spectrum of the Complex: Record the spectrum of the protein-drug complex.
-
Difference Spectroscopy: Subtract the spectra of the free protein and free drug from the spectrum of the complex. The resulting difference spectrum will highlight the vibrational modes that are perturbed upon binding.
-
Analysis: Analyze the changes in the amide I and other relevant bands to infer structural changes in the protein upon drug binding. Shifts in band positions, changes in intensity, and alterations in bandwidth can all provide valuable information about the binding event.[4]
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. Quantification of protein glycation using vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of protein secondary structure from FTIR spectra improved after partial deuteration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]
Troubleshooting & Optimization
troubleshooting low deuterium incorporation in protein expression
Welcome to the technical support center for protein deuteration. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the expression of deuterium-labeled proteins for use in biophysical studies such as NMR spectroscopy and small-angle neutron scattering.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low deuterium (B1214612) incorporation in my expressed protein?
Low incorporation of deuterium can stem from several factors throughout the experimental workflow. The most common culprits include issues with the cell culture adaptation process, the composition of the growth media, and post-expression sample handling. Specific causes can range from deuterium toxicity affecting cell health to H/D back-exchange during purification.[1][2][3]
Q2: My cells are growing very slowly or not at all in D₂O-based media. What can I do?
High concentrations of deuterium oxide (D₂O) can be toxic to cells, leading to slow growth or cell death.[2][3][4][5] Escherichia coli can adapt to grow in nearly 100% D₂O, but this requires a gradual adaptation process.[6][7][8]
-
Troubleshooting Steps:
-
Stepwise Adaptation: Gradually increase the percentage of D₂O in the growth media over several stages of starter cultures. A common approach is to start with a culture in H₂O-based media and progressively transfer it to media with increasing D₂O concentrations (e.g., 30%, 70%, 95-100%).[6]
-
Maintain Healthy Cells: Ensure that the cell culture is in the exponential growth phase before each transfer to a higher D₂O concentration.[6]
-
Monitor Cell Density: Keep the optical density (A₆₀₀) of the culture within an optimal range (e.g., between 0.2 and 1.0) to ensure cells are healthy and actively dividing.[9]
-
Q3: I've successfully grown my cells, but the final deuterium incorporation level is still below 90%. What could be the issue?
Achieving high levels of deuteration (>95%) requires minimizing the presence of protonated (¹H) molecules throughout the expression and purification process.
-
Potential Sources of Proton Contamination:
-
Incomplete Media Exchange: Carryover of H₂O-based media from the initial starter cultures can dilute the D₂O concentration in the final expression culture.[6] Ensure thorough pelleting of cells and removal of supernatant before resuspending in the next stage of deuterated media.
-
Protonated Carbon Source: If you are not using a deuterated carbon source (e.g., deuterated glucose or glycerol), the hydrogen atoms from the carbon source will be incorporated into the protein, reducing the overall deuteration level.[6][7] For the highest levels of deuteration, both D₂O and a deuterated carbon source are necessary.[7]
-
Contamination from other media components: Ensure all media components are dissolved in D₂O.
-
Q4: What is H/D back-exchange and how can I minimize it?
Hydrogen-Deuterium (H/D) back-exchange is a chemical process where deuterium atoms on the protein are replaced by hydrogen atoms from the surrounding solvent (e.g., purification buffers).[1][10] This is particularly problematic for amide protons on the protein backbone.
-
Minimization Strategies:
-
Use D₂O-based Buffers: Perform all purification steps using buffers prepared with D₂O.
-
Control pH: Back-exchange is catalyzed by both acid and base. Maintaining a neutral pH can help, but the process is slowest at around pH 2.5.[10] For structural studies where the native fold is important, this is not a viable option during purification.
-
Low Temperature: Keep the protein sample at low temperatures (e.g., 4°C) throughout the purification process to slow down the exchange rate.[1][10]
-
Lyophilization: For long-term storage, lyophilizing the protein from a D₂O-based buffer can help preserve the deuterium content.
-
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Deuterium Incorporation
This guide provides a step-by-step approach to identifying and resolving the cause of low deuterium incorporation.
| Issue | Possible Cause | Recommended Action |
| Low Cell Yield | D₂O Toxicity: Cells are not adapting well to the high concentration of heavy water.[2][3][4][5] | Implement a more gradual, stepwise adaptation protocol.[6] Ensure the starting culture is healthy and in the exponential growth phase. |
| Suboptimal Growth Conditions: Temperature, aeration, or media composition may not be optimal for growth in D₂O. | Optimize growth temperature (some proteins express better at lower temperatures) and ensure adequate aeration.[11] | |
| Low Deuteration Level (<90%) | Proton Contamination from Media: Carryover of H₂O from starter cultures or use of non-deuterated media components.[6] | Ensure complete removal of protonated media between adaptation steps. Use a fully deuterated minimal medium, including a deuterated carbon source for perdeuteration.[7] |
| H/D Back-Exchange: Loss of deuterium during protein purification and handling.[1][10] | Use D₂O-based purification buffers, maintain low temperatures, and minimize the time the protein is in aqueous solution.[1][10] | |
| Protein Expression is Low or Absent | Vector or Host Strain Issues: The expression vector or host strain may not be suitable for the target protein under deuterated conditions.[11] | Confirm the integrity of your expression plasmid by sequencing. Consider using a different E. coli host strain adapted for challenging proteins.[11] |
| Codon Usage: The gene sequence may contain rare codons that hinder translation.[11] | Use a host strain that supplies tRNAs for rare codons or consider gene synthesis with optimized codon usage.[11] |
Experimental Protocols
Key Experiment: Expression of a Deuterated Protein in E. coli
This protocol outlines a general method for producing highly deuterated proteins.
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest.
-
Initial Culture (H₂O): Inoculate a single colony into a starter culture of LB medium and grow overnight at 37°C.
-
Adaptation to Minimal Media (H₂O): Transfer the overnight culture into an M9 minimal medium prepared with H₂O and grow to mid-log phase.
-
Stepwise Adaptation to D₂O:
-
Stage 1 (e.g., 70% D₂O): Pellet the cells from the H₂O minimal media culture and resuspend them in M9 medium prepared with 70% D₂O. Grow to mid-log phase.
-
Stage 2 (100% D₂O): Pellet the cells from the 70% D₂O culture and resuspend in M9 medium prepared with 100% D₂O and a deuterated carbon source (e.g., d₇-glucose). This will be the main expression culture.
-
-
Induction: Once the main culture reaches the desired optical density (e.g., A₆₀₀ of 0.6-0.8), induce protein expression with IPTG. The induction temperature and duration should be optimized for the specific protein.
-
Harvesting: After the induction period, harvest the cells by centrifugation.
-
Purification: Resuspend the cell pellet in a lysis buffer prepared with D₂O and proceed with the purification protocol. All subsequent purification buffers should also be prepared with D₂O.
-
Analysis: Determine the level of deuterium incorporation using mass spectrometry.
Visualizations
Caption: Troubleshooting workflow for low deuterium incorporation.
Caption: Experimental workflow for deuterium labeling of proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Heavy water - Wikipedia [en.wikipedia.org]
- 3. Heavy Water Reduces GFP Expression in Prokaryotic Cell-Free Assays at the Translation Level While Stimulating Its Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolving Escherichia coli Host Strains for Efficient Deuterium Labeling of Recombinant Proteins Using Sodium Pyruvate-d3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
optimizing pH meter calibration for D₂O solutions
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing pH meter calibration for Deuterium (B1214612) Oxide (D₂O) solutions. Below are frequently asked questions and troubleshooting guides to address common issues encountered during pD measurement.
Frequently Asked Questions (FAQs)
Q1: What is pD, and how does it differ from pH?
A1: pD is the measure of the deuterium ion (D⁺) concentration in a D₂O solution, analogous to pH for proton (H⁺) concentration in H₂O. It is defined as:
pD = -log₁₀[D⁺]
The primary difference arises from the distinct physicochemical properties of D₂O compared to H₂O. The ion product constant for D₂O (Kₗ) is lower than that of H₂O (Kₗ), meaning D₂O is less auto-ionized. At 25°C, the pKₗ for D₂O is approximately 14.87, making neutral pD 7.44, whereas for H₂O, the pKₗ is 14.00, and neutral pH is 7.00.[1]
Q2: Can I use a standard pH meter calibrated with aqueous (H₂O) buffers to directly measure pD?
A2: No, a direct measurement will be inaccurate. A standard glass electrode pH meter calibrated with H₂O buffers will give a "pH reading" or "pH*" in a D₂O solution, not the true pD value. This is due to the deuterium isotope effect, which alters the response of the glass electrode membrane and the liquid junction potential.[2][3] To obtain the pD, a correction factor must be applied to the pH meter reading.
Q3: What is the correction factor to convert a pH meter reading in D₂O to pD?
A3: For most applications, the pD can be estimated from the pH meter reading (pHᵣ) using the following empirical formula:
pD = pHᵣ + 0.40
This correction factor of approximately +0.40 (values ranging from 0.40 to 0.45 have been reported in literature) accounts for the difference in electrode response between D₂O and H₂O.[1][4][5][6][7][8] For highly accurate work, especially across different temperatures, using pD standards for calibration is recommended.
Q4: Why can't I use standard H₂O-based pH buffers for calibrating a meter for D₂O measurements?
A4: Standard pH buffers are prepared in H₂O and have certified pH values. Using them to calibrate a meter for D₂O solutions introduces significant error because the electrode's response and the buffer's own dissociation constant (pKa) are different in D₂O versus H₂O.[8][9][10] For the highest accuracy, the meter should be calibrated with pD standard solutions prepared in D₂O.
pD Standard Buffer Data
For accurate pD measurements, it is best to use pD standard buffers. These are prepared by dissolving specific salts in high-purity D₂O. While extensive temperature-dependent data is not widely available in a single standardized format, the pD values for common buffer systems at 25 °C have been experimentally determined.
| Buffer System (0.05 M in D₂O) | pD at 25 °C |
| Potassium Dihydrogen Citrate | 4.29 |
| Acetic Acid / Sodium Acetate | 5.23 |
| Potassium Dihydrogen Phosphate (B84403) / Disodium Hydrogen Phosphate | 7.40 |
| Tris(hydroxymethyl)aminomethane | 8.85 |
| Sodium Bicarbonate / Sodium Carbonate | 10.74 |
Note: These values are derived from published research and serve as a reference for creating laboratory pD standards.
Experimental Protocols
Protocol 1: pD Measurement Using a Standard pH Meter with Correction Factor
This protocol describes the most common method for determining pD when dedicated pD standards are unavailable.
1. Electrode Preparation and Conditioning:
- Ensure the pH electrode is clean and properly maintained.
- If the electrode has been stored dry, rehydrate it by soaking in a storage solution (e.g., 3M KCl) for at least 4 hours.[11]
- Before measurement, condition the electrode by soaking it in D₂O for several hours. This helps to replace the hydration layer (H₂O) on the glass membrane with D₂O, leading to a more stable reading.[2] A drifting potential is often observed as this exchange occurs.
2. pH Meter Calibration:
- Perform a standard two- or three-point calibration using aqueous (H₂O) pH buffers (e.g., pH 4.01, 7.00, 10.01) as per the manufacturer's instructions.[4][12]
- Ensure the buffers are fresh and at a known, stable temperature.
3. Sample Measurement:
- Rinse the calibrated electrode thoroughly with deionized H₂O and gently blot dry with a lint-free tissue.
- Rinse the electrode with a small amount of the D₂O sample solution.
- Immerse the electrode in the D₂O sample.
- Allow the reading to stabilize. Note that stabilization may take longer in D₂O than in H₂O.[2]
- Record the stable pH reading (pHᵣ) and the temperature.
4. pD Calculation:
- Apply the correction factor to the measured pH reading: pD = pHᵣ + 0.40
Protocol 2: Preparation of a 0.05 M Phosphate pD Standard Buffer (pD ≈ 7.40 at 25°C)
This protocol provides a method for preparing a deuterated phosphate buffer, which can be used as a calibration standard.
1. Materials:
- Potassium dihydrogen phosphate (KH₂PO₄), anhydrous
- Disodium hydrogen phosphate (Na₂HPO₄), anhydrous
- Deuterium oxide (D₂O), high purity (≥99.8%)
- Volumetric flasks
- Analytical balance
2. Procedure:
- To prepare a 0.05 M phosphate buffer, create equimolar stock solutions of the acidic and basic components in D₂O.
- Acidic Stock (0.05 M KD₂PO₄): Accurately weigh 0.680 g of KH₂PO₄ and dissolve it in D₂O in a 100 mL volumetric flask. Fill to the mark with D₂O.
- Basic Stock (0.05 M Na₂DPO₄): Accurately weigh 0.710 g of Na₂HPO₄ and dissolve it in D₂O in a 100 mL volumetric flask. Fill to the mark with D₂O.
- Mixing: In a separate container, mix the acidic and basic stock solutions. A common starting point for a pD near 7.4 is a volume ratio of approximately 19:81 (acidic:basic).
- pD Adjustment: To achieve the precise pD of 7.40, use a calibrated pH meter (following Protocol 1) and adjust the mixture by adding small volumes of the acidic or basic stock solution until the meter reads a stable pH of 7.00. The resulting solution will have a pD of approximately 7.40. For fine adjustments, deuterated acid (DCl) or base (NaOD) can be used.[12]
Troubleshooting Guide
Issue 1: The pH reading is slow to stabilize or continuously drifting.
| Possible Cause | Troubleshooting Steps & Solutions |
| H/D Exchange at Electrode Surface: The hydration layer of the glass electrode is exchanging H₂O with D₂O from the sample.[2] | Solution: Pre-condition the electrode by soaking it in D₂O for several hours before calibration and measurement. This minimizes drift during the actual experiment. |
| Clogged or Dirty Reference Junction: The reference junction is contaminated or blocked, impeding ion flow.[1][4] | Solution: Clean the electrode using appropriate cleaning solutions. For general use, a gentle detergent is suitable. For protein contamination, use a pepsin solution. After cleaning, rinse thoroughly and re-condition the electrode. |
| Low Ionic Strength of Sample: Very pure D₂O solutions can lead to unstable readings. | Solution: If experimentally permissible, add a small amount of a neutral, deuterated salt (e.g., KCl) to increase the solution's conductivity. |
| Electrode Aging: The electrode is old and its response time has degraded. | Solution: Check the electrode's slope and offset by performing a standard calibration. If the slope is below 95% or the offset is outside ±30 mV, the electrode may need replacement.[1] |
Issue 2: The calculated pD value seems inaccurate or is not reproducible.
| Possible Cause | Troubleshooting Steps & Solutions |
| Incorrect Calibration: The initial pH meter calibration with aqueous buffers was faulty. | Solution: Recalibrate the meter using fresh, unexpired H₂O buffers. Ensure the buffers and the electrode are at the same, stable temperature.[4] |
| Temperature Fluctuations: The temperature of the D₂O sample is changing during measurement. | Solution: Perform measurements in a temperature-controlled environment. Ensure the sample has reached thermal equilibrium before recording the reading. |
| Inconsistent Electrode Conditioning: The duration or method of pre-soaking the electrode in D₂O varies between experiments. | Solution: Standardize the electrode conditioning protocol. Always soak the electrode for the same amount of time in D₂O before starting a new set of measurements. |
| Variable Correction Factor: The standard +0.40 correction is not accurate for the specific buffer system or temperature. | Solution: For high-precision work, prepare a pD standard buffer (see Protocol 2) and use it to determine a more accurate, empirical correction factor for your specific experimental conditions. |
Issue 3: The pH meter cannot be calibrated correctly (fails calibration).
| Possible Cause | Troubleshooting Steps & Solutions |
| Expired or Contaminated Buffers: The H₂O calibration buffers are no longer at their certified pH value. | Solution: Discard old buffers and use fresh, certified pH buffers for calibration.[4] |
| Damaged Electrode: The glass membrane of the pH electrode is cracked or scratched. | Solution: Inspect the electrode bulb for any physical damage. If damage is visible, the electrode must be replaced. |
| Incorrect Filling Solution (for refillable electrodes): The reference electrolyte is low, contaminated, or incorrect. | Solution: Ensure the filling solution is topped up to the correct level and that the fill hole is open during measurement. If contamination is suspected, replace the filling solution. |
Visual Guides (Diagrams)
Caption: Workflow for determining pD using a standard pH meter and a correction factor.
References
- 1. echemi.com [echemi.com]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Practical corrections for p(H,D) measurements in mixed H2O/D2O biological buffers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Practical Corrections for p(H,D) Measurements in Mixed H2O/D2O Biological Buffers | NIST [nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. courses.washington.edu [courses.washington.edu]
- 9. SupraBank - Buffers - 40 mM deuterated sodium phosphate buffer pD-7.4 [suprabank.org]
- 10. Biological buffers pKa calculation [reachdevices.com]
- 11. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Handling and Storing Pure Deuterium Oxide (D₂O)
Welcome to the technical support center for the handling and storage of pure deuterium (B1214612) oxide (heavy water). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experiments involving D₂O.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges I should be aware of when working with pure deuterium oxide?
A1: The primary challenges in handling and storing pure D₂O are its hygroscopic nature, which leads to isotopic dilution, and the difficulty in accurately measuring its pD (the equivalent of pH). Proper storage and handling are crucial to maintain its isotopic purity, and specialized procedures are required for accurate pD measurements.
Q2: How does atmospheric moisture affect the purity of my deuterium oxide?
A2: Deuterium oxide is highly hygroscopic, meaning it readily absorbs moisture (H₂O) from the atmosphere.[1][2] This absorption leads to isotopic dilution, reducing the atom % D of your sample. If left exposed to air, a high-purity D₂O sample can quickly become contaminated with H₂O, which can significantly impact experimental results, especially in applications like NMR spectroscopy or when studying kinetic isotope effects.[3]
Q3: What are the ideal storage conditions for maintaining the purity of deuterium oxide?
A3: To preserve its isotopic purity, deuterium oxide should be stored in a tightly sealed container to prevent the ingress of atmospheric moisture.[4][5] It is recommended to store it under an inert gas atmosphere, such as nitrogen or argon. Suitable containers include polyethylene (B3416737) or polypropylene (B1209903) bottles.[4] While some sources suggest storing below +30°C[1][6], room temperature is generally acceptable as long as the container is properly sealed.
Q4: Can I use a standard pH meter to measure the acidity or basicity of my D₂O solution?
A4: While you can use a standard pH meter with a glass electrode, the direct reading will be an "apparent pH" (pHa) and not the true pD.[7][8] Due to differences in the dissociation constant between H₂O and D₂O, a correction factor must be applied to the pH meter reading to obtain the pD.[8][9]
Q5: Does deuterium oxide have a shelf life or expire?
A5: Deuterium oxide itself is a stable molecule and does not chemically degrade or expire over time.[10] However, its usability is primarily determined by its isotopic purity. If stored improperly, it can become contaminated with H₂O, rendering it unsuitable for its intended application. Therefore, the "shelf life" is more a function of storage conditions and handling rather than chemical instability.[10]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Symptom: You are observing inconsistent reaction rates, unexpected NMR peak shifts, or other deviations from expected results in your experiments involving D₂O.
Possible Cause: The most likely culprit is isotopic dilution of your deuterium oxide with regular water (H₂O).
Troubleshooting Steps:
-
Verify Isotopic Purity: Before use, verify the isotopic purity of your D₂O. This can be done using several methods, as detailed in the experimental protocols section below.
-
Review Handling Procedures: Ensure that all handling of D₂O is performed in a way that minimizes exposure to the atmosphere. Use dry glassware and work quickly. Consider using a glove box or an inert atmosphere for sensitive experiments.
-
Check for Contamination Sources: Ensure that all reagents and solutes added to the D₂O are anhydrous, as they can be a source of H₂O contamination.
Issue 2: Difficulty in Preparing a D₂O Solution of a Specific pD
Symptom: You are unable to consistently prepare a D₂O solution with the desired pD value, even after adding acid or base.
Possible Cause: You are not correctly converting the pH meter reading (pHa) to pD.
Troubleshooting Steps:
-
Use the Correct Conversion Formula: Apply the appropriate correction factor to your pH meter reading. For acidic solutions, the pD can be estimated as pD = pHa + 0.41.[8] For alkaline solutions, the correction is pD = pHa + 0.456.[8]
-
Calibrate with H₂O Buffers: Calibrate your pH meter using standard H₂O-based buffers before taking readings in your D₂O solution.[9]
-
Account for Isotopic Dilution: Be aware that adding non-deuterated acids or bases will introduce a small amount of H₂O, which can slightly affect the pD.
Quantitative Data Summary
The physical and chemical properties of deuterium oxide differ slightly from those of protium (B1232500) oxide (regular water). These differences are important for both experimental design and purity assessment.
| Property | Deuterium Oxide (D₂O) | Protium Oxide (H₂O) |
| Molar Mass ( g/mol ) | 20.028 | 18.015 |
| Density at 25°C (g/mL) | 1.1044[2] | 0.9970 |
| Melting Point (°C) | 3.82[1][6][11] | 0.0 |
| Boiling Point (°C) | 101.4[1][6] | 100.0 |
| Viscosity at 25°C (cP) | 1.107[2][11] | 0.890 |
| pH of Neutral Water at 25°C | 7.44 (pD)[8][12] | 7.00 (pH) |
| Refractive Index (at 20°C) | 1.3283[2][11] | 1.3330 |
Experimental Protocols
Protocol 1: Determination of Isotopic Purity using a Digital Density Meter
This method relies on the precise measurement of the density of the D₂O sample, which is directly related to its isotopic concentration.
Methodology:
-
Instrument Calibration: Calibrate the digital density meter (e.g., DMA™ 5000 M) with dry air and deionized H₂O according to the manufacturer's instructions.
-
Sample Preparation: Ensure the D₂O sample is at the measurement temperature (e.g., 25°C).
-
Measurement: Carefully inject the D₂O sample into the measurement cell of the density meter, ensuring no air bubbles are present.
-
Data Acquisition: Record the density reading once it has stabilized.
-
Concentration Determination: Compare the measured density to a standard curve of known D₂O concentrations in H₂O to determine the isotopic purity of the sample.
Protocol 2: Accurate pD Measurement of a D₂O Solution
This protocol outlines the steps for obtaining an accurate pD measurement using a standard pH meter.
Methodology:
-
pH Meter Calibration: Calibrate a standard pH meter equipped with a glass electrode using at least two standard aqueous (H₂O) buffers (e.g., pH 4.01 and 7.00).
-
Sample Measurement: Rinse the electrode with a small amount of the D₂O sample before immersing it in the bulk solution. Allow the reading to stabilize and record the apparent pH (pHa).
-
pD Calculation: Apply the appropriate correction factor to the pHa reading:
Visualizations
Caption: Workflow for proper handling of pure deuterium oxide.
References
- 1. Page loading... [guidechem.com]
- 2. Deuterium Oxide | H2O | CID 24602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. DEUTERIUM OXIDE CAS#: 7789-20-0 [m.chemicalbook.com]
- 7. USE OF GLASS ELECTRODES TO MEASURE ACIDITIES IN DEUTERIUM OXIDE (Journal Article) | OSTI.GOV [osti.gov]
- 8. Heavy water - Wikipedia [en.wikipedia.org]
- 9. courses.washington.edu [courses.washington.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. DEUTERIUM OXIDE - Ataman Kimya [atamanchemicals.com]
- 12. muser-my.com [muser-my.com]
Technical Support Center: Minimizing Back-Exchange in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize back-exchange during their Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium back-exchange and why is it problematic in HDX-MS?
A1: Hydrogen-deuterium back-exchange is an undesirable process where deuterium (B1214612) atoms that have been incorporated into a protein are exchanged back for hydrogen atoms from the surrounding aqueous solvents used during the analytical workflow.[1][2] This loss of the deuterium label can lead to an underestimation of the actual deuterium uptake, potentially resulting in the misinterpretation of protein conformation and dynamics.[1] Minimizing back-exchange is therefore critical for obtaining accurate and reproducible HDX-MS data.[1]
Q2: What are the primary factors that influence the rate of back-exchange?
A2: The rate of back-exchange is influenced by several key experimental parameters:
-
pH: The exchange rate is highly dependent on pH, with the minimum rate occurring around pH 2.5-3.0.[1]
-
Temperature: Lower temperatures significantly slow down the back-exchange reaction.[1] The rate of exchange can decrease substantially when the temperature is lowered from 25°C to 0°C.[1]
-
Time: The longer the sample is exposed to protic (hydrogen-containing) solvents, the more back-exchange will occur. Therefore, rapid analysis is crucial.[1]
-
Ionic Strength: The ionic strength of the solutions used during sample preparation can also impact back-exchange.[3][4]
Q3: How can I quantify the level of back-exchange in my experiments?
A3: Back-exchange can be measured and corrected for by using a maximally deuterated control sample (often referred to as Dmax or maxD).[1][5] This control is a sample where all exchangeable backbone amides are deuterated.[1] By analyzing the Dmax control under the same experimental conditions as the samples, the level of back-exchange can be quantified and used to correct the experimental data.[1][5]
Q4: What are the most effective general strategies to minimize back-exchange?
A4: The most effective strategies to minimize back-exchange involve controlling the key parameters that influence its rate:
-
Low pH: Maintaining acidic conditions (pH 2.5-3.0) during the quenching and chromatographic separation steps is critical as the rate of back-exchange for amide hydrogens is at a minimum in this range.[1][6]
-
Low Temperature: Keeping samples at low temperatures (0°C or even sub-zero) throughout the workflow significantly reduces the rate of back-exchange.[6][7] This includes using a cooled autosampler and column compartment.
-
Fast Chromatography: Utilizing Ultra-Performance Liquid Chromatography (UPLC) with fast gradients helps to minimize the time the sample is exposed to protic solvents, thereby reducing back-exchange.[6][8]
Troubleshooting Guides
Issue 1: High levels of back-exchange are observed in the results.
| Possible Cause | Recommended Solution |
| Suboptimal Quench Conditions | Ensure your quench buffer has a pH between 2.5 and 3.0 and is pre-chilled to approximately 0°C. The addition of a denaturant like guanidinium (B1211019) hydrochloride (GdmCl) can improve protein unfolding and subsequent digestion.[1] |
| Elevated Temperature During LC Separation | The entire LC system, including the column and solvent lines, should be maintained at 0°C or even sub-zero temperatures.[1][7] Using mobile phase modifiers like ethylene (B1197577) glycol can prevent freezing at sub-zero temperatures.[7] |
| Prolonged LC Separation Time | Shorten the LC gradient time to reduce the overall analysis time.[1] Increasing the flow rate can also help to decrease the separation time.[9][10] |
| Suboptimal Desolvation Temperature | The capillary temperature in the mass spectrometer can influence back-exchange. A broad maximum in deuterium recovery is often observed between 100 and 200 °C.[3] |
Issue 2: High variability in deuterium recovery between replicate injections.
| Possible Cause | Recommended Solution |
| Inconsistent Timing of Sample Preparation Steps | Standardize all incubation and waiting times throughout the experimental workflow to ensure consistency between samples.[6] |
| Fluctuations in Temperature or pH | Ensure that the temperature and pH are consistently and stably controlled throughout the entire process for all samples.[6] |
Quantitative Data Summary
The following table summarizes the impact of various experimental parameters on back-exchange.
| Parameter | Condition | Effect on Back-Exchange | Deuterium Recovery | Reference |
| LC Gradient Time | Shortening from a standard to a 2-fold shorter gradient | Reduced back-exchange by ~2% | Increased from ~70% to ~72% | [3] |
| LC Gradient Time | Shortening from a standard to a 3-fold shorter gradient | Reduced back-exchange by ~2% | - | [4] |
| Temperature | Lowering from 25°C to 0°C | Decreases exchange rate by a factor of ~14 | - | [1] |
| Temperature | Lowering from 0°C to -30°C | Reduces back-exchange rates by a factor of ~40 on average | Can be negligible even during long separations | [7] |
| Flow Rate | Increasing flow rates (e.g., 300 µl/min during digestion, 450 µl/min for buffer exchange, 10 µl/min during elution) | Reduced overall sample preparation time by 4.3 minutes | Increased D-recovery | [3] |
| Ionic Strength | High salt during proteolysis and trapping, low salt (< 20 mM) during analytical separation | Optimized conditions | Can yield D-label recovery of 90 ± 5% | [3][4] |
| Desolvation Temperature | Optimal range of 100-200°C | Maximizes D-recovery | Broad maximum in recovery | [3] |
Experimental Protocols
Protocol 1: Quantification of Back-Exchange using a Maximally Deuterated Control (Dmax)
-
Prepare the Dmax sample:
-
Reconstitute the protein of interest in a D₂O-based buffer.
-
Incubate the protein with a chaotropic agent (e.g., guanidinium hydrochloride) to denature it.
-
Digest the denatured protein with a protease (e.g., pepsin).
-
Incubate the resulting peptides in D₂O to ensure complete deuteration of all exchangeable amide hydrogens.[2]
-
-
Analyze the Dmax sample:
-
Inject the Dmax sample onto the LC-MS system using the same experimental conditions (quench buffer, LC gradient, temperatures, etc.) as the experimental samples.[5]
-
-
Calculate Back-Exchange:
-
Determine the mass of the fully deuterated peptides from their sequence.
-
Measure the mass of the peptides in the Dmax sample after analysis.
-
The difference between the theoretical fully deuterated mass and the measured mass represents the amount of back-exchange.[4]
-
Protocol 2: Optimized HDX-MS Workflow to Minimize Back-Exchange
-
Labeling: Initiate the hydrogen-deuterium exchange reaction by diluting the protein of interest into a D₂O-based labeling buffer at a controlled temperature and pH.[11]
-
Quenching: At precise time points, quench the exchange reaction by adding a pre-chilled acidic quench buffer (pH 2.5-3.0) containing a denaturant (e.g., 4 M GdmCl). This rapidly lowers the pH and temperature to slow the exchange rate.[1][11]
-
Digestion: Immediately inject the quenched sample onto an online immobilized pepsin column maintained at 0°C for rapid proteolytic digestion.[1]
-
Peptide Trapping and Separation:
-
Capture the resulting peptides on a trap column.
-
Separate the peptides using a reverse-phase analytical column maintained at 0°C or sub-zero temperatures (e.g., -20°C).[1][12]
-
Employ a fast UPLC gradient to minimize the separation time.[1]
-
The mobile phases should be acidic (e.g., 0.1% formic acid in water/acetonitrile).[1]
-
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer.
Visualizations
Caption: Experimental workflow for HDX-MS designed to minimize back-exchange.
Caption: Factors influencing back-exchange and corresponding mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput hydrogen deuterium exchange mass spectrometry (HDX-MS) coupled with subzero-temperature ultrahigh pressure liquid chromatography (UPLC) separation for complex sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using hydrogen-deuterium exchange mass spectrometry to characterize Mtr4 interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Process Improvements for Large-Scale D₂O Production
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of Deuterium (B1214612) Oxide (D₂O). It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and improve process efficiency.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the large-scale production of D₂O using the Girdler-Sulfide (GS) process and the Ammonia-Hydrogen Exchange process.
Girdler-Sulfide (GS) Process
Issue: Reduced Deuterium Enrichment Efficiency
-
Question: Our GS process is showing a lower than expected deuterium enrichment rate. What are the potential causes and how can we troubleshoot this?
-
Answer:
-
Incorrect Temperature Differentials: The efficiency of the GS process is highly dependent on the temperature difference between the cold and hot towers.[1][2] Verify that the cold tower is operating at approximately 30°C and the hot tower at around 130°C. Deviations from these temperatures can significantly impact the equilibrium constant of the isotopic exchange reaction.
-
Improper Liquid-to-Gas Flow Ratios: The ratio of water to hydrogen sulfide (B99878) gas flow is critical for optimal deuterium transfer. Ensure that the flow rates are within the design parameters of your system.
-
Foaming in the Exchange Towers: Foaming can reduce the interfacial area between the liquid and gas phases, hindering isotopic exchange. This can be caused by impurities in the feed water or the hydrogen sulfide stream. Implement a filtration system for the feed water and consider using anti-foaming agents.
-
Corrosion and Material Degradation: Corrosion products can contaminate the system and alter the process chemistry. Regularly inspect the integrity of the towers and piping, especially in areas exposed to wet H₂S.[3][4] Carbon steel is susceptible to corrosion in wet H₂S environments; consider using or upgrading to more resistant materials like 316L or 2205 duplex stainless steel for critical components.[5]
-
Issue: Equipment Corrosion
-
Question: We are experiencing significant corrosion in our GS process equipment. What are the primary causes and mitigation strategies?
-
Answer:
-
Wet Hydrogen Sulfide (H₂S) Corrosion: The combination of H₂S and water is highly corrosive to carbon steel. Ensure that all materials in contact with wet H₂S are appropriately rated. Austenitic stainless steels (e.g., 304L, 316L) and nickel alloys offer good resistance.[6]
-
Chloride Stress Corrosion Cracking (SCC): If the feed water has high chloride content, it can lead to SCC in stainless steel components, especially at elevated temperatures in the hot tower. Monitor and control the chloride levels in the feed water.
-
Neutralization Procedures during Shutdown: Improper neutralization of residual H₂S during plant shutdowns can lead to the formation of corrosive species. Studies have shown that neutralization with ammonia (B1221849) or sodium carbonate can be effective in protecting the passive sulfide film on carbon steel.
-
Ammonia-Hydrogen Exchange Process
Issue: Foaming in the Exchange Towers
-
Question: We are observing excessive foaming in the ammonia-hydrogen exchange towers, leading to operational instability. What are the causes and solutions?
-
Answer:
-
Impurities in the Synthesis Gas or Ammonia: Hydrocarbons, oils, and other contaminants can act as foaming agents. Ensure high purity of the incoming synthesis gas and liquid ammonia. Activated carbon filters can be used to remove organic impurities.
-
Suspended Solids: Fine particulates, such as corrosion products (e.g., iron sulfide), can stabilize foam. Implement effective filtration for the liquid ammonia stream.
-
Amine Degradation Products: In processes where amines are used, their degradation products can contribute to foaming. Monitor the health of the amine solution and consider reclamation or replacement if necessary.
-
Antifoaming Agent Issues: If you are using antifoaming agents, incorrect dosage (either too little or too much) can be ineffective or even exacerbate foaming. Consult the manufacturer's recommendations for the specific agent and your process conditions. Silicone-based antifoams are effective but can be removed by carbon filters; polyalkylene glycol antifoams may be a suitable alternative in such cases.
-
Issue: Catalyst Deactivation
-
Question: The efficiency of our ammonia-hydrogen exchange process is decreasing, and we suspect catalyst deactivation. What could be the cause and how can it be addressed?
-
Answer:
-
Poisoning of the Catalyst: The potassium amide catalyst is sensitive to poisoning by water, carbon monoxide, and carbon dioxide. Ensure that the feed synthesis gas is thoroughly purified to remove these components to very low levels (ppm range).
-
Thermal Degradation: Operating the hot exchange tower at temperatures significantly above the recommended range can lead to thermal degradation of the catalyst. Maintain strict temperature control.
-
Physical Loss of Catalyst: The catalyst is dissolved in the liquid ammonia. Inefficient phase separation can lead to the loss of catalyst from the system. Ensure proper operation of mist eliminators and other separation equipment.
-
Frequently Asked Questions (FAQs)
General D₂O Production
-
What are the primary large-scale production methods for D₂O?
-
What is the typical purity of D₂O produced from the initial enrichment stages?
-
Is heavy water radioactive?
-
No, pure heavy water (D₂O) is not radioactive. However, D₂O used as a moderator and coolant in nuclear reactors can become slightly radioactive due to the formation of tritium (B154650) (³H) from the neutron bombardment of deuterium.
-
Girdler-Sulfide (GS) Process
-
Why is the GS process energy-intensive?
-
The process requires significant energy to maintain the temperature differential between the hot and cold towers and to circulate large volumes of gas and liquid.[1]
-
-
What are the major safety concerns with the GS process?
-
The primary safety concern is the handling of large quantities of highly toxic and flammable hydrogen sulfide (H₂S) gas. Robust safety protocols and leak detection systems are essential.
-
Ammonia-Hydrogen Exchange Process
-
What is the role of the catalyst in the ammonia-hydrogen exchange process?
-
A catalyst, typically potassium amide (KNH₂), is required to increase the rate of the isotopic exchange reaction between ammonia and hydrogen, which is otherwise very slow.
-
-
Can the ammonia-hydrogen exchange process use natural water as a feed source?
-
Yes, the process can be designed to use ordinary water as the ultimate source of deuterium.
-
Data Presentation
Table 1: Girdler-Sulfide (GS) Process - Typical Operating Parameters
| Parameter | Cold Tower | Hot Tower |
| Temperature | ~30 °C | ~130 °C |
| Equilibrium Constant (K) | ~2.33 | ~1.82 |
| Initial D₂O Enrichment | - | - |
| Final D₂O Enrichment (pre-distillation) | 15-30% | 15-30% |
Table 2: Ammonia-Hydrogen Exchange Process - Typical Operating Parameters
| Parameter | Value |
| Operating Pressure | > 15 MPa |
| Tower Height | ≥ 35 m |
| Tower Diameter | 1.5 m to 2.5 m |
| Intermediate D₂O Enrichment | ~17.5% (example from Talcher plant)[7] |
| Final D₂O Purity (post-distillation) | > 99.75% |
Experimental Protocols
Methodology 1: Girdler-Sulfide (GS) Process for D₂O Enrichment
This protocol outlines the fundamental steps of the GS process for the initial enrichment of deuterium in water.
-
Feed Water Preparation:
-
Start with a source of natural water.
-
Demineralize and deaerate the water to prevent scaling and corrosion in the system.
-
-
Isotopic Exchange Stage:
-
Introduce the prepared feed water into the top of the cold tower, which is maintained at approximately 30°C.
-
Simultaneously, circulate hydrogen sulfide (H₂S) gas in a closed loop, flowing upwards through the cold tower and then to the hot tower.
-
In the cold tower, facilitate the isotopic exchange reaction where deuterium preferentially migrates from the H₂S gas to the liquid water.
-
The now deuterium-enriched water is collected from the bottom of the cold tower.
-
The deuterium-depleted H₂S gas from the top of the cold tower is sent to the hot tower.
-
-
Deuterium Stripping Stage:
-
The hot tower is maintained at approximately 130°C.
-
The deuterium-depleted H₂S gas from the cold tower flows upwards through the hot tower, counter-current to a stream of hot water.
-
At this higher temperature, the equilibrium shifts, and deuterium transfers from the water to the H₂S gas, thus regenerating the H₂S for the cold tower.
-
The deuterium-depleted water is discharged from the bottom of the hot tower.
-
-
Cascading for Higher Enrichment:
-
The enriched water from the first stage (bottom of the cold tower) is fed into a subsequent, smaller GS unit (a cascade) for further enrichment.
-
This process is repeated through several stages until the desired intermediate concentration of 15-30% D₂O is achieved.
-
-
Final Enrichment:
-
The enriched D₂O from the final GS stage is then fed into a vacuum distillation unit to produce reactor-grade D₂O (>99.75% purity).
-
Methodology 2: Ammonia-Hydrogen Exchange Process for D₂O Enrichment
This protocol describes the general methodology for enriching deuterium using the ammonia-hydrogen exchange process.
-
Feed Gas Preparation:
-
The process uses synthesis gas (a mixture of hydrogen and nitrogen) as the source of deuterium. This gas is often sourced from an adjacent ammonia production plant.
-
The synthesis gas must be purified to remove any traces of water, carbon monoxide, and carbon dioxide, which can poison the catalyst.
-
-
Isotopic Exchange:
-
The purified synthesis gas is fed into the bottom of an exchange tower.
-
Liquid ammonia, containing a dissolved catalyst (typically potassium amide), flows down the tower from the top, counter-current to the gas.
-
Inside the tower, on a series of trays or packing, the isotopic exchange occurs, where deuterium is stripped from the hydrogen in the synthesis gas and concentrates in the liquid ammonia.
-
-
Phase Conversion and Reflux:
-
The now deuterium-enriched liquid ammonia is collected at the bottom of the tower.
-
A portion of this enriched ammonia is sent to an "ammonia cracker," where it is decomposed back into hydrogen and nitrogen. This deuterium-rich gas is then used as a reflux stream in the exchange tower to further enhance enrichment.
-
The deuterium-depleted synthesis gas exits from the top of the tower and can be returned to the ammonia synthesis plant.
-
-
Staged Enrichment:
-
Similar to the GS process, the ammonia-hydrogen exchange process is typically carried out in multiple stages (a cascade) to achieve higher levels of deuterium enrichment in the ammonia.
-
-
Final Conversion and Purification:
-
The highly enriched ammonia from the final stage is then processed to transfer the deuterium to water. This can be done through an ammonia-water exchange column.
-
The resulting deuterium-enriched water is then purified to reactor-grade D₂O (>99.75%) using vacuum distillation.
-
Visualizations
Caption: Workflow of the Girdler-Sulfide (GS) process for D₂O production.
Caption: A general troubleshooting workflow for reduced D₂O yield.
References
- 1. Girdler sulfide process - Wikipedia [en.wikipedia.org]
- 2. oberlin.edu [oberlin.edu]
- 3. corr-conf.ru [corr-conf.ru]
- 4. dau.edu [dau.edu]
- 5. Material Selection for Special Services: Wet H2S (Liquid Hydrogen Sulfide) - Arveng Training & Engineering [arvengtraining.com]
- 6. altexinc.com [altexinc.com]
- 7. inis.iaea.org [inis.iaea.org]
Technical Support Center: Refining Experimental Protocols for Kinetic Isotope Effect Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for kinetic isotope effect (KIE) measurements.
Frequently Asked Questions (FAQs)
Q1: What is the deuterium (B1214612) kinetic isotope effect (KIE)?
A1: The deuterium kinetic isotope effect is the change in the rate of a chemical reaction when a hydrogen atom (¹H) at a strategic position in a reactant is replaced with its heavier isotope, deuterium (²H or D).[1] This phenomenon arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[1] Because of its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower zero-point energy.[1] Consequently, more energy is required to break a C-D bond compared to a C-H bond, leading to a slower reaction rate when deuterium is substituted at a position where a bond is broken in the rate-determining step of the reaction.[1] The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD): KIE = kH/kD.[1]
Q2: What are the different types of deuterium KIEs?
A2: The two main types of deuterium KIEs are:
-
Primary Kinetic Isotope Effect (PKIE): Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[1] For reactions involving the cleavage of a C-H bond, the primary deuterium KIE (kH/kD) can be significant, often ranging from 1 to 8.[1][2]
-
Secondary Kinetic Isotope Effect (SKIE): Occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step.[1][3] These effects are generally smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1).[1]
Q3: What is the significance of measuring KIEs?
A3: KIEs are invaluable tools in both physical and biological sciences. They are used to help understand reaction kinetics, mechanisms, and transition states.[2] A significant primary KIE, for instance, is strong evidence that a C-H bond is broken in the rate-determining step of a reaction.[4][5] In drug development, deuterium substitution is a strategy used to improve the metabolic stability and pharmacokinetic profiles of therapeutic agents by slowing down metabolic reactions at specific sites.[1]
Troubleshooting Guide
Q4: My measured KIE values are inconsistent between experiments. What are the potential causes?
A4: Inconsistent KIE values can arise from several sources. It is crucial to meticulously control experimental conditions, as even small variations can lead to significant discrepancies in results.[6] Common causes include:
-
Temperature Fluctuations: KIEs are sensitive to temperature. Inconsistent temperature control between experiments is a common source of variability.[6]
-
Solvent Effects: The polarity and composition of the solvent can influence the transition state and, consequently, the KIE.[6] Ensure the solvent is of high purity and consistently prepared for each experiment.
-
Concentration Errors: Inaccurate concentrations of reactants can alter the reaction kinetics and lead to inconsistent KIE values.[6]
-
Impure Reagents: Contaminants in either the labeled or unlabeled starting materials can interfere with the reaction, leading to erroneous results.[6]
-
Inconsistent Reaction Times: For competitive KIE experiments, quenching the reaction at different extents of conversion can lead to varied results. It is often recommended to halt the reaction at low conversion (e.g., 5-10%).[6]
-
Human Error: Variations in experimental technique, such as the timing of reagent addition or quenching, can introduce variability.[6]
Q5: I am observing a smaller than expected primary KIE. What could be the reason?
A5: A smaller than expected primary KIE can indicate several mechanistic nuances:
-
Non-linear Transition State: The transition state of the C-H bond cleavage may not be linear. Generally, primary KIEs for proton transfers occurring by non-linear transition states are lower.
-
Asymmetrical Transition State: An early or late transition state will exhibit a smaller KIE than a symmetrical transition state.[1]
-
Stepwise Mechanism: The C-H bond cleavage may not be the sole rate-determining step. If another step in the reaction is partially or fully rate-limiting, the observed KIE will be diminished.[1]
-
Quantum Tunneling: In some cases, especially for hydrogen transfer reactions, quantum mechanical tunneling can lead to unusually large KIEs. If tunneling is significant, the semi-classical model's predictions may not hold.
Experimental Protocols
Protocol 1: Intermolecular Competition KIE Determination
This method involves running two parallel reactions, one with the unlabeled substrate and one with the isotopically labeled substrate, under identical conditions.
Methodology:
-
Reaction Setup: Prepare two separate but identical reaction mixtures. One with the unlabeled (light) substrate and the other with the labeled (heavy) substrate. It is critical to ensure that all concentrations and conditions are identical.
-
Reaction Monitoring: Monitor the progress of each reaction over time by taking aliquots at specific intervals and quenching the reaction. Analyze the concentration of the reactant or product as a function of time for each reaction.[1]
-
Calculate Rate Constants: Determine the rate constants (kL and kH) for each reaction by fitting the concentration versus time data to the appropriate rate law.
-
Calculate the KIE: The KIE is the ratio of the two rate constants: KIE = kL / kH.[1]
Protocol 2: Intramolecular/Intermolecular Competition KIE Determination
This experiment involves a single reaction containing a mixture of both the light and heavy isotopologues. This method offers higher precision as it avoids the challenge of reproducing identical conditions in two separate experiments.[4]
Methodology:
-
Reaction Setup: Prepare a single reaction mixture containing a known ratio of the light and heavy isotopologues.
-
Reaction and Quenching: Allow the reaction to proceed to a specific fractional conversion (typically low, 5-10%, to avoid complications from product inhibition or changes in reactant concentration).[6] Quench the reaction.
-
Isolate and Analyze: Separate the products from the unreacted starting materials.[1]
-
Determine Isotope Ratios: Measure the isotopic ratio in either the product or the remaining starting material using an appropriate analytical technique such as NMR or mass spectrometry.[1]
-
Calculate the KIE: The KIE can be calculated using the following equation: KIE = ln(1 - f) / ln(1 - f * Rp/Rs), where f = fractional conversion of the reaction, Rp = isotopic ratio of the product (D/H), and Rs = isotopic ratio of the starting material (D/H).[1]
Quantitative Data Summary
| Parameter | Typical Value/Range | Significance |
| Primary Deuterium KIE (kH/kD) | 1 to 8 | Indicates C-H bond breaking in the rate-determining step.[1][2] |
| Secondary Deuterium KIE (kH/kD) | > 1 (Normal) or < 1 (Inverse) | Reflects changes in hybridization or steric environment at the labeled position.[1] |
| Heavy Atom KIE (e.g., ¹²C/¹³C) | 1.02 to 1.10 | Smaller effects used to probe bond formation/breaking involving heavier atoms.[2] |
Visualizations
Caption: General workflow for a kinetic isotope effect measurement experiment.
Caption: A workflow for troubleshooting inconsistent KIE measurements.
Caption: Decision tree to aid in selecting the appropriate KIE experiment type.
References
Technical Support Center: Troubleshooting Common Artifacts in NMR with D₂O Solvent
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in Nuclear Magnetic Resonance (NMR) experiments when using deuterium (B1214612) oxide (D₂O) as a solvent.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during NMR experiments with D₂O, presented in a user-friendly question-and-answer format.
I. Residual HOD Signal Artifacts
Q1: I see a large, broad peak around 4.7 ppm in my ¹H NMR spectrum. What is it and how can I get rid of it?
A: This is the residual HOD (a mix of H₂O and D₂O) peak, which arises from incomplete deuteration of the solvent and any moisture present in your sample.[1] Because the concentration of HOD is significantly higher than your analyte, its signal can obscure nearby peaks and dominate the spectrum's dynamic range.[2] To mitigate this, several solvent suppression techniques can be employed, with presaturation and WATERGATE being the most common.
Q2: How does presaturation work, and when should I use it?
A: Presaturation involves applying a long, low-power radiofrequency pulse selectively at the HOD frequency before the main excitation pulse.[3][4] This equalizes the populations of the ground and excited states of the HOD protons, effectively saturating them and preventing them from producing a strong signal. Presaturation is highly effective for samples where the analyte protons do not exchange with the solvent protons.[5] However, it can also partially or completely suppress signals from exchangeable protons (e.g., -OH, -NH) on your molecule of interest.[5]
Q3: What is the WATERGATE technique and what are its advantages over presaturation?
A: WATERGATE (Water Suppression by Gradient Tailored Excitation) is a pulse sequence that uses a combination of selective radiofrequency pulses and pulsed-field gradients to dephase the HOD signal while leaving other signals unaffected.[6][7] A key advantage of WATERGATE is that it does not significantly suppress signals from exchangeable protons, making it ideal for studying biomolecules and other compounds with labile protons.[5]
Q4: My analyte signal is very close to the HOD peak. Which suppression technique is better?
A: For analyte signals very close to the water resonance, a carefully optimized presaturation experiment with low power can provide narrower suppression.[5] However, WATERGATE sequences, particularly variants like W5, can also be optimized for a narrower suppression notch.[5] The choice depends on whether you need to observe exchangeable protons. If so, WATERGATE is the preferred method.
II. Deuterium Lock and Shimming Issues
Q5: My spectrometer is having trouble "locking" onto the D₂O signal. What could be the cause?
A: Difficulty in achieving a stable deuterium lock can stem from several factors:
-
Poor Shimming: An inhomogeneous magnetic field across the sample is a common cause.[8]
-
Insufficient D₂O: Ensure you have an adequate amount of D₂O in your sample for the spectrometer to detect.[9]
-
Incorrect Lock Phase: The lock phase may be improperly set. This can often be adjusted in the spectrometer's software.[9][10]
-
Temperature Instability: Fluctuations in temperature can cause the D₂O lock signal to drift.[1]
-
Sample Issues: The presence of suspended particles or high sample concentration can also interfere with the lock.[8]
Q6: What is shimming, and why is it crucial for experiments in D₂O?
A: Shimming is the process of adjusting the currents in a set of coils to make the main magnetic field (B₀) as homogeneous as possible across the sample volume.[11] Good shimming is critical for obtaining sharp spectral lines and is essential for effective solvent suppression.[1] Poor shimming results in broad peaks, which can obscure important details and make it difficult to suppress the residual HOD signal effectively.
Q7: How do I perform shimming?
A: Modern NMR spectrometers are equipped with automated shimming routines, often called gradient shimming, which use pulsed-field gradients to map and correct for field inhomogeneities.[12] Manual shimming is also possible by iteratively adjusting the shim coils while observing the lock signal or the free induction decay (FID).[11]
III. pH and Sample Preparation
Q8: Does the pH of my D₂O sample matter, and how do I measure it accurately?
A: Yes, the pH (or more accurately, the pD) of your sample can significantly affect the chemical shifts of ionizable groups in your molecule. Direct measurement of pD with a standard pH electrode requires a correction, as the electrode is calibrated for H₂O. A common approximation is pD = pH_reading + 0.4.[13] However, this correction can be buffer-dependent.[13] For accurate determination, NMR-based pH indicators can be used.[14]
Q9: How can I confirm if a peak in my spectrum corresponds to an exchangeable proton (e.g., -OH, -NH)?
A: A "D₂O shake" is a simple and effective method.[15] After acquiring your initial spectrum, add a small drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. Peaks corresponding to exchangeable protons will either disappear or significantly decrease in intensity due to the exchange of these protons with deuterium from the D₂O.[15]
Q10: What are some best practices for preparing an NMR sample in D₂O?
A: To minimize artifacts, follow these sample preparation guidelines:
-
Use high-purity D₂O: Start with high isotopic purity D₂O (e.g., 99.96%) to minimize the initial HOD signal.[15]
-
Lyophilize from D₂O: For sensitive samples, dissolve your compound in D₂O, freeze-dry (lyophilize) it, and then redissolve it in fresh D₂O. This helps to exchange any labile protons on your compound.[1]
-
Filter your sample: To remove any particulate matter that can affect shimming, filter your final solution directly into a clean, high-quality NMR tube.[16][17]
-
Use the correct sample volume: Ensure the sample height in the tube is appropriate for your spectrometer's probe to achieve optimal shimming.[18]
Quantitative Data Summary
The effectiveness of different solvent suppression techniques can be compared based on their suppression factors and the width of the suppressed region.
| Suppression Technique | Typical Suppression Factor | Advantages | Disadvantages |
| Presaturation | 100 - 10,000 | Simple to implement; can provide very narrow suppression.[3][4] | Suppresses exchangeable protons; may require sample-by-sample optimization.[5][19] |
| WATERGATE (e.g., 3-9-19) | 1,000 - 10,000+ | Does not suppress exchangeable protons.[5][6] | Can have a wider suppression notch, affecting peaks close to the solvent.[20] |
| Excitation Sculpting | >10,000 | Excellent suppression efficiency. | Can have a broader suppression notch than single WATERGATE.[5] |
| PURGE | High | Good for quantitative studies; simple to set up. | May still affect exchangeable protons. |
| WET | 100 - 1,000 | Good for multiple solvent peak suppression.[5] | Can reduce the intensity of exchangeable protons.[5] |
Note: Suppression factors are highly dependent on proper shimming, probe tuning, and optimization of experimental parameters.
Experimental Protocols
Presaturation for HOD Suppression
This protocol outlines the basic steps for setting up a presaturation experiment.
-
Acquire a Standard ¹H Spectrum: Obtain a quick, single-scan ¹H spectrum to determine the exact frequency of the HOD peak.
-
Set the Saturation Frequency: Place the cursor on the peak of the HOD signal and use the spectrometer's software to set this as the saturation frequency (satfrq).[3]
-
Set Initial Saturation Power: Start with a low saturation power (satpwr), for example, around 5-10 dB.[3]
-
Set Saturation Time: A saturation time (satdly or d2) of 1.5-2 seconds is a good starting point.[4][21]
-
Optimize Saturation Power and Time: Acquire a series of 1D spectra while varying the saturation power and time to find the optimal parameters that provide the best suppression of the HOD signal without significantly affecting nearby analyte peaks.
-
Acquire Final Spectrum: Use the optimized parameters to acquire your final spectrum with the desired number of scans.
WATERGATE for HOD Suppression
This protocol provides a general workflow for a WATERGATE experiment.
-
Select a WATERGATE Pulse Program: Choose a suitable WATERGATE pulse program from your spectrometer's library (e.g., zggpwg on Bruker systems).
-
Set the Transmitter Frequency: The transmitter offset should be set precisely on the HOD resonance.[6]
-
Calibrate the 90° Selective Pulse: The quality of suppression is highly dependent on the calibration of the selective 90° pulse on the water signal. This is often defined by its shape, duration, and power level.
-
Optimize Gradient Pulses: The strength and duration of the gradient pulses need to be sufficient to dephase the water signal. The default parameters are often a good starting point.[22]
-
Acquire Spectrum: Run the experiment. Fine-tuning of the selective pulse parameters and gradient strengths may be necessary to achieve optimal suppression.
Visualizations
Caption: Troubleshooting workflow for a large residual HOD signal.
Caption: Logical steps for troubleshooting a failed deuterium lock.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 3. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 4. University of Ottawa NMR Facility Blog: Appropriate Choice of Presaturation Time [u-of-o-nmr-facility.blogspot.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. University of Ottawa NMR Facility Blog: WATERGATE [u-of-o-nmr-facility.blogspot.com]
- 7. Solvent suppression WATERGATE Schemes [imserc.northwestern.edu]
- 8. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 9. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 10. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 11. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 12. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 13. researchgate.net [researchgate.net]
- 14. The NMR chemical shift pH measurement revisited: Analysis of error and modeling of a pH dependent reference | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. sites.bu.edu [sites.bu.edu]
- 17. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 18. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. nmr.chem.umn.edu [nmr.chem.umn.edu]
- 22. westernsydney.edu.au [westernsydney.edu.au]
improving signal-to-noise in neutron diffraction with D₂O
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their neutron diffraction experiments by improving the signal-to-noise ratio using deuterium (B1214612) oxide (D₂O).
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio often low in neutron diffraction experiments of biological samples?
The primary source of low signal-to-noise in neutron diffraction of biological samples is the strong incoherent scattering from hydrogen (¹H) atoms.[1][2][3] Biological molecules and their surrounding aqueous solvent contain a high proportion of hydrogen.[4] This incoherent scattering creates a high, uniform background that can obscure the coherent scattering signal, which contains the crucial structural information.[2][5]
Q2: How does substituting H₂O with D₂O improve the signal-to-noise ratio?
Substituting H₂O with deuterium oxide (D₂O) is a standard method to enhance the signal-to-noise ratio for several reasons:
-
Reduced Incoherent Scattering: Deuterium (²H or D) has a significantly smaller incoherent scattering cross-section compared to hydrogen (¹H).[3] Replacing the hydrogen atoms in the solvent with deuterium dramatically lowers the background noise, making the coherent signal from the sample more prominent.[3]
-
Contrast Variation: Hydrogen and deuterium have very different coherent scattering lengths.[1][6][7] This difference allows for a powerful technique called "contrast variation" or "contrast matching".[6][8][9][10] By adjusting the H₂O/D₂O ratio in the solvent, the scattering length density of the solvent can be tuned to match that of a specific component in a complex (e.g., a protein or a nucleic acid), effectively making that component "invisible" to the neutron beam.[6][9][11] This allows for the selective highlighting of other components within the assembly.[10][11]
Q3: What is "contrast matching"?
Contrast matching is a technique that exploits the different neutron scattering lengths of hydrogen and deuterium.[6] Biological macromolecules like proteins, DNA, and lipids have distinct scattering length densities. The scattering length density of the solvent can be adjusted by mixing H₂O and D₂O. When the solvent's scattering length density equals that of a particular molecule, that molecule is "contrast matched" and contributes minimally to the overall scattering pattern.[6] For example, the match point for most proteins is around 40-42% D₂O, while for DNA and RNA it's around 65% D₂O.[9][11] This allows researchers to study the individual components of a complex system.[9]
Q4: Do I need to deuterate my protein or just the solvent?
This depends on the experimental goals.
-
Solvent Exchange: Simply exchanging the H₂O in the buffer with D₂O is the most common approach and is highly effective at reducing the background incoherent scattering.[3]
-
Macromolecular Deuteration: For more complex experiments, such as studying a specific subunit within a large assembly, selectively deuterating one or more components can be incredibly powerful.[9][11] By combining a deuterated protein with a specific H₂O/D₂O solvent mixture, you can make the non-deuterated components invisible and focus solely on the signal from your deuterated molecule of interest.[11][12]
Troubleshooting Guide
Issue: My diffraction pattern has a very high background, and the Bragg peaks are weak.
-
Cause: This is the classic sign of high incoherent scattering from hydrogen.
-
Solution:
-
Increase D₂O concentration: Ensure your sample is fully exchanged into a D₂O-based buffer. Even small amounts of residual H₂O can contribute significantly to the background.
-
Check for non-exchangeable hydrogens: While solvent exchange replaces labile protons (e.g., in -OH, -NH₂ groups), non-labile protons (C-H bonds) remain.[9] If the background is still too high, consider expressing your protein in deuterated media to replace these non-exchangeable hydrogens.[9][11]
-
Optimize sample thickness: Thicker samples can lead to multiple scattering events, which can increase the background. While not always feasible, optimizing the sample path length can sometimes help.[8][13]
-
Issue: I am studying a protein-DNA complex, and I cannot resolve the signal from each component.
-
Cause: The scattering signals from the protein and DNA are overlapping.
-
Solution:
-
Utilize Contrast Variation: This is the ideal scenario for contrast variation. Collect data at different D₂O concentrations.
-
Selective Deuteration: For the clearest results, express the protein in a deuterated form. Then, by collecting data in a D₂O buffer where the hydrogenated DNA is matched out, you can obtain a signal exclusively from the deuterated protein.[11]
-
Issue: My sample appears to have aggregated or precipitated after exchange into D₂O buffer.
-
Cause: The hydrogen bond strengths of H₂O and D₂O are slightly different, which can sometimes affect protein solubility and stability.[14]
-
Solution:
-
Screen Buffer Conditions: Before the diffraction experiment, screen a range of buffer conditions (pH, salt concentration) in D₂O to ensure your sample remains monodisperse and stable.
-
Characterize the Sample: Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to confirm the sample's homogeneity in the final D₂O buffer before loading it for the neutron diffraction experiment.[14]
-
Gradual Exchange: Instead of a direct, single-step exchange, try a gradual dialysis of the sample into the final D₂O buffer.
-
Quantitative Data Summary
The ability to use D₂O to improve the signal-to-noise ratio is fundamentally due to the distinct nuclear scattering properties of hydrogen and deuterium isotopes.
| Isotope / Element | Coherent Scattering Length (bcoh) [fm] | Incoherent Scattering Cross-Section (σinc) [barn] |
| Hydrogen (¹H) | -3.7406 | 80.27 |
| Deuterium (²H) | 6.671 | 2.05 |
| Carbon (¹²C) | 6.651 | ~0 |
| Nitrogen (¹⁴N) | 9.40 | 0.5 |
| Oxygen (¹⁶O) | 5.804 | ~0 |
Data sourced from the National Institute of Standards and Technology (NIST).[15] 1 fm = 10⁻¹⁵ m; 1 barn = 10⁻²⁸ m².
The key takeaways from this data are:
-
The negative coherent scattering length of ¹H versus the positive value for ²H is the basis for contrast variation.
-
The incoherent scattering cross-section of ¹H is approximately 40 times larger than that of ²H, highlighting why replacing H₂O with D₂O so effectively reduces background noise.[3]
Experimental Protocols
Protocol: Sample Preparation for Contrast Variation Experiment
This protocol outlines the general steps for preparing a biological sample for a neutron diffraction experiment using H₂O/D₂O contrast variation.
-
Initial Sample Purification: Purify the protein or complex of interest to the highest possible degree of homogeneity in a standard H₂O-based buffer. Confirm purity and monodispersity using SDS-PAGE and Size Exclusion Chromatography.[14]
-
Buffer Preparation: Prepare a series of identical buffers with varying percentages of D₂O (e.g., 0%, 20%, 42%, 65%, 100%). It is critical that the buffer composition (pH, salts, additives) is identical across the series to avoid introducing variables.
-
Solvent Exchange:
-
Use dialysis or a centrifugal concentrator to exchange the sample from its initial H₂O buffer into the first desired D₂O-containing buffer.
-
Perform multiple, extensive exchange cycles to ensure the solvent is thoroughly replaced. For example, dialyze the sample against a 1000x volume of the target buffer for several hours, and repeat the process 2-3 times.
-
-
Sample Concentration: Concentrate the sample to the optimal concentration required for neutron diffraction. This is typically in the range of 5-20 mg/mL, but varies by instrument and sample.
-
Final Quality Control: After buffer exchange and concentration, perform a final quality check using a method like Dynamic Light Scattering (DLS) to ensure the sample has not aggregated in the D₂O buffer.[14]
-
Sample Loading: Carefully load the sample into the appropriate sample holder (e.g., quartz cuvette) for the neutron beamline, ensuring no air bubbles are present.
-
Repeat for Each Contrast Point: Repeat steps 3-6 for each desired H₂O/D₂O ratio in your experimental series.
Visualizations
Caption: High incoherent scattering from H₂O creates noise, obscuring the desired signal.
References
- 1. Neutron scattering length - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Current status of neutron crystallography in structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incoherent Neutron Scattering and Terahertz Time-Domain Spectroscopy on Protein and Hydration Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Limits of Biological Complexity Amenable to Studies by Incoherent Neutron Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-angle neutron scattering - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Deuterium Labeling Together with Contrast Variation Small-angle Neutron Scattering Suggests How Skp Captures and Releases Unfolded Outer Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. berstructuralbioportal.org [berstructuralbioportal.org]
- 11. epj-conferences.org [epj-conferences.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preparing Monodisperse Macromolecular Samples for Successful Biological Small-Angle X-ray and Neutron Scattering Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neutron Scattering Lengths List | NIST [nist.gov]
Technical Support Center: Method Refinement for Quantitative Analysis of Isotopic Enrichment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the quantitative analysis of isotopic enrichment.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, from initial sample preparation to final data analysis.
Issue 1: Low or No Signal for Labeled Metabolites
Potential Cause: Problems with the mass spectrometry method, including incorrect instrument settings or poor ionization efficiency.
Troubleshooting Steps:
-
Verify Instrument Performance: Ensure the mass spectrometer is functioning optimally by running a standard sensitivity check with a known compound.
-
Optimize Ionization Source Parameters: Adjust settings such as spray voltage, gas flow, and temperature to enhance the ionization of your target metabolites.
-
Evaluate Ionization Mode: Determine if a different ionization mode (positive vs. negative) is more suitable for your analytes of interest.
-
Check for Ion Suppression: Co-eluting compounds in high abundance can suppress the signal of your target analyte.[1] To mitigate this, improve chromatographic separation to reduce co-elution or dilute the sample to lower the concentration of interfering matrix components.[1]
-
Confirm Mass Scan Range: Ensure the mass spectrometer's scan range is set to include the mass-to-charge ratio (m/z) of your expected labeled metabolites.[1]
Issue 2: Unexpected Peaks in Mass Spectrum
Potential Cause: Contaminants, metabolic conversion of labeled amino acids, or chemical modifications of peptides.
Troubleshooting Steps:
-
Analyze a Blank Sample: Run a blank sample (e.g., the extraction solvent) to identify peaks originating from contaminants in your workflow.
-
Identify Potential Contaminants: Common contaminants include keratins from skin and hair, as well as polymers and plasticizers from lab equipment.
-
Investigate Metabolic Conversion: Be aware of potential metabolic conversions, such as the conversion of heavy arginine to heavy proline. Supplementing the culture medium with the unlabeled version of the converted amino acid can help prevent this.
-
Consider Chemical Modifications: Peptides can undergo chemical modifications like oxidation, deamidation, or carbamylation during sample preparation. Use high-resolution mass spectrometry to distinguish between modifications with similar nominal masses.
Issue 3: Lower-Than-Expected Isotopic Enrichment
Potential Cause: Incomplete incorporation of the heavy isotope, inaccurate correction for natural abundance, or issues with the labeled tracer.
Troubleshooting Steps:
-
Verify Labeling Efficiency: For protein-based studies, aim for a labeling efficiency of over 95%. This can be calculated by comparing the peak areas of the heavy and light versions of identified peptides.
-
Account for Tracer Purity: The isotopic purity of the tracer must be included in correction calculations.[2] Failing to do so can lead to an underestimation of the actual enrichment.[2]
-
Ensure Isotopic Steady State: Conduct a time-course experiment to determine the point at which the enrichment of key metabolites plateaus. This indicates the time required to reach isotopic steady state.
-
Review Natural Abundance Correction: Double-check that the software you are using correctly accounts for the natural abundance of all relevant isotopes. An incorrect molecular formula entered into the software can lead to erroneous corrections.[2]
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for natural isotopic abundance?
A: Many elements, such as carbon, have naturally occurring stable isotopes (e.g., approximately 1.1% of carbon is ¹³C).[1] This natural abundance contributes to the mass spectrum of an analyte and can obscure the true signal from an isotopic tracer, leading to inaccurate quantification of enrichment.[3] Correction for natural abundance is a critical step to ensure the accurate interpretation of metabolic fluxes.[3]
Q2: How long should I label my cells to achieve isotopic steady state?
A: The time required to reach isotopic steady state, where the isotopic enrichment of metabolites remains constant, varies depending on the turnover rate of the metabolic pathway being studied.[1] It is recommended to perform a time-course experiment to determine the optimal labeling duration for your specific system and pathway of interest.[1]
| Metabolic Pathway | Typical Time to Isotopic Steady State (in cultured cells) |
| Glycolysis | ~10 minutes[1] |
| TCA Cycle | ~2 hours[1] |
| Nucleotides | ~24 hours[1] |
Q3: What is the best method for quenching metabolic activity?
A: Rapidly quenching all metabolic activity at the time of sampling is crucial to preserve the in vivo metabolic state. A common and effective method for adherent cells is to quickly aspirate the medium and add ice-cold (-80°C) 80% methanol (B129727). For suspension cells, rapid filtration to separate cells from the medium followed by immediate immersion in ice-cold methanol is recommended.
Q4: Which analytical technique is better for isotopic enrichment analysis: GC-MS or LC-MS?
A: The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the specific metabolites being analyzed.[4] GC-MS is often preferred for volatile and thermally stable compounds, and may require derivatization for metabolites like amino acids.[4] LC-MS is well-suited for a broader range of polar metabolites and is often used for intermediates of glycolysis and the TCA cycle.[4]
Quantitative Data Summary
Table 1: Comparison of Metabolite Extraction Methods for Yeast Metabolomics
This table compares the intracellular concentrations of various metabolites in S. cerevisiae extracted using two different methods: Cold-Solvent (CS) extraction and Cold Methanol Quenching with Boiling Ethanol Extraction (CMBE). Concentrations are given in µmol/gDW. Data from a study comparing these methods showed that the CMBE method yielded significantly higher concentrations for phosphorylated sugars and nucleotides.[5]
| Metabolite Class | Metabolite | CS Method (µmol/gDW) | CMBE Method (µmol/gDW) |
| Amino Acids | Alanine | 1.5 | 1.6 |
| Valine | 2.1 | 2.2 | |
| Leucine | 1.8 | 1.9 | |
| Organic Acids | Pyruvate | 0.8 | 0.9 |
| Fumarate | 0.3 | 0.3 | |
| Malate | 1.1 | 1.2 | |
| Phosphorylated Sugars | Glucose-6-phosphate | 1.2 | 2.5 |
| Fructose-6-phosphate | 0.5 | 1.1 | |
| Nucleotides | AMP | 0.7 | 1.8 |
| ADP | 1.0 | 2.5 | |
| ATP | 2.5 | 5.1 |
Table 2: Natural Isotopic Enrichment in Breast Cancer Cell Lines
This table shows the natural isotopic enrichment (ε¹³C and ε¹⁵N) in different breast cancer cell lines compared to the source carbon and nitrogen used for growth. The data indicates that cancerous cell lines are naturally enriched in ¹³C and depleted in ¹⁵N.[6]
| Cell Line | Type | ε¹³C (‰) | ε¹⁵N (‰) |
| MCF10A | Immortalized (Control) | -1.5 | 2.5 |
| ZR75-1 | Breast Tumor Ascites-Derived | -0.8 | 1.8 |
| MDA-MB-231 | Adenocarcinoma | 0.5 | -1.2 |
| T47D | Adenocarcinoma | 0.8 | -1.5 |
| SKBR3 | Adenocarcinoma | 1.1 | -1.8 |
Experimental Protocols
Comprehensive Protocol for ¹³C Metabolic Flux Analysis in Cell Culture
This protocol outlines the key steps for a typical stable isotope tracing experiment using [U-¹³C₆]glucose in adherent mammalian cells, followed by LC-MS analysis.
1. Media Preparation and Cell Culture
-
Start with a glucose-free basal medium (e.g., DMEM).
-
Supplement with 10% dialyzed fetal bovine serum (dFBS) to minimize unlabeled glucose.
-
Add [U-¹³C₆]glucose to the desired final concentration (typically matching the standard medium).
-
Seed cells in 6-well plates and grow to ~80% confluency.
2. Isotope Labeling
-
Aspirate the standard growth medium and wash cells once with pre-warmed sterile PBS.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate for a predetermined time to allow for tracer incorporation and to reach isotopic steady state.
3. Quenching and Metabolite Extraction
-
Rapidly quench metabolic activity by placing the culture plate on dry ice and aspirating the labeling medium.
-
Immediately wash the cells with ice-cold 0.9% NaCl to remove extracellular labeled glucose.
-
Add 1 mL of ice-cold (-80°C) 80% methanol to each well.
-
Scrape the cells into the methanol and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate at -80°C for at least 20 minutes to precipitate proteins and lyse cells.
-
Centrifuge at high speed (>16,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant containing the intracellular metabolites to a new tube.
4. LC-MS Analysis
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites.
-
Acquire data in a way that allows for the clear resolution and quantification of different isotopologues.
5. Data Analysis
-
Process the raw mass spectrometry data to obtain the mass isotopologue distributions (MIDs) for your target metabolites.
-
Use a suitable software tool to correct the MIDs for the natural abundance of stable isotopes.[7]
-
Input the chemical formula of each metabolite and the measured MID into the software for correction.
-
The corrected MIDs represent the true isotopic enrichment from the tracer and can be used for metabolic flux analysis.
Signaling Pathway and Workflow Diagrams
Caption: A high-level experimental workflow for quantitative isotopic enrichment analysis.
Caption: Interconnected pathways of central carbon metabolism for stable isotope tracing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Viscosity Challenges in D₂O-Based Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the unique challenges posed by viscosity changes in deuterium (B1214612) oxide (D₂O)-based buffers.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving D₂O-based buffers.
Issue 1: Inaccurate and Imprecise Pipetting of D₂O-Based Buffers
Question: I'm experiencing inconsistent results, and I suspect it's due to inaccurate pipetting of my viscous D₂O-based buffers. What can I do to improve accuracy and precision?
Answer:
The higher viscosity of D₂O compared to H₂O can indeed lead to significant pipetting errors, especially with air-displacement pipettes. Here’s a step-by-step guide to mitigate this issue:
-
Pipetting Technique:
-
Reverse Pipetting: This technique is highly recommended for viscous liquids. It involves depressing the plunger to the second stop to aspirate the liquid and then depressing only to the first stop to dispense. This method helps to compensate for the liquid that remains as a film on the inside of the tip.
-
Pre-wetting: Aspirate and dispense the D₂O-based buffer back into the reservoir three to five times before taking the actual measurement. This equilibrates the temperature and humidity inside the tip, reducing volume variations.
-
Consistent Speed and Pressure: Use a smooth and consistent speed when aspirating and dispensing. Avoid any sudden or jerky movements.
-
Tip Immersion Depth: Immerse the pipette tip just below the meniscus to avoid aspirating air or coating the outside of the tip with excess liquid.
-
Vertical Pipetting: Hold the pipette vertically to ensure accurate aspiration.
-
-
For Automated Liquid Handlers:
-
Slower Aspiration and Dispense Speeds: Reduce the aspiration and dispense speeds in your liquid handling protocol. For highly viscous solutions like 87% glycerol, speeds as low as 5 µL/s may be necessary.[1]
-
Introduce Delays: Implement a delay of at least 500 ms (B15284909) after aspiration and 200 ms after dispensing to allow the viscous liquid to fully move in or out of the tip.[1]
-
Optimize Air Gaps: Adjust the trailing air gap (TAG) and system trailing air gap (STAG) to prevent dripping and ensure the entire sample is dispensed. For very viscous liquids, the TAG can sometimes be set to zero.[1]
-
Issue 2: Poor Mixing and Inhomogeneity in D₂O-Based Solutions
Question: I'm finding it difficult to achieve a homogeneous mixture in my D₂O-based buffers, especially after adding high-concentration stock solutions. How can I improve my mixing efficiency?
Answer:
The increased viscosity of D₂O hinders efficient mixing. Here are some strategies to ensure a homogeneous solution:
-
Manual Mixing:
-
Vortexing: For small volumes, vortexing at a high speed for a longer duration than you would for H₂O-based buffers is effective.
-
Pipette Mixing: For sensitive samples, gently pipette the solution up and down multiple times. Ensure you are mixing the entire volume of the solution.
-
-
Automated and Larger Scale Mixing:
-
Increased Mixing Time and Speed: If using a plate shaker or orbital mixer, increase the mixing time and speed to provide sufficient energy to overcome the viscous forces.
-
Impeller Design for High Viscosity: For larger volumes, the choice of impeller is critical. Impellers with larger surface areas, such as anchor or helical ribbon designs, are more effective for high-viscosity mixing as they generate the necessary torque to move the entire liquid volume.[2][3]
-
Issue 3: Inconsistent pD Measurements and Buffer Performance
Question: My pD measurements are fluctuating, and my buffer doesn't seem to be performing as expected. How can I ensure accurate and stable pD?
Answer:
Accurate pD measurement and buffer stability are crucial for reproducible experiments.
-
pD Measurement:
-
Correction Factor: When using a standard pH meter calibrated with H₂O-based buffers, a common practice is to add 0.4 to the pH reading to obtain the pD.[4] However, this is an approximation, and the actual correction can vary depending on the buffer system.[5][6]
-
Calibration: For the most accurate results, calibrate the electrode using D₂O-based buffer standards.
-
Temperature: Ensure that your buffer and calibration standards are at the same temperature, as pD is temperature-dependent.[7]
-
-
Buffer Preparation:
-
Fresh Buffers: Prepare fresh D₂O-based buffers for your experiments. Older buffers can be prone to microbial growth, which can alter the pD and affect your results.[2]
-
Thorough Dissolution: Ensure all buffer components are completely dissolved in D₂O, which may take longer than in H₂O due to the higher viscosity.
-
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating when I switch to a D₂O-based buffer?
A1: Protein aggregation in D₂O can be attributed to a few factors. D₂O has stronger hydrogen bonds than H₂O, which can enhance protein-protein interactions and lead to aggregation.[8] Additionally, the hydrophobic effect is stronger in D₂O, which can also promote the association of protein molecules.[8] To mitigate this, you can try optimizing the buffer composition by adjusting the salt concentration or adding stabilizing excipients like glycerol.[8]
Q2: I'm seeing artifacts in my NMR spectra when using D₂O-based buffers. What could be the cause?
A2: Viscosity can affect NMR spectra by increasing the relaxation time, which can lead to broader spectral lines.[9] If your sample is highly viscous, you may need to dilute it or run the experiment at a higher temperature to reduce the viscosity. Also, ensure that your sample is homogeneous, as any undissolved material can significantly impact the quality of your spectra.
Q3: How does the viscosity of D₂O affect my drug formulation's release profile?
A3: The viscosity of a formulation can significantly impact its drug release characteristics. In sustained-release formulations, a higher viscosity often leads to a slower and more prolonged drug release because it creates a more robust barrier to drug diffusion.[10] When using D₂O-based buffers in your formulation development, it is crucial to characterize the viscosity and its effect on the release kinetics to ensure it meets your target profile.
Q4: What is the best way to clean laboratory equipment after using viscous D₂O-based buffers?
A4: Proper cleaning is essential to prevent cross-contamination. For manual cleaning, use a suitable detergent and physically scrub the surfaces with a soft brush. For automated systems, a validated Cleaning-in-Place (CIP) or Cleaning-out-of-Place (COP) procedure should be used.[11] A final rinse with high-purity water (H₂O) is recommended to remove any remaining buffer salts or D₂O. A cleaning validation protocol should be in place to ensure the effectiveness of the cleaning process.[9][12]
Data Presentation
Table 1: Viscosity of D₂O vs. H₂O at Different Temperatures
| Temperature (°C) | Viscosity of H₂O (cP) | Viscosity of D₂O (99.5% purity) (cP) | Ratio (D₂O/H₂O) |
| 5 | 1.519 | 1.984 | 1.306 |
| 20 | 1.002 | 1.247 | 1.244 |
| 25 | 0.890 | 1.107 | 1.244 |
| 40 | 0.653 | 0.809 | 1.239 |
| 60 | 0.467 | 0.573 | 1.227 |
| 80 | 0.355 | 0.434 | 1.222 |
| 95 | 0.298 | 0.364 | 1.221 |
| 125 | 0.221 | 0.253 | 1.146 |
Data sourced from Hardy, R. C., & Cottington, R. L. (1949). Viscosity of deuterium oxide and water in the range 5° to 125° C. Journal of Research of the National Bureau of Standards, 42(6), 573.[13]
Experimental Protocols
Protocol 1: Accurate Pipetting of a Viscous D₂O-Based Buffer using a Manual Air-Displacement Pipette
-
Set the Pipette: Set the desired volume on a calibrated air-displacement pipette.
-
Attach Tip: Firmly attach a new, sterile pipette tip.
-
Pre-wet the Tip:
-
Aspirate the full set volume of the D₂O-based buffer from the source container.
-
Dispense the liquid back into the same container.
-
Repeat this process at least three times.
-
-
Aspirate the Sample (Reverse Pipetting):
-
Press the plunger down to the second stop (the blowout position).
-
Immerse the tip just below the surface of the D₂O-based buffer.
-
Slowly and smoothly release the plunger to the resting position to aspirate the liquid.
-
Wait for 1-2 seconds to ensure the full volume has been drawn into the tip.
-
Withdraw the tip from the liquid, touching the tip against the inside wall of the container to remove any excess liquid from the outside.
-
-
Dispense the Sample:
-
Place the tip against the inside wall of the receiving vessel at a slight angle.
-
Slowly and smoothly press the plunger down to the first stop.
-
Wait for 1-2 seconds to allow the viscous liquid to dispense completely.
-
While keeping the plunger at the first stop, withdraw the tip from the vessel, sliding it along the inner wall.
-
The remaining liquid in the tip is the excess and should be discarded.
-
Protocol 2: Preparation and pD Adjustment of a D₂O-Based Phosphate Buffer
-
Reagent Preparation:
-
Use high-purity, solid NaH₂PO₄ and Na₂HPO₄.
-
Use D₂O with a high isotopic purity (e.g., 99.9 atom % D).
-
-
Buffer Preparation:
-
In a clean, dry beaker, dissolve the calculated amounts of NaH₂PO₄ and Na₂HPO₄ in D₂O to achieve the desired molarity and approximate pD. Stir with a magnetic stir bar until fully dissolved.
-
-
pD Measurement and Adjustment:
-
Calibrate a standard pH meter using aqueous (H₂O) buffers at the desired experimental temperature.
-
Rinse the pH electrode thoroughly with deionized H₂O and then with a small amount of the D₂O buffer.
-
Immerse the electrode in the D₂O buffer and allow the reading to stabilize.
-
Calculate the approximate pD using the formula: pD = pH reading + 0.4.
-
To adjust the pD, add small increments of a DCl solution (to lower pD) or a NaOD solution (to raise pD) in D₂O. Stir thoroughly after each addition and allow the reading to stabilize before the next addition.
-
Continue adjusting until the desired pD is reached.
-
-
Final Volume:
-
Transfer the pD-adjusted buffer to a volumetric flask.
-
Add D₂O to the final volume mark.
-
Mix thoroughly by inverting the flask several times.
-
Mandatory Visualization
Caption: Workflow for experiments with D₂O buffers and troubleshooting steps.
Caption: Troubleshooting logic for viscosity-related issues in D₂O buffers.
References
- 1. tecan.com [tecan.com]
- 2. Principles for High Viscosity Mixing | INDCO [indco.com]
- 3. mixquip.com [mixquip.com]
- 4. rheosense.com [rheosense.com]
- 5. Practical Corrections for p(H,D) Measurements in Mixed H2O/D2O Biological Buffers | NIST [nist.gov]
- 6. Practical corrections for p(H,D) measurements in mixed H2O/D2O biological buffers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. itwreagents.com [itwreagents.com]
- 8. researchgate.net [researchgate.net]
- 9. gmpsop.com [gmpsop.com]
- 10. pharmalesson.com [pharmalesson.com]
- 11. scribd.com [scribd.com]
- 12. How to Implement How to Develop a Cleaning Validation Protocol Step-by-Step Under Revised Schedule M — Step-by-Step Guide – Schedule M Compliance [schedule-m.com]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
Validation & Comparative
Unveiling Molecular Structures: A Comparative Guide to H₂O vs. D₂O Contrast in Neutron Scattering
Neutron scattering is a powerful technique for elucidating the structure and dynamics of materials at the atomic and molecular scale. A key advantage of this method, particularly in the study of biological macromolecules and soft matter, is the ability to manipulate the scattering signal through isotopic substitution. The most common and impactful application of this principle is the use of "contrast variation" by exchanging hydrogen (H) with its heavier isotope, deuterium (B1214612) (D), typically by preparing samples in mixtures of normal water (H₂O) and heavy water (D₂O). This guide provides an objective comparison of neutron scattering data with H₂O versus D₂O contrast, supported by quantitative data and experimental protocols for researchers, scientists, and drug development professionals.
The fundamental difference lies in the distinct neutron scattering lengths of hydrogen and deuterium nuclei. The hydrogen nucleus (¹H) has a negative scattering length, while the deuterium nucleus (²H or D) has a large, positive one. This significant difference allows researchers to "tune" the scattering length density (SLD) of the solvent by simply varying the H₂O/D₂O ratio.[1][2] When the solvent's SLD matches the average SLD of a specific molecule or component within a complex, that component becomes effectively invisible to the neutrons, a phenomenon known as "contrast matching".[1][3][4] This unique capability enables the selective highlighting or suppression of different parts of a system, providing structural information that is often inaccessible with other techniques like X-ray scattering.[3]
Quantitative Comparison of Scattering Properties
The effectiveness of H₂O/D₂O contrast variation is rooted in the substantial difference in their neutron scattering properties. The scattering length density (SLD) is a measure of the scattering power of a material per unit volume. The table below summarizes these key values for H, D, their respective water molecules, and representative biological macromolecules.
| Substance | Coherent Neutron Scattering Length (fm) | Scattering Length Density (SLD) (10⁻⁶ Å⁻²) | Approximate Match Point (% D₂O) |
| Hydrogen (¹H) | -3.74 | ||
| Deuterium (²H/D) | +6.67 | ||
| H₂O (Light Water) | -0.56 | N/A | |
| D₂O (Heavy Water) | +6.37 | N/A | |
| Typical Protein | ~2.4 | ~42% | |
| Deuterated Protein | ~7.5 | >100% (not matchable) | |
| DNA / RNA | ~3.5 | ~65% | |
| Lipids (Ester) | ~0.3 | ~10% | |
| Lipids (Acyl Chains) | -0.3 to -0.5 | ~8% |
Note: SLD values for macromolecules can vary based on their specific composition and the extent of H/D exchange of labile protons with the solvent.[2]
This table illustrates that by adjusting the D₂O percentage in the solvent, one can systematically vary the solvent SLD anywhere between -0.56 x 10⁻⁶ Å⁻² and +6.37 x 10⁻⁶ Å⁻².[2][5][6] This range conveniently encompasses the SLD values of many biological materials, allowing researchers to match out specific components. For instance, in a 42% D₂O solution, a typical protein becomes "invisible," allowing the scattering from a non-protein binding partner (like DNA or a lipid) to be studied in isolation.[3][4]
Experimental Protocols
A successful contrast variation experiment, typically using Small-Angle Neutron Scattering (SANS), requires careful sample preparation and a systematic data collection strategy.
Methodology: SANS with H₂O/D₂O Contrast Variation
-
Component Characterization: Determine the chemical composition and calculate the theoretical SLD of each component in the system (e.g., protein, DNA, lipid). This allows for the prediction of contrast match points.
-
Sample Preparation:
-
Buffer Exchange: Thoroughly dialyze or exchange the sample components into a buffer prepared in 100% H₂O. A parallel buffer stock should be prepared in 100% D₂O. It is crucial that both buffers have identical chemical compositions (e.g., salt concentration, pH/pD).
-
Contrast Series Preparation: Prepare a series of solvents with varying D₂O content (e.g., 0%, 20%, 42%, 65%, 80%, 100% D₂O) by mixing the H₂O and D₂O buffer stocks in precise ratios.
-
Final Sample Preparation: Dissolve or dilute the macromolecular complex into each solvent of the contrast series to the desired final concentration. It is critical to ensure the sample remains stable and does not aggregate across the D₂O range, which can be a potential issue.[4]
-
-
Data Acquisition:
-
For each sample in the contrast series, measure the scattering intensity as a function of the scattering vector, q.
-
Measure the corresponding solvent background for each H₂O/D₂O mixture. These background measurements are essential for accurate data subtraction.
-
The measurements are typically performed on a SANS instrument, which uses a collimated beam of neutrons and a 2D detector to record the scattering pattern.[7]
-
-
Data Reduction and Analysis:
-
Background Subtraction: Subtract the respective solvent scattering curve from each sample's scattering curve.
-
Stuhrmann Analysis: Plot the square root of the forward scattering intensity (I(0)) against the volume fraction of D₂O. This plot should be linear and allows for the experimental determination of the contrast match point where the intensity is zero.
-
Structural Modeling: Analyze the full scattering curves at different contrasts to extract structural information about the individual components and their arrangement within the complex. At the match point of one component, the remaining scattering signal arises solely from the other component(s).[4]
-
Visualizing the Process and Principles
Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and the underlying principles of contrast variation.
Caption: Experimental workflow for a neutron scattering contrast variation experiment.
Caption: The principle of contrast matching in a protein-DNA complex.
By systematically adjusting the solvent's scattering properties, researchers can effectively dissect complex systems. This approach is invaluable for studying the structure of protein-nucleic acid complexes, membrane proteins solubilized in detergents, and multi-domain proteins, providing insights into their assembly, function, and interaction.[3][4] Furthermore, this method can be used to reduce unwanted effects like multiple scattering in highly concentrated samples, thereby improving data quality.[6][8]
References
- 1. ncnr.nist.gov [ncnr.nist.gov]
- 2. indico.linxs.lu.se [indico.linxs.lu.se]
- 3. epj-conferences.org [epj-conferences.org]
- 4. Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apo.ansto.gov.au [apo.ansto.gov.au]
- 6. mdpi.com [mdpi.com]
- 7. epj-conferences.org [epj-conferences.org]
- 8. researchgate.net [researchgate.net]
Confirming Kinetic Isotope Effects: A Computational Modeling Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms and has become increasingly valuable in drug development. By strategically replacing an atom with its heavier isotope, typically hydrogen with deuterium, medicinal chemists can modulate the metabolic fate of a drug candidate, potentially leading to improved pharmacokinetic profiles and enhanced safety.[1][2] Computational modeling plays a crucial role in predicting and confirming these effects, offering a cost-effective and time-efficient alternative to extensive experimental studies. This guide provides an objective comparison of computational methods for confirming KIEs, complete with experimental protocols and supporting data.
Comparing Computational Approaches for KIE Determination
The accurate prediction of KIEs relies on quantum mechanical calculations to determine the vibrational frequencies of the isotopologues in both the ground state and the transition state. Several theoretical models and software packages are available to researchers. The choice of method often depends on the desired accuracy, computational cost, and the specific system under investigation.
Theoretical Models
The foundation for calculating KIEs lies in Transition State Theory (TST), which relates the reaction rate to the free energy of activation. The KIE is then determined by the differences in zero-point vibrational energies (ZPVE) between the light and heavy isotopologues. Heavier isotopes have lower ZPVEs, leading to a higher activation energy and a slower reaction rate for the heavier isotopologue.[3]
More advanced methods, such as Semiclassical Instanton Theory, can account for quantum tunneling, a phenomenon where a particle can pass through an energy barrier even if it does not have enough energy to overcome it. Tunneling can significantly impact KIE values, especially for reactions involving the transfer of light particles like hydrogen.[4]
Software Packages for KIE Calculation
Several software packages are available to perform the necessary quantum chemical calculations and compute KIEs. This guide focuses on three commonly used tools: Kinisot , Quiver , and ISOEFF98 . These are often used in conjunction with quantum chemistry software like Gaussian that performs the initial geometry optimizations and frequency calculations.
| Software | Primary Function | Input Requirements | Key Features | Availability |
| Kinisot | Computes KIEs from Gaussian output files using the Bigeleisen-Mayer equation. | Gaussian output files for ground state and transition state. | Python-based, automatically detects level of theory and applies scaling factors, includes Bell tunneling correction. | Open-source |
| Quiver | Calculates KIEs from Gaussian formatted checkpoint files. | Formatted checkpoint files (.fchk) from Gaussian frequency calculations. | Provides detailed frequency analysis for each isotopomer, includes Wigner tunneling correction. | Open-source |
| ISOEFF98 | Calculates KIEs and equilibrium isotope effects from force constants. | Force constants for the substrate and transition state. | Allows for Hessian modification to study the effect of changing internal coordinates on the KIE. | Available from Prof. Piotr Paneth, Technical University of Lodz. |
Performance of Computational Methods
The accuracy of KIE calculations is highly dependent on the chosen computational method, particularly the Density Functional Theory (DFT) functional and the basis set. A benchmark study on the Finkelstein reaction provides valuable insights into the performance of various DFT methods for predicting KIEs. The study compared theoretical predictions with experimental values for bromine and carbon KIEs.
The results indicated that functionals from the ωB97 family (ωB97, ωB97X, and ωB97X-D) provided the most accurate results for the studied system when predicting reaction barriers. For the KIE calculations, the choice of implicit solvation model (PCM or SMD) did not show a substantial difference, though results with PCM were slightly closer to the experimental values.
Table 1: Comparison of DFT Functional Performance for KIE Prediction (Qualitative Summary)
| DFT Functional Family | General Performance for KIE Prediction | Key Strengths |
| ωB97 | High accuracy | Good for reaction barrier heights. |
| PBE0 | Good performance | A reliable hybrid functional. |
| B3LYP | Widely used, moderate to good performance | A versatile and well-established functional. |
| M06 | Variable performance depending on the specific functional in the family | Some functionals show good performance, but others can have larger errors. |
Note: This table provides a qualitative summary. For specific applications, consulting benchmark studies with quantitative data is recommended.
Experimental and Computational Protocols
The following sections provide detailed protocols for performing KIE calculations using the discussed software. These protocols assume that the user has already performed geometry optimization and frequency calculations for the ground state and transition state of the reaction using a quantum chemistry package like Gaussian.
Protocol 1: KIE Calculation using Kinisot
Objective: To calculate the KIE for a reaction using the Kinisot program from Gaussian output files.
Methodology:
-
Obtain Gaussian Output Files: Ensure you have the .log or .out files from successful frequency calculations for both the reactant (ground state) and the transition state.
-
Download and Install Kinisot: Kinisot is a Python-based program available on GitHub. Download the source code and ensure you have Python installed on your system.
-
Run Kinisot from the Command Line: Open a terminal or command prompt and navigate to the directory containing the Kinisot script and your Gaussian output files.
-
Execute the Kinisot command: The basic command structure is as follows:
-
Replace reactant.log and transition_state.log with the names of your Gaussian output files.
-
The --iso flag is required and specifies the atom number(s) to be isotopically substituted. For multiple atoms, enclose the numbers in quotes and separate them with spaces (e.g., --iso "5 6").
-
-
Optional Flags:
-
-t : Specify the temperature in Kelvin (default is 298.15 K).
-
-s : Apply a vibrational scaling factor. Kinisot will attempt to automatically assign a scaling factor based on the level of theory and basis set detected in the output files.[1]
-
-
Analyze the Output: Kinisot will print the calculated KIE to the terminal. The output will also include the contributions from the partition functions and the tunneling correction.
Protocol 2: KIE Calculation using Quiver
Objective: To calculate the KIE for a reaction using the Quiver program from Gaussian formatted checkpoint files.
Methodology:
-
Generate Formatted Checkpoint Files: From your Gaussian checkpoint files (.chk), generate formatted checkpoint files (.fchk) using the formchk utility in Gaussian:
-
Run qcrunch: Use the qcrunch program (part of the Quiver package) to create the input file for Quiver:
-
qcrunch will prompt you to enter the number of additional isotopomers, the atomic masses for each atom in each isotopomer, and the desired temperatures for the calculation.
-
-
Run Quiver: Execute the Quiver program, providing the input file generated by qcrunch:
-
Quiver will ask for the input filename and a name for the output file. It will also ask for the desired output level (short or long) and a frequency scaling factor.
-
-
Process the Output: The output file will contain a detailed analysis, including the frequencies for each isotopomer and the Bigeleisen-Mayer analysis. The KIE is calculated from the ratio of the imaginary frequencies and the Bigeleisen-Mayer functions for the transition states of the light and heavy isotopologues.
Protocol 3: KIE Calculation using ISOEFF98 (General Workflow)
Objective: To calculate the KIE for a reaction using the ISOEFF98 program.
Methodology:
-
Obtain Force Constants: The primary input for ISOEFF98 is the force constants (Hessian matrix) for the ground state and the transition state. These are typically obtained from the frequency calculations performed in a quantum chemistry package like Gaussian.
-
Prepare the Input File: Create an input file for ISOEFF98 that specifies the force constants for both the ground state and the transition state. The input format will be specific to the ISOEFF98 program.
-
Run ISOEFF98: Execute the ISOEFF98 program.
-
Analyze the Output: The program will calculate the KIE based on the provided force constants. ISOEFF98 also has features to modify the Hessian matrix, allowing for the investigation of how changes in specific vibrational modes affect the calculated KIE.[5]
Visualizing Computational Workflows and Biological Pathways
Visualizing the computational workflow and the relevant biological pathways is crucial for understanding and communicating the results of KIE studies. Graphviz is a powerful tool for creating these diagrams using the DOT language.
Computational Workflow for KIE Confirmation
The following diagram illustrates the general workflow for computationally confirming a kinetic isotope effect.
Caption: A flowchart illustrating the key steps in computationally confirming kinetic isotope effects.
Drug Metabolism Pathway: Warfarin (B611796)
Deuteration is a common strategy to slow down drug metabolism by cytochrome P450 (CYP) enzymes.[6] Warfarin, an anticoagulant, is a good example of a drug with a well-characterized metabolic pathway involving several CYP enzymes.[7][8] The following diagram illustrates the primary metabolic pathways of warfarin and indicates a potential site for deuteration to slow down its metabolism.
Caption: Simplified metabolic pathway of warfarin and the effect of deuteration on the major metabolic route.
By leveraging the computational tools and methodologies outlined in this guide, researchers can effectively predict and confirm kinetic isotope effects, leading to a deeper understanding of reaction mechanisms and facilitating the rational design of safer and more effective pharmaceuticals.
References
- 1. youtube.com [youtube.com]
- 2. Benchmarking the performance of time-dependent density functional theory methods on biochromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Kinetic isotope effects and how to describe them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
The Solvent Isotope Effect: A Comparative Analysis of Drug-Protein Binding in Diprotium Oxide (D₂O) vs. Protium Oxide (H₂O)
For researchers, scientists, and drug development professionals, understanding the subtle yet significant influence of the solvent environment on drug-protein interactions is paramount. While chemically similar, the substitution of protium (B1232500) oxide (H₂O) with diprotium (B1237481) oxide (D₂O), or heavy water, can alter the thermodynamics and kinetics of these interactions, a phenomenon known as the solvent isotope effect. This guide provides an objective comparison of drug-protein binding in these two media, supported by experimental data and detailed methodologies.
The primary difference between H₂O and D₂O lies in the stronger and more stable hydrogen bonds formed by deuterium (B1214612) compared to protium. This seemingly minor change leads to a cascade of effects, most notably a strengthening of the hydrophobic effect in D₂O.[1][2][3] As D₂O is a poorer solvent for nonpolar amino acids, proteins in this medium tend to adopt a more compact and rigid structure, which can directly influence the accessibility and conformation of drug binding sites.[1][3]
Quantitative Comparison of Binding Parameters
The solvent isotope effect manifests in measurable changes to the thermodynamic and kinetic parameters of drug-protein binding. While comprehensive datasets across a wide range of drugs are limited, existing studies on model systems clearly demonstrate these effects.
Thermodynamic Parameters: A Case Study of Protein Association
A study on the dimerization of the biotin (B1667282) repressor (BirA), a process thermodynamically linked to ligand binding, provides a clear illustration of the solvent isotope effect on the energetics of molecular association. The data reveals a significant shift in the enthalpic and entropic contributions to binding in D₂O compared to H₂O.
Table 1: Thermodynamic Parameters for Biotin Repressor Dimerization in H₂O vs. D₂O at 20°C [2]
| Parameter | H₂O | D₂O | Change (D₂O - H₂O) |
| ΔG (kcal/mol) | -7.0 | -8.5 | -1.5 |
| ΔH (kcal/mol) | +41 ± 3 | +28 | -13 |
| -TΔS (kcal/mol) | -48 ± 3 | -37 | +11 |
Note: Data from a study on biotin repressor dimerization, which serves as a model for the thermodynamic principles of ligand-associated protein interactions.[2]
In this example, the association is more energetically favorable in D₂O, as indicated by the more negative Gibbs free energy (ΔG).[2] This is accompanied by a significant decrease in the unfavorable enthalpy change (ΔH) and a less favorable entropy change (-TΔS).[2] This enthalpy-entropy compensation is a hallmark of the solvent isotope effect and is attributed to changes in the hydration of the protein and ligand.[3][4]
Kinetic Parameters: Differential Effects on Toxin Binding
A direct investigation into the effects of D₂O on drug-receptor binding was performed using saxitoxin (B1146349) (STX) and tetrodotoxin (B1210768) (TTX) binding to the sodium channel in frog myelinated nerve. The results show a selective kinetic effect, highlighting the nuanced impact of the solvent.
Table 2: Kinetic Parameters for Toxin Binding to Sodium Channels in H₂O vs. D₂O [5]
| Toxin | Parameter | H₂O | D₂O | Observation |
| Saxitoxin (STX) | k_off (dissociation rate) | - | Halved | D₂O doubles the steady-state inhibition by slowing dissociation.[5] |
| k_on (association rate) | - | No measurable change | The rate of block by STX is not significantly altered.[5] | |
| Tetrodotoxin (TTX) | k_on, k_off, steady-state inhibition | - | No change | D₂O has no effect on the binding kinetics of TTX.[5] |
This study demonstrates that D₂O can significantly increase the residence time of a drug at its target site by decreasing the dissociation rate constant (k_off), thereby enhancing its potency.[5] The lack of effect on TTX binding underscores that the solvent isotope effect is highly dependent on the specific molecular interactions involved.[5]
Experimental Protocols
Accurate characterization of drug-protein binding requires robust biophysical techniques. The following are detailed methodologies for key experiments, adapted for the comparative study of binding in H₂O and D₂O.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH, and stoichiometry 'n') in a single experiment.
Methodology:
-
Sample Preparation: Dissolve the protein and drug in identical buffer solutions, one prepared with H₂O and the other with >99.9% D₂O. Ensure precise pL (pH reading in D₂O, pD = pH + 0.4) matching of the buffers. The protein solution is placed in the sample cell, and the drug solution in the titration syringe.
-
Instrument Setup: Set the experimental temperature. Allow the system to equilibrate until a stable baseline is achieved.
-
Titration: Perform a series of small injections of the drug solution into the protein solution. The heat change after each injection is measured.
-
Data Analysis: The raw data (heat pulses) are integrated to generate a binding isotherm, which is then fitted to a suitable binding model to extract the thermodynamic parameters.
-
Comparative Analysis: Repeat the entire experiment using the D₂O-based samples. The primary difference in protocol is the need to ensure all components are in D₂O to maintain isotopic purity.
References
- 1. A large solvent isotope effect on protein association thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Large Solvent Isotope Effect on Protein Association Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent isotope effect and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of deuterium oxide on the rate and dissociation constants for saxitoxin and tetrodotoxin action. Voltage-clamp studies on frog myelinated nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Protein Structural Changes Induced by Deuterium Oxide
For researchers, scientists, and drug development professionals, understanding the nuanced structural dynamics of proteins is paramount. Deuterium (B1214612) oxide (D₂O), or heavy water, is a crucial tool in this endeavor. It serves a dual purpose: as a solvent that can subtly alter a protein's conformation and as a probe to measure dynamic changes. Replacing H₂O with D₂O can increase a protein's thermodynamic stability, an effect attributed to the strengthening of the hydrophobic effect which promotes more compact structures.[1][2][3][4] This guide provides a comparative overview of key experimental techniques used to validate and characterize these D₂O-induced structural modifications, with a focus on Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).
Comparative Analysis of Validation Techniques
Choosing the appropriate analytical method is critical for accurately characterizing structural changes. The following table summarizes and compares the primary techniques used to study protein conformation in the context of deuterium oxide.
| Technique | Principle | Information Provided | Resolution | Key Strengths | Limitations |
| HDX-Mass Spectrometry | Measures the rate of deuterium uptake on backbone amide protons upon exposure to D₂O.[5] | Solvent accessibility, conformational dynamics, protein flexibility, ligand binding sites.[6] | Peptide-level (typically 5-15 residues).[7] | Low sample consumption; applicable to large proteins and complexes; provides dynamic information.[7][8] | Indirect structural information; back-exchange can lead to deuterium loss. |
| NMR Spectroscopy | Measures the chemical environment of atomic nuclei. D₂O exchange causes signals from labile protons (e.g., amide N-H) to disappear.[8][9] | Residue-level dynamics, protein stability, ligand binding, 3D structure.[10][11] | Atomic/Residue-level.[11] | Provides site-specific, quantitative data on stability and dynamics.[11][12] | Limited to smaller proteins (<~40 kDa); requires larger sample amounts; can be time-consuming.[7][10] |
| FTIR Spectroscopy | Measures the absorption of infrared light by molecular vibrations, particularly the amide I band, which is sensitive to secondary structure.[13] | Secondary structure content (α-helix, β-sheet, etc.).[1][14] | Global (whole protein). | Requires small sample amounts; non-destructive; works well with concentrated solutions and films.[1][15] | Provides low-resolution structural information; overlapping signals can be difficult to deconvolve.[13] |
| Differential Scanning Calorimetry (DSC) | Measures the heat change associated with thermal denaturation of a protein. | Thermodynamic stability, melting temperature (Tm), and enthalpy of unfolding (ΔH).[16][17] | Global (whole protein). | Directly measures thermodynamic parameters of stability.[17] | Provides no structural detail; requires pure samples. |
| Small-Angle X-ray Scattering (SAXS) | Measures the scattering of X-rays by a protein in solution to determine its overall shape and size.[2] | Overall shape, size (radius of gyration), oligomerization state, and large-scale conformational changes.[3][18] | Low resolution (overall shape).[19] | Performed in solution, providing data on native-like states; can detect large domain movements.[2] | Provides no atomic-level detail; sensitive to aggregation. |
| X-ray Crystallography | Measures the diffraction pattern of X-rays by a protein crystal to determine the arrangement of atoms.[20][21] | High-resolution 3D atomic structure.[22] | Atomic. | Provides the most detailed structural view (gold standard).[20] | Requires well-diffracting crystals (can be a major bottleneck); structure is static and may not reflect solution dynamics.[23] |
Supporting Experimental Data
Studies have consistently shown that D₂O has a stabilizing effect on globular proteins. This is quantified by an increase in the melting temperature (Tm) when the solvent is changed from H₂O to D₂O.
| Protein | Technique | Tm in H₂O (°C) | Tm in D₂O (°C) | ΔTm (°C) | Reference |
| Cytochrome c | Thermal Unfolding Assay | Not specified | Not specified | +2.0 | [13] |
| Lysozyme | Thermal Unfolding Assay | Not specified | Not specified | +4.2 | [13] |
| Hen Egg Lysozyme (LSZ) | DSC | ~75 | ~77 | ~+2.0 | [16] |
| Bovine Serum Albumin (BSA) | DSC | ~62 | ~64 | ~+2.0 | [16] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
This protocol outlines a bottom-up HDX-MS experiment to compare the conformational dynamics of a protein in its apo (unbound) and ligand-bound states.
1. Sample Preparation:
-
Prepare the protein of interest in its standard H₂O-based buffer at a suitable concentration (e.g., 10-20 µM).
-
Prepare two sets of samples: the apo protein and the protein incubated with a saturating concentration of the ligand.
-
Prepare the D₂O labeling buffer, matching the composition of the H₂O buffer, but replacing H₂O with >99% D₂O. Adjust the pD to the desired value (note: pD ≈ pH reading + 0.4).
-
Prepare the quench buffer: a low pH (e.g., pH 2.5) and low temperature (0°C) solution, often containing a denaturant like guanidine-HCl to minimize back-exchange.[10]
2. Deuterium Labeling:
-
Initiate the exchange reaction by diluting the protein solution (e.g., 5 µL) into the D₂O labeling buffer (e.g., 45 µL) at a controlled temperature.[18]
-
Allow the exchange to proceed for various time points (e.g., 10s, 1m, 10m, 60m, 4h). This creates a kinetic profile of deuterium uptake.
3. Quenching:
-
At each time point, terminate the exchange reaction by adding an equal volume of ice-cold quench buffer.[10] This rapidly drops the pH and temperature, slowing the exchange rate by orders of magnitude.
4. Digestion:
-
Immediately inject the quenched sample onto an online digestion column containing an acid-stable protease, typically pepsin, which is also kept at a low temperature (~0°C).
-
The protein is rapidly digested into peptides.
5. LC-MS Analysis:
-
The resulting peptides are trapped and desalted, then separated using a fast reversed-phase liquid chromatography gradient.
-
The separated peptides are eluted directly into a mass spectrometer.
-
The mass of each peptide is measured to determine the amount of deuterium incorporated. MS/MS fragmentation is used in a separate run with a non-deuterated sample to identify the peptide sequences.[6]
6. Data Analysis:
-
Specialized software is used to calculate the centroid of the isotopic envelope for each peptide at every time point.
-
The level of deuterium uptake is plotted against time for each peptide.
-
Differences in deuterium uptake between the apo and ligand-bound states reveal regions of the protein where the conformation and/or dynamics have been altered upon binding.
Protocol 2: Fourier Transform Infrared (FTIR) Spectroscopy
This protocol describes how to assess changes in protein secondary structure using FTIR.
1. Sample Preparation:
-
The protein sample should be in a buffer with low infrared absorbance. Tris and phosphate (B84403) buffers are common.
-
To work in D₂O, the H₂O-based buffer must be exchanged. This can be done through repeated dilution and concentration using a centrifugal filter device or through dialysis against the D₂O buffer.[24]
-
A final protein concentration of 3-10 mg/mL is typically required.[19]
2. Background Spectrum Collection:
-
Fill the IR sample cell (e.g., a transmission cell with CaF₂ windows and a ~50-100 µm pathlength) with the D₂O buffer (without protein).
-
Record a background spectrum. This will be subtracted from the sample spectrum.
3. Sample Spectrum Collection:
-
Thoroughly clean and dry the sample cell, then load the protein-D₂O solution.
-
Record the sample spectrum under the same conditions as the background. The amide I region (1700-1600 cm⁻¹) is of primary interest for secondary structure analysis.[13][19]
4. Data Analysis:
-
Subtract the background buffer spectrum from the sample spectrum to isolate the protein's absorbance.
-
The resulting amide I band is a composite of overlapping peaks from different secondary structures (e.g., α-helices ~1655 cm⁻¹, β-sheets ~1630 cm⁻¹).
-
Use mathematical procedures like Fourier self-deconvolution and curve-fitting to resolve the individual component bands.[25]
-
The area under each component band is proportional to the fraction of that secondary structure element in the protein. Compare the results between different conditions (e.g., with and without a ligand) to validate structural changes.
References
- 1. Fourier transform infrared and circular dichroism spectroscopies for amyloid studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-Angle X-ray Scattering Studies of Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen/Deuterium Exchange and Nuclear Magnetic Resonance Spectroscopy Reveal Dynamic Allostery on Multiple Time Scales in the Serine Protease Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen/Deuterium Exchange and Nuclear Magnetic Resonance Spectroscopy Reveal Dynamic Allostery on Multiple Time Scales in the Serine Protease Thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. HDX-MS: An Analytical Tool to Capture Protein Motion in Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 9. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchtrends.net [researchtrends.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. CD Spectroscopy vs FTIR: Which Technique is Better for Analyzing Protein Secondary Structure? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Protein secondary structure from Fourier transform infrared and/or circular dichroism spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fourier Transform Infrared and Circular Dichroism Spectroscopies for Amyloid Studies | Springer Nature Experiments [experiments.springernature.com]
- 16. Stability of globular proteins in H2O and D2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 18. embl-hamburg.de [embl-hamburg.de]
- 19. Deciphering conformational transitions of proteins by small angle X-ray scattering and normal mode analysis - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP04540A [pubs.rsc.org]
- 20. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 22. Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 23. excillum.com [excillum.com]
- 24. Application of Fourier transform infrared spectroscopy to studies of aqueous protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chem.uwec.edu [chem.uwec.edu]
Isotopic Effect on Water's Vibrational Properties: A Raman Spectroscopy Comparison of H₂O and D₂O
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative Raman spectral analysis of diprotium (B1237481) oxide (H₂O) and deuterium (B1214612) oxide (D₂O), detailing the isotopic effects on molecular vibrations and providing standardized experimental protocols.
The substitution of hydrogen with its heavier isotope, deuterium, in a water molecule induces significant and measurable shifts in its vibrational spectra. This phenomenon, known as the isotopic effect, provides a powerful tool for investigating water's structure, dynamics, and the intricate network of hydrogen bonds. Raman spectroscopy, a non-destructive technique that probes molecular vibrations, is particularly well-suited for studying these isotopic differences in aqueous systems. This guide presents a detailed comparison of the Raman spectra of H₂O and D₂O, supported by experimental data and standardized protocols to ensure reproducibility.
Quantitative Comparison of Raman Active Modes
The primary influence of substituting protium (B1232500) (¹H) with deuterium (²H) is the increase in the reduced mass of the vibrating system. This increased mass leads to a decrease in the vibrational frequencies of the molecule's fundamental modes. The table below summarizes the approximate Raman peak positions for the key vibrational modes of liquid H₂O and D₂O.
| Vibrational Mode | H₂O Raman Peak Position (cm⁻¹) | D₂O Raman Peak Position (cm⁻¹) | Description |
| Bending Mode (δ) | ~1650[1] | ~1210[1] | This mode involves the scissoring motion of the H-O-H or D-O-D angle. |
| Symmetric Stretch (ν₁) | ~3250 - 3400[2] | ~2390 - 2480[2] | Involves the symmetric stretching of the O-H or O-D bonds. The broadness is due to varying hydrogen bond strengths. |
| Antisymmetric Stretch (ν₃) | ~3400 - 3600 | ~2480 - 2600 | Involves the asymmetric stretching of the O-H or O-D bonds. Often overlaps with the symmetric stretch in the broad band of liquid water. |
| Librational Modes | Broad features < 1000 | Shifted to lower frequencies | These are hindered rotational motions of the water molecules within the hydrogen-bonded network. |
| Combination Bands | ~2140 (H-O-H bend + libration)[1] | ~1590 (D-O-D bend + libration)[1] | These bands arise from the simultaneous excitation of two or more vibrational modes. |
Note: The peak positions in liquid water are broad and can be influenced by temperature, pressure, and solute concentration due to the complex and dynamic nature of the hydrogen-bonding network.
Experimental Protocol for Raman Spectroscopy of Water Isotopes
To obtain high-quality and reproducible Raman spectra of H₂O and D₂O, the following experimental protocol is recommended:
1. Instrumentation:
- Raman Spectrometer: A research-grade Raman spectrometer equipped with a high-sensitivity detector (e.g., a cooled CCD camera) is required.
- Excitation Laser: A stable, narrow-linewidth laser is crucial. Common choices include a frequency-doubled Nd:YAG laser at 532 nm or an Argon ion laser at 488 nm. The laser power should be adjustable to avoid sample heating.
- Optics: Use high-quality, infinity-corrected microscope objectives for focusing the laser and collecting the Raman scattered light. A 10x or 20x objective is often suitable for liquid samples.
- Grating: A diffraction grating with 600 grooves/mm or higher is recommended to achieve adequate spectral resolution for resolving the broad water bands.
2. Sample Preparation:
- Use high-purity H₂O (e.g., deionized or distilled) and D₂O (≥99.8% isotopic purity).
- Samples can be held in quartz cuvettes or on a microscope slide with a coverslip. Ensure the sample container is clean to minimize background fluorescence.
- Equilibrate the samples to the desired temperature before measurement.
3. Data Acquisition:
- Calibration: Calibrate the spectrometer using a standard reference material with known Raman peaks (e.g., silicon or a neon lamp) to ensure accurate wavenumber reporting.
- Laser Focusing: Focus the laser beam into the bulk of the liquid sample to minimize contributions from the container walls.
- Acquisition Parameters:
- Integration Time and Accumulations: Use a sufficient integration time and number of accumulations to achieve a good signal-to-noise ratio. For water, which is a weak Raman scatterer, this might range from several seconds to minutes per spectrum.
- Laser Power: Start with low laser power and gradually increase it to an optimal level that provides a strong signal without causing sample heating, which can alter the hydrogen bond structure and the resulting spectrum.
- Background Subtraction: Acquire a background spectrum from the empty sample container and subtract it from the sample spectra to remove any interfering signals.
4. Data Analysis:
- Baseline Correction: Apply a baseline correction algorithm to remove any broad fluorescence background.
- Peak Fitting: To deconvolve the broad, overlapping bands in the O-H or O-D stretching region, peak fitting with Gaussian or Lorentzian functions can be employed. This can help to identify the contributions of different hydrogen-bonding environments.
Visualization of the Isotopic Effect
The logical relationship between the isotopic substitution and the resulting changes in the Raman spectrum can be visualized as follows:
Caption: Isotopic effect workflow in Raman spectroscopy of water.
This guide provides a foundational understanding and practical framework for comparing the Raman spectra of H₂O and D₂O. By leveraging the principles of the isotopic effect and adhering to rigorous experimental protocols, researchers can effectively utilize Raman spectroscopy to gain deeper insights into the structure and behavior of aqueous systems, which is of paramount importance in various scientific and pharmaceutical applications.
References
A Guide to Cross-Validation of Experimental Results with Theoretical Predictions in the EGFR/MAPK Signaling Pathway
This guide provides a framework for the objective comparison of experimental data with theoretical predictions, using the well-characterized Epidermal Growth Factor Receptor (EGFR) to Mitogen-Activated Protein Kinase (MAPK) signaling pathway as an example. The content is tailored for researchers, scientists, and professionals in drug development who are engaged in validating computational models of biological systems.
The EGFR/MAPK cascade is a critical signaling pathway that translates extracellular cues into intracellular responses, regulating fundamental cellular processes like proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] Mathematical modeling has emerged as a powerful tool to understand the complex, non-linear dynamics of this pathway and to predict cellular responses to various stimuli or drug treatments.[4][5] However, the predictive power of any theoretical model is contingent on its rigorous validation against experimental data.[4]
Data Presentation: Comparing Experimental and Theoretical Outputs
A crucial step in cross-validation is the direct comparison of quantitative data obtained from laboratory experiments with the outputs generated by a computational model. The following table summarizes hypothetical, yet representative, data comparing the experimentally measured concentration of doubly phosphorylated ERK (p-ERK) with predictions from a theoretical Ordinary Differential Equation (ODE) model after stimulating cells with Epidermal Growth Factor (EGF).
| Time Point (minutes) | Experimental p-ERK (nM) | Theoretical Model p-ERK (nM) | Percent Error (%) |
| 0 | 5.2 ± 0.8 | 5.0 | 3.8 |
| 2 | 85.6 ± 7.3 | 88.1 | 2.9 |
| 5 | 152.3 ± 12.1 | 145.7 | 4.3 |
| 10 | 98.4 ± 9.5 | 105.2 | 6.9 |
| 30 | 45.1 ± 5.0 | 41.9 | 7.1 |
| 60 | 15.7 ± 2.1 | 18.3 | 16.6 |
Experimental values are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway Diagram
The diagram below illustrates the core components of the EGFR/MAPK signaling cascade, from receptor activation at the cell surface to the phosphorylation of ERK in the cytoplasm. This pathway is initiated by the binding of a ligand like EGF to the EGFR, which triggers a cascade of phosphorylation events.[1][5]
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Modelling cellular signalling systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mathematical Modeling and Inference of Epidermal Growth Factor-Induced Mitogen-Activated Protein Kinase Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Methodological Rigor: A Guide to Control Experiments for Confirming the Absence of Isotopic Effects
For researchers, scientists, and drug development professionals utilizing isotope labeling, ensuring that the introduction of isotopes does not inadvertently alter experimental outcomes is paramount. This guide provides a comparative overview of essential control experiments designed to confirm the absence of kinetic isotope effects (KIEs), thereby validating the reliability of studies employing stable isotope labeling.
Isotopic substitution, a cornerstone of modern molecular analysis, is predicated on the assumption that isotopes are chemically identical. However, the mass difference between isotopes can sometimes lead to variations in reaction rates, a phenomenon known as the kinetic isotope effect (KIE).[1][2] While often exploited to elucidate reaction mechanisms, the presence of an unintended KIE can confound results in studies where isotopes are used as tracers or for quantitative analysis.[3][4] Therefore, rigorous control experiments are crucial to verify that the observed effects are due to the biological phenomena under investigation and not an artifact of the isotopic label itself.
This guide details key experimental protocols and data presentation strategies to effectively rule out isotopic effects, ensuring the integrity of your research.
Comparison of Control Experiments for Isotopic Effects
The selection of an appropriate control experiment depends on the specific application of isotope labeling. The following table summarizes and compares common control experiments designed to detect and mitigate potential isotopic effects.
| Control Experiment | Principle | Primary Application | Key Advantage | Limitations |
| Isotope Isomer Control | Compares the biological activity or reaction rate of a compound labeled at different, non-reactive positions with the unlabeled compound. | General assessment of unintended isotopic effects on molecular interactions and metabolism. | Directly tests if the presence of a heavy isotope at a non-critical position alters the outcome. | Synthesis of multiple isotope isomers can be complex and costly. |
| Chromatographic Co-elution Analysis | Involves the co-injection of labeled and unlabeled standards to monitor for any separation during chromatography.[5][6] | Quantitative mass spectrometry-based assays (e.g., proteomics, metabolomics) where chromatographic separation can introduce bias.[7] | Simple to implement and provides direct evidence of chromatographic isotope effects. | Does not rule out KIEs in preceding biological or chemical reactions. |
| Reciprocal Labeling (Label Swap) | The isotopic labels are swapped between the experimental and control groups. | Comparative quantitative studies (e.g., SILAC-based proteomics) to ensure that observed differences are not due to the label itself.[8] | Effectively cancels out systematic errors arising from the properties of the isotopic label. | Requires two separate experiments, increasing cost and experimental complexity. |
| Kinetic Analysis of Labeled vs. Unlabeled Substrates | Directly measures and compares the reaction rates of the isotopically labeled substrate and its unlabeled counterpart under identical conditions.[1] | Enzyme kinetics, reaction mechanism studies, and any experiment where reaction rates are a primary readout. | Provides a direct quantitative measure of the kinetic isotope effect (klight/kheavy).[1] | Can be challenging to perform with high precision and may not be feasible for complex biological systems. |
Detailed Experimental Protocols
Isotope Isomer Control Protocol
Objective: To determine if the presence of a stable isotope at a position not directly involved in a reaction or binding event influences the biological outcome.
Methodology:
-
Synthesis: Synthesize the compound of interest with an isotopic label (e.g., ¹³C, ¹⁵N, ²H) at a metabolically stable and non-reactive position. For comparison, synthesize an isomer with the label at a different non-reactive position, and also have the unlabeled ("light") version of the compound.
-
Experimental Assay: Perform the relevant biological or chemical assay with all three compounds (unlabeled, isomer 1, isomer 2) in parallel. This could be a cell-based assay measuring signaling pathway activation, an enzyme inhibition assay, or a pharmacokinetic study.
-
Data Acquisition: Measure the relevant endpoint for each compound. This could be IC50 values, enzyme kinetic parameters (Km, Vmax), or metabolite levels.
-
Analysis: Compare the results obtained for the unlabeled compound and the two isotopically labeled isomers. The absence of a statistically significant difference between the three indicates the absence of a measurable isotopic effect.
Chromatographic Co-elution Analysis Protocol
Objective: To confirm that isotopically labeled and unlabeled analytes co-elute during liquid chromatography (LC) or gas chromatography (GC), preventing quantification errors in mass spectrometry (MS).[6][7]
Methodology:
-
Sample Preparation: Prepare a mixture containing equal amounts of the unlabeled ("light") and isotopically labeled ("heavy") analyte standards.
-
LC-MS/GC-MS Analysis: Inject the mixture into the LC-MS or GC-MS system.
-
Data Acquisition: Acquire data in a way that allows for the simultaneous monitoring of both the light and heavy forms of the analyte (e.g., using selected ion monitoring or by extracting ion chromatograms from full scan data).
-
Analysis: Overlay the chromatograms of the light and heavy analytes. The peaks should perfectly overlap, with identical retention times. Any shift in retention time indicates a chromatographic isotope effect.[5] It is recommended to test this under various chromatographic conditions (e.g., different gradients, temperatures) to ensure robustness.[7]
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental design and logic, the following diagrams illustrate key workflows.
Caption: Workflow for the Isotope Isomer Control Experiment.
Caption: Workflow for Chromatographic Co-elution Analysis.
Conclusion
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. osti.gov [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of screening experimental designs to assess chromatographic isotope effect upon isotope-coded derivatization for quantitative liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Deuterium Labeling Landscape: A Comparative Guide to Efficacy in Proteomics and Drug Development
For researchers, scientists, and drug development professionals, deuterium (B1214612) labeling has become an indispensable tool for unraveling complex biological processes. By replacing hydrogen with its heavier, stable isotope, deuterium, scientists can trace the metabolic fate of molecules, quantify protein turnover, and enhance the pharmacokinetic properties of drug candidates. However, the choice of labeling strategy is critical and can significantly impact experimental outcomes. This guide provides an objective comparison of the efficacy of three prominent deuterium labeling strategies: Metabolic Labeling with Deuterium Oxide (D₂O), Metabolic Labeling with Deuterated Amino Acids (d-SILAC), and Chemical Labeling via Reductive Dimethylation.
This comprehensive comparison is designed to aid in the selection of the most appropriate deuterium labeling strategy for specific research applications. We will delve into the quantitative performance, experimental considerations, and underlying principles of each method, supported by experimental data.
At a Glance: Comparing Deuterium Labeling Strategies
The optimal deuterium labeling strategy is contingent on the specific experimental goals, sample type, and available resources. The following table summarizes the key performance metrics of D₂O metabolic labeling, deuterated amino acid labeling (d-SILAC), and chemical labeling (dimethylation).
| Feature | Metabolic Labeling (D₂O) | Metabolic Labeling (d-SILAC) | Chemical Labeling (Dimethyl) |
| Principle | In vivo incorporation of deuterium from heavy water into non-essential amino acids and other biomolecules. | In vivo metabolic incorporation of deuterated essential amino acids into proteins. | In vitro chemical modification of primary amines (N-terminus and lysine (B10760008) residues) on peptides. |
| Sample Compatibility | Applicable to cell culture, whole organisms (rodents, non-human primates, humans), and plants.[1][2] | Primarily for dividing cells in culture; can be adapted for small organisms but can be expensive.[3][4] | Applicable to virtually any sample type, including tissues, body fluids, and cell lysates where metabolic labeling is not feasible.[5] |
| Labeling Efficiency | Dependent on the rate of biosynthesis of non-essential amino acids and the D₂O enrichment in the body water.[1][6] | High incorporation efficiency (typically >95%) after a sufficient number of cell doublings (at least 5-6).[7][8] | High, with near-complete labeling of primary amines. |
| Cost-Effectiveness | Generally cost-effective, as D₂O is relatively inexpensive.[2] | Can be expensive due to the high cost of deuterated amino acids.[3][7] | Inexpensive reagents (formaldehyde and sodium cyanoborohydride) make it a cost-effective option.[5] |
| Impact on Chromatography | Minimal chromatographic shift reported.[9] | Deuterated peptides can exhibit a chromatographic shift, potentially affecting co-elution and quantification accuracy.[10] | Deuterated peptides often elute slightly earlier in reversed-phase chromatography, which can impact quantification if not properly addressed.[11] |
| Precision & Reproducibility | High precision can be achieved with careful control of D₂O enrichment and labeling time. | Generally considered highly reproducible as samples can be mixed at an early stage (cell level).[3][4] | Less reproducible than SILAC as samples are mixed after digestion and labeling, introducing more potential for variability.[3][12] |
| Multiplexing Capability | Primarily used for time-course studies of turnover rather than multiplexed comparisons of different states in a single experiment. | Typically used for duplex or triplex experiments. | Can be extended for multiplex analysis by using different isotopic forms of the labeling reagents.[5] |
| Key Applications | Protein turnover studies, metabolic flux analysis, in vivo metabolism studies.[9][13] | Quantitative proteomics, protein-protein interaction studies, post-translational modification analysis.[7][14] | Quantitative proteomics of tissues and clinical samples, affinity pull-down experiments.[4][12] |
Experimental Workflows and Logical Relationships
To visualize the distinct processes of each labeling strategy, the following diagrams illustrate the experimental workflows.
References
- 1. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. chempep.com [chempep.com]
- 8. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protein turnover [utmb.edu]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to the Validation of Analytical Methods for Isotopologue Ratio Measurement
For researchers, scientists, and drug development professionals navigating the complexities of isotopic analysis, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comprehensive comparison of key validation parameters for isotopologue ratio measurement, supported by experimental data and detailed methodologies.
The quantification of isotopologue ratios, molecules that differ only in their isotopic composition, is fundamental in a wide array of research areas, from metabolic flux analysis in drug discovery to stable isotope labeling experiments in clinical research. The analytical methods used for these measurements, predominantly mass spectrometry-based techniques, must be rigorously validated to demonstrate their suitability for the intended purpose.[1][2] Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for bioanalytical method validation, with the International Council for Harmonisation (ICH) M10 guideline providing a harmonized framework.[3][4][5]
This guide will delve into the core validation parameters, compare the performance of common analytical platforms, and provide standardized experimental protocols to aid in the design and assessment of your analytical methods.
Core Validation Parameters: A Comparative Overview
The validation of an analytical method for isotopologue ratio measurement encompasses several key performance characteristics. While general bioanalytical validation guidelines apply, specific considerations are necessary for the unique nature of isotopic analysis.[1][6] The primary validation parameters include accuracy, precision, selectivity, linearity, range, and stability.
Below is a comparative summary of typical acceptance criteria for these parameters, primarily for Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, which are widely used for isotopologue analysis.
| Validation Parameter | Acceptance Criteria | Key Considerations for Isotopologue Analysis |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) | The accuracy of not just the total analyte concentration but also the individual isotopologue ratios is crucial. This is assessed by analyzing samples with known isotopic enrichment.[1][6] |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) for both intra- and inter-day measurements | Precision is critical for distinguishing small but significant changes in isotopic enrichment. Replicate measurements of quality control (QC) samples at different enrichment levels are essential.[1][6] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and its isotopologues in blank matrix samples | Potential for isobaric interferences and cross-talk between isotopologue signals must be carefully evaluated. Use of high-resolution mass spectrometry can mitigate some of these issues. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve | The linear response should be demonstrated for each isotopologue ratio across the expected range of enrichment. The use of isotopically labeled internal standards is highly recommended to correct for variability.[7] |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear | The analytical range must encompass the expected physiological or experimental concentrations of all relevant isotopologues. |
| Stability | Analyte and isotopologue stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top) | Isotopic exchange reactions can occur under certain conditions, altering the isotopologue distribution. Stability experiments should be designed to detect such changes. |
Comparative Performance of Analytical Platforms
The choice of analytical platform significantly impacts the performance of isotopologue ratio measurements. The most common techniques include GC-MS, LC-MS (including triple quadrupole and high-resolution mass spectrometry like Orbitrap), and Isotope Ratio Mass Spectrometry (IRMS).
| Analytical Platform | Principle | Key Performance Characteristics |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by ionization and mass analysis. | Advantages: Excellent chromatographic resolution, high sensitivity for volatile and derivatized analytes. Limitations: Requires derivatization for non-volatile compounds, which can introduce isotopic fractionation.[8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile compounds in the liquid phase coupled with mass analysis. | Advantages: Wide applicability to a broad range of compounds, including polar and non-polar metabolites, without the need for derivatization. High-resolution MS provides high mass accuracy for confident isotopologue identification.[1][3] Limitations: Potential for matrix effects and ion suppression. |
| Isotope Ratio Mass Spectrometry (IRMS) | High-precision measurement of isotope ratios in simple gases (e.g., CO₂, N₂). | Advantages: The gold standard for high-precision measurement of stable isotope ratios at natural abundance. Limitations: Requires sample combustion or conversion to a simple gas, not suitable for measuring isotopologue distributions within a complex molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Advantages: Provides information on the positional distribution of isotopes within a molecule (isotopomers). Non-destructive technique. Limitations: Lower sensitivity compared to mass spectrometry-based methods. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and reliable method validation. Below are key experimental methodologies for assessing accuracy, precision, and linearity.
Protocol 1: Assessment of Accuracy and Precision
Objective: To determine the accuracy and precision of the analytical method for measuring isotopologue ratios at different enrichment levels.
Materials:
-
Blank biological matrix (e.g., plasma, cell culture medium)
-
Unlabeled analytical standard
-
Isotopically labeled analytical standard (e.g., ¹³C-labeled)
-
Quality Control (QC) samples at low, medium, and high enrichment levels
Procedure:
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking the blank matrix with a fixed concentration of the unlabeled standard and varying concentrations of the labeled standard to achieve a range of isotopic enrichments.
-
Preparation of QC Samples: Prepare QC samples at a minimum of three enrichment levels (low, medium, high) within the calibration range.
-
Sample Analysis:
-
Analyze five replicates of each QC sample on three separate days (inter-day precision).
-
Analyze five replicates of each QC sample within a single analytical run (intra-day precision).
-
-
Data Analysis:
-
Calculate the mean measured isotopologue ratio and concentration for each QC level.
-
Accuracy is calculated as the percentage deviation of the mean measured value from the nominal value.
-
Precision is expressed as the coefficient of variation (CV %) for the replicate measurements.
-
Protocol 2: Assessment of Linearity
Objective: To demonstrate the linear relationship between the instrumental response and the known isotopologue ratios over the intended analytical range.
Materials:
-
A series of at least six calibration standards with known, increasing isotopologue ratios.
Procedure:
-
Sample Analysis: Analyze the calibration standards in triplicate.
-
Data Analysis:
-
Plot the measured peak area ratio (labeled/unlabeled) against the known isotopologue ratio.
-
Perform a linear regression analysis.
-
The relationship is considered linear if the correlation coefficient (r²) is ≥ 0.99.
-
Visualizing the Validation Workflow
A clear understanding of the experimental workflow is essential for successful method validation. The following diagram illustrates the key steps involved.
A simplified workflow for the validation of analytical methods for isotopologue ratio measurement.
Signaling Pathway Example: Stable Isotope Tracing in Glycolysis
Isotopologue ratio measurements are pivotal in tracing metabolic pathways. The following diagram illustrates how ¹³C-labeled glucose is metabolized through glycolysis, leading to labeled downstream intermediates. Validated analytical methods are crucial for accurately quantifying the incorporation of the isotopic label at each step.
Tracing of ¹³C-labeled glucose through the glycolytic pathway.
By adhering to rigorous validation protocols and understanding the performance characteristics of different analytical platforms, researchers can ensure the generation of high-quality, reliable, and defensible data in their isotopologue ratio measurement studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. kopflab.org [kopflab.org]
- 4. Protocols – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. 3.3. Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Diprotium Oxide in a Laboratory Setting
Essential Safety and Logistical Information for Laboratory Professionals
Diprotium (B1237481) oxide, known scientifically as H₂O, is the most common isotopic form of water.[1][2] While the name may be unfamiliar, the substance is fundamental to laboratory work. The disposal of pure, uncontaminated diprotium oxide is straightforward. However, in a research environment, it is crucial to consider potential contamination, as this dictates the appropriate disposal protocol. The primary concern for laboratory safety and environmental responsibility is not the water itself, but the solutes and materials it may contain after use.
This guide provides a comprehensive overview of the procedures for assessing and disposing of this compound (laboratory water) in a manner that ensures safety and regulatory compliance.
Assessment of this compound for Disposal
The critical first step in disposing of laboratory water is to determine its level and type of contamination. Water that has been used in experiments can contain a variety of hazardous materials.
Contamination Level Assessment:
| Contamination Level | Description | Examples | Disposal Guideline |
| Non-Hazardous | Water free from radioactive, biological, or hazardous chemical waste.[3][4] | Pure water used for rinsing clean glassware; final rinse water after thorough cleaning. | May be suitable for drain disposal, pending local regulations.[4] |
| Chemical Contamination (Hazardous) | Water containing dissolved or suspended chemical waste. | Solutions containing organic solvents, heavy metals, strong acids/bases, or other toxic chemicals. | Must be collected as hazardous waste.[3][5][6] Do not dispose down the drain. |
| Biological Contamination (Biohazardous) | Water containing infectious agents, such as bacteria, viruses, or cell cultures. | Waste from microbiology experiments, cell culture media. | Must be deactivated prior to disposal.[7][8] |
| Radiological Contamination (Radioactive) | Water containing radioactive isotopes. | Waste from experiments using radiolabeled compounds. | Must be handled and disposed of as radioactive waste according to institutional and federal guidelines.[3] |
Standard Disposal Protocols
Based on the contamination assessment, follow the appropriate disposal procedure.
Experimental Protocol: Deactivation of Biohazardous Liquid Waste
This protocol outlines a common method for deactivating biologically contaminated water using bleach.
-
Collection : Collect liquid biohazardous waste in a clearly labeled, leak-proof container.
-
Disinfection : Add household bleach to the waste to create a final concentration of 10% v/v bleach.
-
Exposure Time : Allow the bleach solution to sit for a minimum of 30 minutes to ensure complete deactivation.
-
Verification : For certain pathogens, verification of deactivation may be required by your institution's safety office.
-
Disposal : After successful deactivation and ensuring no other hazardous chemicals are present, the solution can typically be discharged into the sanitary sewer with copious amounts of water.[8] Always confirm this is in line with your local and institutional regulations.
Note : Bleach should not be used if the liquid waste contains other chemicals, such as ammonia (B1221849) or organic solvents, as this can produce hazardous gases.
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps to determine the correct disposal path for laboratory water.
Caption: Disposal decision workflow for laboratory water.
Key Logistical and Safety Information
-
Segregation : Always use separate, clearly labeled waste containers for different categories of waste (e.g., chemical, biological, radioactive).[7] Proper waste segregation is fundamental to safe and cost-effective disposal.
-
Container Compatibility : Ensure that the waste container material is compatible with the chemicals it will hold to prevent reactions, leaks, or corrosion.[5]
-
Labeling : As soon as waste collection begins, the container must be labeled with its contents.[5] For mixtures, list all components.
-
Drain Disposal : Never dispose of water-immiscible substances, flammable liquids, or solutions containing regulated heavy metals down the drain.[6][9] Sewer disposal is generally only appropriate for inorganic, non-hazardous solutions.[5]
-
Institutional Policies : Always adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as they are tailored to local regulations and facility capabilities.
References
- 1. This compound | H2O | CID 5460604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikidata [wikidata.org]
- 3. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 4. Wash and Rinse Water Disposal [blink.ucsd.edu]
- 5. watersciences.unl.edu [watersciences.unl.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. safety.rice.edu [safety.rice.edu]
- 9. Laboratory chemical waste [watercorporation.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
